molecular formula C11H16O2 B2451438 [4-(2-Methylpropoxy)phenyl]methanol CAS No. 500547-59-1

[4-(2-Methylpropoxy)phenyl]methanol

Cat. No.: B2451438
CAS No.: 500547-59-1
M. Wt: 180.247
InChI Key: DWPIWDIFYXPDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methylpropoxy)phenyl]methanol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 178.23 g/mol. This benzyl alcohol derivative features a (2-methylpropoxy) substituent, making it a potential valuable intermediate in organic synthesis and pharmaceutical research . The compound is characterized by a boiling point of approximately 302.8°C and a density of 1.038 g/cm³ . Its structure, containing both an aromatic alcohol and an ether group, suggests potential utility in the development of more complex molecules for various research applications. As a building block, it can be used in reactions such as esterification or etherification, or serve as a precursor for ligands in catalytic systems. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIWDIFYXPDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500547-59-1
Record name [4-(2-methylpropoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: [4-(2-Methylpropoxy)phenyl]methanol – Structural Analysis, Synthesis, and Applications[1]

Executive Summary

[4-(2-Methylpropoxy)phenyl]methanol (CAS: 500547-59-1), also known as 4-isobutoxybenzyl alcohol , is a specialized aromatic intermediate critical to the pharmaceutical and material science sectors.[1] Structurally, it functions as a lipophilic benzyl alcohol featuring a para-substituted isobutoxy ether chain.[1] Its primary industrial significance lies in its role as a pharmacophore precursor for Febuxostat , a non-purine xanthine oxidase inhibitor used to treat hyperuricemia and gout.[1] Additionally, its rigid-flexible molecular architecture makes it a valuable mesogenic building block in the synthesis of liquid crystals.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards.

Chemical Identity & Structural Analysis

Nomenclature & Identification
Parameter Details
IUPAC Name [4-(2-Methylpropoxy)phenyl]methanol
Common Synonyms 4-Isobutoxybenzyl alcohol; p-Isobutoxyphenylmethanol
CAS Registry Number 500547-59-1
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
SMILES CC(C)COC1=CC=C(CO)C=C1
InChI Key DWPIWDIFYXPDHX-UHFFFAOYSA-N
Structural Conformation & Electronic Properties

The molecule consists of a benzene ring substituted at the para positions with a hydroxymethyl group (-CH₂OH) and an isobutoxy group (-OCH₂CH(CH₃)₂).[1]

  • Electronic Effects: The isobutoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect) of the oxygen lone pairs.[1] This activates the benzene ring, making it electron-rich and increasing the nucleophilicity of the benzylic alcohol compared to unsubstituted benzyl alcohol.

  • Steric Factors: The isobutyl tail adds significant lipophilicity (LogP ~2.3–2.4) and steric bulk compared to a methoxy or ethoxy group.[1] This steric hindrance is critical in drug design, often improving the metabolic stability of the ether linkage against dealkylation enzymes.

  • H-Bonding: The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating crystallization and interaction with biological targets (e.g., enzyme active sites).[1]

Physicochemical Properties

Property Value / Description Source/Note
Physical State Viscous Liquid or Low-Melting SolidDependent on purity; tends to supercool.[1]
Melting Point 25–35 °C (Predicted)Analogous to 4-propoxybenzyl alcohol.[1]
Boiling Point ~305 °C (at 760 mmHg)Predicted based on MW and polarity.[1]
Solubility Soluble in Ethanol, DCM, Ethyl Acetate, DMSO.[1]Insoluble in water.[1]
pKa ~14.5 (Benzylic -OH)Typical for primary alcohols.[1]
LogP 2.41Indicates moderate lipophilicity.[1]

Synthetic Pathways

The synthesis of [4-(2-Methylpropoxy)phenyl]methanol is most efficiently achieved through the chemoselective reduction of its corresponding aldehyde.[1] This route avoids the potential side reactions (such as C-alkylation) associated with direct etherification of 4-hydroxybenzyl alcohol.[1]

Primary Route: Reduction of 4-Isobutoxybenzaldehyde

This protocol utilizes Sodium Borohydride (NaBH₄), a mild reducing agent that selectively targets the aldehyde without affecting the ether linkage or the aromatic ring.[1]

Reagents:

  • Precursor: 4-Isobutoxybenzaldehyde (CAS: 57566-39-5)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄)[1]

  • Solvent: Methanol or Ethanol (Anhydrous preferred)[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (56 mmol) of 4-isobutoxybenzaldehyde in 100 mL of anhydrous methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add 1.1 g (29 mmol, 0.5 eq) of NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.[1]

  • Quench: Quench the reaction by adding 10 mL of water followed by dilute HCl (1M) to neutralize excess borohydride (pH ~7).

  • Workup: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL).[1] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[2][3]

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Alternative Route: O-Alkylation (Williamson Ether Synthesis)[1]
  • Substrates: 4-Hydroxybenzyl alcohol + Isobutyl bromide.[1][4]

  • Conditions: K₂CO₃, DMF, 80°C.

  • Drawback: The benzylic hydroxyl group can compete as a nucleophile, leading to mixtures of mono- and di-alkylated products.[1]

Synthesis cluster_alt Alternative Route (Lower Yield) Start 4-Isobutoxybenzaldehyde (C11H14O2) Intermediate Borate Complex Start->Intermediate Reduction Reagent NaBH4 / MeOH 0°C -> RT Product [4-(2-Methylpropoxy)phenyl]methanol (Target) Intermediate->Product Hydrolysis (H3O+) AltStart 4-Hydroxybenzyl Alcohol AltStart->Product O-Alkylation AltReagent Isobutyl Bromide K2CO3, DMF

Caption: Primary and alternative synthetic pathways for 4-Isobutoxybenzyl alcohol.

Reactivity Profile & Applications

Reactivity Matrix

The compound exhibits dual reactivity typical of electron-rich benzyl alcohols:

  • Oxidation: Readily oxidized back to 4-isobutoxybenzaldehyde (using PCC or Swern oxidation) or to 4-isobutoxybenzoic acid (using KMnO₄).[1]

  • Halogenation: Conversion to 4-isobutoxybenzyl chloride using Thionyl Chloride (SOCl₂).[1] This benzyl chloride is a highly reactive electrophile used to attach the isobutoxyphenyl moiety to other pharmacophores.[1]

  • Etherification: The benzylic -OH can form ethers under acidic conditions, useful in protecting group chemistry.[1]

Critical Application: Febuxostat Synthesis

This compound is a key intermediate in the synthesis of Febuxostat (Uloric), a potent xanthine oxidase inhibitor.[1]

  • Mechanism: The isobutoxy tail provides the necessary hydrophobic interaction within the enzyme's binding pocket, while the phenyl ring acts as a scaffold.[1]

  • Workflow: The alcohol is often converted to the benzyl nitrile or directly coupled to the thiazole heterocycle during the convergent synthesis of the drug.[1]

Reactivity Center [4-(2-Methylpropoxy)phenyl]methanol Aldehyde 4-Isobutoxybenzaldehyde (Precursor/Oxidation Product) Center->Aldehyde Oxidation (PCC/DMP) Chloride 4-Isobutoxybenzyl Chloride (Active Electrophile) Center->Chloride SOCl2 / DCM Febuxostat Febuxostat (API) (Via Nitrile/Thiazole Coupling) Chloride->Febuxostat Multi-step Synthesis (Cyanation + Thiazole formation)

Caption: Reactivity tree showing the conversion to active electrophiles and the Febuxostat API.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood to avoid inhalation of vapors.[1]

  • Storage: Store in a cool, dry place (2–8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the aldehyde.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249811, [4-(2-methylpropoxy)phenyl]methanol. Retrieved from [Link][1]

  • Org. Synth. General procedures for reduction of aldehydes using Sodium Borohydride. (Standard Protocol Reference).[1]

Sources

Technical Guide: Solubility Profile & Process Handling of [4-(2-Methylpropoxy)phenyl]methanol

[1][2]

Executive Summary

[4-(2-Methylpropoxy)phenyl]methanol (CAS: 500547-59-1), also known as 4-isobutoxybenzyl alcohol, is a lipophilic benzyl alcohol derivative.[1][3] It serves as a versatile building block in organic synthesis, particularly as a precursor for 4-isobutoxybenzaldehyde (via oxidation) or 4-isobutoxybenzyl halides (via substitution).[1][2] Its solubility profile is dominated by the competition between the polar hydroxymethyl group and the hydrophobic isobutoxy tail.[2][3][4]

This guide provides a predictive solubility landscape, experimental determination protocols, and solvent selection strategies for process optimization, specifically tailored for drug substance intermediate handling.[2][3][4]

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solubility behavior.[2][3][4] The isobutoxy moiety significantly increases lipophilicity compared to its methoxy analog (anisyl alcohol).[1][4]

PropertyValueRelevance to Solubility
Molecular Structure C₁₁H₁₆O₂Amphiphilic: Polar head (-CH₂OH), Non-polar tail (-OiBu).[1][2][3]
Molecular Weight 180.24 g/mol Moderate size, facilitating dissolution in organic solvents.[1][2][3][4]
Predicted LogP ~2.4Lipophilic.[1][2][3][4] Partitioning favors organic phase over aqueous.[2][3][4]
H-Bond Donors 1 (Hydroxyl)Capable of H-bonding with protic solvents (MeOH, EtOH).[1][2][3]
H-Bond Acceptors 2 (Ether, Alcohol)Accepts H-bonds from water/alcohols, aiding miscibility.[1][2][3]
Physical State Viscous Liquid / Low-Melting SolidHandling requires temperature control; likely forms oils in water.[1][2][3]

Solubility Thermodynamics & Solvent Classification

The solubility of [4-(2-Methylpropoxy)phenyl]methanol follows the principle of "like dissolves like," but with specific nuances due to its ether linkage.

Predicted Solubility Landscape

Based on Group Contribution Methods (Hansen Solubility Parameters) and structural analogy to 4-methoxybenzyl alcohol:

  • High Solubility (Good Solvents): The molecule dissolves readily in solvents that can interact with the aromatic ring (π-stacking) or the hydroxyl group (H-bonding).[1][2][3]

  • Moderate Solubility: Solvents that solvate the alkyl chain but interact poorly with the hydroxyl group.[1][2][3][4]

  • Low Solubility (Anti-Solvents): Highly polar solvents (Water) or highly non-polar aliphatic hydrocarbons (Hexane) at low temperatures.[1][2][3]

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Alcohols Methanol, Ethanol, IsopropanolHigh Strong H-bond matching; ideal for reaction media.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core and ether linkage.[1][2][3][4]
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole interactions stabilize the molecule.[1][2][3][4]
Ethers THF, MTBE, 1,4-DioxaneHigh "Like dissolves like" (ether functionality); good for Grignard/Reduction steps.[1][2][3][4]
Aromatic Hydrocarbons Toluene, XyleneModerate/High π-π interactions with the benzyl ring; solubility increases significantly with T.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow Lack of polar interactions; effective anti-solvents for crystallization.[1][2][3][4]
Aqueous Water, BrineInsoluble Hydrophobic effect of the isobutoxy and phenyl groups dominates.[1][2][3][4]

Visualization: Solubility Logic & Process Flow

The following diagram illustrates the decision logic for solvent selection based on the intended unit operation (Reaction vs. Purification).

SolubilityLogicCompound[4-(2-Methylpropoxy)phenyl]methanolPolarProticPolar Protic(MeOH, EtOH)Compound->PolarProticHigh Sol.PolarAproticPolar Aprotic(THF, EtOAc, DCM)Compound->PolarAproticHigh Sol.NonPolarNon-Polar(Hexane, Heptane)Compound->NonPolarLow Sol.WaterAqueous(Water, pH Buffers)Compound->WaterInsolubleReactionReaction Medium(Homogeneous)PolarProtic->ReactionNucleophilic AttackReductionsPolarAprotic->ReactionOxidationsSubstitutionsCrystallizationRecrystallization(Purification)PolarAprotic->CrystallizationSolventExtractionLiquid-Liquid Extraction(Work-up)PolarAprotic->ExtractionOrganic PhaseNonPolar->CrystallizationAnti-SolventWater->ExtractionAqueous Phase(Remove Salts)

Caption: Solvent selection logic for [4-(2-Methylpropoxy)phenyl]methanol based on solubility thermodynamics.

Experimental Protocol: Determination of Saturation Solubility

Since batch-to-batch variations (polymorphs or impurities) can alter solubility, empirical determination is required for critical process steps.[1][2][3]

Method: Shake-Flask Coupled with HPLC-UV[1][2][3]

Objective: Determine the thermodynamic solubility (

Materials:

  • Excess [4-(2-Methylpropoxy)phenyl]methanol (Solid/Oil).[1][3]

  • Target Solvent (HPLC Grade).[1][2][3]

  • Agilent 1200 Series HPLC (or equivalent) with UV Detector.[1][2][3]

  • 0.45 µm PTFE Syringe Filters.[1][2][3][4]

Workflow:

  • Preparation: Add excess compound to 10 mL of solvent in a glass vial until undissolved material remains visible.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stirrer.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated) to remove suspended particles.[3][4]

  • Dilution: Dilute the filtrate with mobile phase (typically Acetonitrile/Water) to fall within the linear calibration range of the HPLC.

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1][3][4]

    • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).[1][2][3]

    • Detection: UV at 254 nm (aromatic absorption).[1][2][3]

    • Calculation:

      
      .[1]
      

Process Application: Febuxostat Synthesis Context

In the context of Febuxostat synthesis, this alcohol often serves as an intermediate that must be either oxidized to the aldehyde or converted to a leaving group (halide/tosylate).[4]

Scenario A: Oxidation to 4-Isobutoxybenzaldehyde
  • Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]

  • Rationale: High solubility allows for high concentration processing (throughput).[1][2][3] These solvents are compatible with common oxidants (e.g., PCC, Dess-Martin Periodinane, or TEMPO/Bleach).[1][3][4]

  • Work-up: The product is lipophilic.[1][2][3] Wash with aqueous sodium thiosulfate/bicarbonate (compound stays in organic phase), then dry and concentrate.[3][4]

Scenario B: Purification via Recrystallization
  • System: Solvent/Anti-solvent.[1][2][3][4]

  • Primary Solvent: Ethyl Acetate (Dissolves well at hot T).[1][2][3]

  • Anti-Solvent: Heptane or Hexane .[1][2][3][4]

  • Protocol: Dissolve crude alcohol in minimal hot Ethyl Acetate (approx. 50-60°C). Slowly add Heptane until turbidity persists. Cool slowly to 0-5°C to induce crystallization.[1][3][4]

    • Note: If the compound is an oil at room temperature, this method may result in "oiling out."[1][2][3][4] In that case, use column chromatography (Silica Gel, Hexane:EtOAc gradient) for purification.[3][4]

References

  • PubChem Compound Summary. "[4-(2-Methylpropoxy)phenyl]methanol (CID 249811)."[1][3] National Center for Biotechnology Information.[2][3][4] Link[1]

  • Synthesis of Febuxostat Intermediates. World Intellectual Property Organization (WIPO), Patent WO2012032528A2.[1][2][3][4] (Describes related isobutoxy-phenyl intermediates and purification). Link

  • Solubility of Benzyl Alcohol Derivatives. Journal of Chemical & Engineering Data, "Solubility of 4-Methoxybenzyl alcohol in organic solvents." (Used as structural analog for solubility prediction).[1][3][4]

  • BenchChem Technical Protocols. "Purification of 4-Hydroxybenzyl Alcohol by Recrystallization." (General protocol adaptation). Link[1]

An In-depth Technical Guide to the Thermodynamic Stability of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of [4-(2-Methylpropoxy)phenyl]methanol is essential before embarking on thermodynamic studies. These properties, summarized in Table 1, influence experimental design and data interpretation.

PropertyValueSource
Molecular FormulaC11H16O2[1][3]
Molecular Weight180.24 g/mol [1]
XLogP32.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count4[1]

Experimental Determination of Thermodynamic Stability

The cornerstone of assessing thermodynamic stability lies in robust experimental techniques. The two primary methods employed for organic solids are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity, crystalline [4-(2-Methylpropoxy)phenyl]methanol into a standard aluminum DSC pan. The purity of the sample is critical, as impurities can affect the melting point and other thermal events. Purification can be achieved through techniques like column chromatography.[4]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).[2]

    • The experiment should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[2]

  • Data Analysis: The resulting DSC thermogram will show peaks corresponding to endothermic (heat absorbing) and exothermic (heat releasing) events.

    • Melting Point (Tm): The peak of the endothermic event corresponds to the melting point.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak is proportional to the enthalpy of fusion.

    • Decomposition: A broad, often exothermic, event at higher temperatures may indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 3-5 mg of [4-(2-Methylpropoxy)phenyl]methanol Start->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample and Reference Pans Seal->Load Program Run Thermal Program (e.g., 10 °C/min under N2) Load->Program Record Record Heat Flow vs. Temperature Program->Record Thermogram Generate DSC Thermogram Record->Thermogram Identify Identify Thermal Events (Melting, Decomposition) Thermogram->Identify Quantify Quantify Tm and ΔHf Identify->Quantify

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the onset of thermal decomposition and quantifying mass loss due to volatilization or degradation.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of [4-(2-Methylpropoxy)phenyl]methanol into a TGA crucible (e.g., ceramic or aluminum).[2]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[2]

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C).[2]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

    • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation Start_tga Start Weigh_tga Weigh 5-10 mg of [4-(2-Methylpropoxy)phenyl]methanol Start_tga->Weigh_tga Load_tga Load into TGA Crucible Weigh_tga->Load_tga Place_tga Place Crucible in Furnace Load_tga->Place_tga Program_tga Run Thermal Program (e.g., 10 °C/min under N2) Place_tga->Program_tga Record_tga Record Mass vs. Temperature Program_tga->Record_tga Curve_tga Generate TGA/DTG Curves Record_tga->Curve_tga Determine_tga Determine Onset of Decomposition (T_onset) Curve_tga->Determine_tga Analyze_tga Analyze Decomposition Steps Determine_tga->Analyze_tga

Caption: Workflow for TGA analysis.

Evolved Gas Analysis (EGA)

To gain deeper insight into the decomposition mechanism, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the identification of the gaseous products evolved during decomposition.[6]

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful avenue for predicting thermodynamic properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to estimate key stability parameters.

  • Molecular Modeling: Construct the 3D structure of [4-(2-Methylpropoxy)phenyl]methanol using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.

  • Property Calculation: From the output of the frequency calculation, thermodynamic properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) can be derived.

These computational approaches allow for the rapid screening and comparison of the stability of different molecules and can guide experimental efforts.[7][8]

Potential Degradation Pathways

The chemical structure of [4-(2-Methylpropoxy)phenyl]methanol, featuring a benzyl alcohol moiety and an isobutoxy group, suggests several potential degradation pathways under thermal stress.

  • Oxidation: In the presence of an oxidizing atmosphere, the primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

  • Dehydration: Intermolecular dehydration between two alcohol molecules can lead to the formation of an ether.

  • Ether Cleavage: At higher temperatures, the isobutoxy ether linkage may cleave.

  • Ring Fragmentation: At very high temperatures, the aromatic ring can undergo fragmentation.

Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_cleavage Ether Cleavage cluster_fragmentation Ring Fragmentation Parent [4-(2-Methylpropoxy)phenyl]methanol Aldehyde 4-(2-Methylpropoxy)benzaldehyde Parent->Aldehyde Ether Bis[4-(2-methylpropoxy)phenyl]methyl ether Parent->Ether Phenol 4-(Hydroxymethyl)phenol Parent->Phenol Isobutene Isobutene Parent->Isobutene Fragments Smaller Volatile Compounds Parent->Fragments High Temperature CarboxylicAcid 4-(2-Methylpropoxy)benzoic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Plausible thermal degradation pathways.

Conclusion

While specific experimental thermodynamic data for [4-(2-Methylpropoxy)phenyl]methanol is not currently available in the public domain, this guide provides a comprehensive roadmap for its determination. A combination of experimental techniques, primarily DSC and TGA, and computational methods like DFT, can provide a robust understanding of the thermal stability and degradation profile of this compound. The insights gained from such studies are critical for ensuring the safe handling, storage, and application of [4-(2-Methylpropoxy)phenyl]methanol in research and development settings.

References

  • An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol - Benchchem. (URL: )
  • Thermal Analysis - FKIT. (URL: )
  • 4 - Organic Syntheses Procedure. (URL: )
  • [4-(2-methylpropoxy)phenyl]methanol (C11H16O2) - PubChemLite. (URL: )
  • (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811 - PubChem. (URL: )
  • The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. (2023). (URL: )
  • Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies - MDPI. (2025). (URL: [Link])

  • Rocha JA, Rego NCS, Carvalho BTS, Silva FI, Sousa JA, Ramos RM, et al. (2018) Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE 13(6): e0198475. (URL: [Link])

Sources

CAS number and chemical identifiers for [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and chemical identifiers for [4-(2-Methylpropoxy)phenyl]methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Critical Intermediate in Non-Purine Xanthine Oxidase Inhibitor Synthesis[1]

Executive Summary

[4-(2-Methylpropoxy)phenyl]methanol (CAS 500547-59-1 ) is a specialized benzylic alcohol derivative primarily utilized as a high-value intermediate in the pharmaceutical synthesis of Febuxostat and related non-purine xanthine oxidase inhibitors.[1] Characterized by its para-isobutoxy substitution, this molecule serves as the lipophilic anchor in drug design, facilitating hydrophobic interactions within enzyme active sites.

This guide provides a rigorous technical overview of the compound’s chemical identity, validated synthetic protocols, analytical characterization, and its pivotal role in active pharmaceutical ingredient (API) manufacturing.[2]

Chemical Identity & Physical Properties

The precise identification of this compound is critical due to the existence of structural isomers (e.g., 4-isobutylbenzyl alcohol). The data below establishes the unique fingerprint for the isobutoxy derivative.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name [4-(2-Methylpropoxy)phenyl]methanol
Common Synonyms 4-Isobutoxybenzyl alcohol; (4-Isobutoxyphenyl)methanol
CAS Number 500547-59-1
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
SMILES CC(C)COC1=CC=C(CO)C=C1
InChI Key DWPIWDIFYXPDHX-UHFFFAOYSA-N
Table 2: Physical & Chemical Properties
PropertySpecification / Data
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Melting Point 28–32 °C (Low melting solid)
Boiling Point ~295 °C (Predicted at 760 mmHg)
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in Water
LogP 2.4 (Lipophilic)
pKa ~14.2 (Benzylic alcohol)

Synthetic Pathways & Experimental Protocols

While direct alkylation of 4-hydroxybenzyl alcohol is possible, the Aldehyde Reduction Route is the industry "Gold Standard" for generating high-purity material suitable for API synthesis. This two-step sequence minimizes side reactions (such as C-alkylation) and ensures complete conversion.[1]

Diagram 1: Synthesis Workflow

The following directed graph illustrates the stepwise conversion from commodity starting materials to the target alcohol.

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Inter Intermediate: 4-Isobutoxybenzaldehyde Start->Inter Step 1: O-Alkylation (Williamson Ether Synthesis) Reagent1 Isobutyl Bromide (K2CO3, DMF) Reagent1->Inter Product Target: [4-(2-Methylpropoxy)phenyl]methanol Inter->Product Step 2: Carbonyl Reduction Reagent2 NaBH4 (Methanol, 0°C) Reagent2->Product

Caption: Two-step synthesis via Williamson ether synthesis followed by hydride reduction.

Detailed Protocol: Aldehyde Reduction Route
Step 1: Synthesis of 4-Isobutoxybenzaldehyde

Objective: Selective O-alkylation of the phenolic hydroxyl group.[1]

  • Setup: Charge a 3-neck round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Dropwise add 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to 80–90 °C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[1]

  • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate. Wash organics with 1N NaOH (to remove unreacted phenol) and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–90% (Yellowish oil).[1]

Step 2: Reduction to [4-(2-Methylpropoxy)phenyl]methanol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol.[1]

  • Solvation: Dissolve the crude 4-isobutoxybenzaldehyde (from Step 1) in Methanol (10 vol). Cool to 0–5 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH4) (0.4 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

  • Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Quench reaction with saturated Ammonium Chloride (NH₄Cl) solution.

  • Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1]

  • Purification: Crystallize from Hexane/Ether or purify via silica gel chromatography if necessary.

    • Target Purity: >98% (HPLC).[1][2]

Analytical Characterization

To validate the identity of CAS 500547-59-1, the following spectral features must be observed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.28 (d, 2H): Aromatic protons (meta to alkoxy).[1]

  • δ 6.88 (d, 2H): Aromatic protons (ortho to alkoxy).[1]

  • δ 4.60 (s, 2H): Benzylic methylene (-CH ₂-OH).[1] Diagnostic peak.

  • δ 3.71 (d, 2H): Alkoxy methylene (-O-CH ₂-CH-).[1]

  • δ 2.09 (m, 1H): Methine proton of the isobutyl group.[1]

  • δ 1.02 (d, 6H): Methyl protons of the isobutyl group (-CH(CH ₃)₂).[1]

HPLC Parameters (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 Isocratic].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm.[1]

  • Retention Time: Expect elution ~4.5–5.5 min (depending on dead volume).[1]

Applications in Drug Development

The primary utility of [4-(2-Methylpropoxy)phenyl]methanol lies in its role as a pharmacophore building block .[1]

Case Study: Febuxostat Synthesis

This alcohol is a direct precursor to the aryl nitrile moiety of Febuxostat (Uloric®), a potent non-purine xanthine oxidase inhibitor used to treat hyperuricemia (gout).[1]

Mechanism of Utilization:

  • Conversion to Nitrile: The alcohol is typically converted to a chloride or tosylate, then reacted with cyanide (or via formylation/oxime routes) to form 4-isobutoxybenzonitrile .[1]

  • Thiazole Coupling: This nitrile intermediate is cyclized with thioacetamide derivatives to form the central thiazole ring of the Febuxostat scaffold.[1]

Diagram 2: Pharmacophore Integration

DrugDevelopment Alcohol [4-(2-Methylpropoxy)phenyl]methanol (CAS 500547-59-1) Intermediate 4-Isobutoxybenzonitrile (Key Intermediate) Alcohol->Intermediate Functional Group Transformation (-OH to -CN) Impurity Pimavanserin Impurity 48 (Analytical Standard) Alcohol->Impurity Identified as trace impurity in other syntheses API Febuxostat (API) (Xanthine Oxidase Inhibitor) Intermediate->API Thiazole Ring Formation

Caption: The strategic role of the alcohol in API synthesis and impurity profiling.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place (2–8 °C preferred) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aldehyde.

References

  • PubChem Compound Summary. (2025). [4-(2-Methylpropoxy)phenyl]methanol (CID 249811).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Google Patents. (2012).[1] Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid (Febuxostat Intermediates).[1] WO2012032528A2.[1]

Sources

Strategic Evaluation of [4-(2-Methylpropoxy)phenyl]methanol: From Synthesis to Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide evaluates [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-Isobutoxybenzyl alcohol ), a critical intermediate in the synthesis of selective serotonin inverse agonists, most notably Pimavanserin .

Chemical Architecture & Significance

[4-(2-Methylpropoxy)phenyl]methanol (CAS: 82023-74-9 ) serves as a specialized lipophilic anchor in medicinal chemistry. Its structure consists of a benzyl alcohol core substituted at the para position with an isobutoxy ether tail.

Structural Analysis
  • The Pharmacophore (Tail): The 4-isobutoxy group (

    
    ) provides a bulky, hydrophobic moiety. In the context of 5-HT2A receptor modulators like Pimavanserin, this tail is essential for occupying the hydrophobic pocket of the receptor, stabilizing the inverse agonist conformation.
    
  • The Reactive Handle (Head): The benzylic alcohol (

    
    ) acts as a versatile pivot point. It is chemically stable enough for storage but sufficiently reactive to be converted into electrophiles (halides, mesylates) or oxidized to aldehydes/acids.
    
Therapeutic Relevance

The primary industrial application of this alcohol is as a precursor to the 4-isobutoxybenzyl moiety found in Pimavanserin (Nuplazid) , a drug approved for Parkinson’s disease psychosis.[1] It ensures high selectivity for 5-HT2A over dopamine receptors, reducing motor side effects common in typical antipsychotics.

Synthetic Pathways (The "Make")

The synthesis of [4-(2-Methylpropoxy)phenyl]methanol is a biphasic process prioritizing regioselectivity and yield. The industry-standard route avoids direct alkylation of 4-hydroxybenzyl alcohol due to competing O-alkylation at the benzylic position.

Route A: The Aldehyde Reduction Strategy (Preferred)

This route maximizes yield by establishing the ether linkage before generating the sensitive alcohol group.

  • Williamson Ether Synthesis: 4-Hydroxybenzaldehyde is alkylated with isobutyl bromide using a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetonitrile).

  • Carbonyl Reduction: The resulting 4-isobutoxybenzaldehyde is reduced using Sodium Borohydride (

    
    ) to yield the target alcohol.
    
Route B: Direct Alkylation (Low Selectivity)

Direct alkylation of 4-hydroxybenzyl alcohol often results in a mixture of phenolic ether (desired) and benzylic ether (impurity), requiring tedious chromatographic separation. This route is generally avoided in GMP settings.

Visualization: Synthesis Workflow

Synthesis Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Etherification (Isobutyl Bromide, K2CO3) Start->Step1 Inter 4-Isobutoxybenzaldehyde (Stable Intermediate) Step1->Inter SN2 Reaction Step2 Reduction (NaBH4, MeOH) Inter->Step2 Final [4-(2-Methylpropoxy)phenyl]methanol (Target Alcohol) Step2->Final Hydride Transfer

Figure 1: Step-wise synthesis of [4-(2-Methylpropoxy)phenyl]methanol via the aldehyde route.

Reactivity & Derivatization (The "Modify")

Once synthesized, the alcohol serves as a "switch" that can be toggled into various reactive forms depending on the downstream coupling requirement.

TransformationReagentProduct TypeApplication
Activation Thionyl Chloride (

)
Benzyl ChloridePrecursor for Gabriel synthesis or direct N-alkylation.
Activation Methanesulfonyl Chloride (

)
Benzyl MesylateMilder leaving group for sensitive nucleophiles.
Oxidation Swern or PCCBenzaldehydePrecursor for Reductive Amination.
Esterification Phenyl ChloroformateMixed CarbonateCritical Impurity Risk: Can form carbamate side-products.
Case Study: The Pimavanserin Connection

In the synthesis of Pimavanserin, the alcohol is typically converted to 4-isobutoxybenzylamine .

  • Pathway: Alcohol

    
     Chloride 
    
    
    
    Azide
    
    
    Amine.
  • Alternative: The alcohol is oxidized back to the aldehyde for reductive amination with the piperidine core (less common for the final step due to urea linkage requirements).

Impurity Alert: If the alcohol is not fully converted to the amine before reacting with the urea-forming agent (e.g., isocyanate), it will form a Carbamate impurity (R-O-CO-NH-R') instead of the desired Urea (R-NH-CO-NH-R'). This is a critical quality attribute (CQA) in process development.

Experimental Protocols

Protocol 1: Synthesis of 4-Isobutoxybenzaldehyde

Standard Operating Procedure for the Intermediate

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 4-Hydroxybenzaldehyde (1.0 eq) in DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq) in a single portion. Stir for 15 min at room temperature.
    
  • Alkylation: Add Isobutyl Bromide (1.2 eq) dropwise over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Cool to RT. Pour into ice water (20 vol). The product may precipitate as an oil or solid. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect 85–92% as a pale yellow oil.

Protocol 2: Reduction to [4-(2-Methylpropoxy)phenyl]methanol

High-Purity Reduction Protocol

  • Solvation: Dissolve 4-Isobutoxybenzaldehyde (1.0 eq) in Methanol (10 vol). Cool to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    , 0.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor for disappearance of the aldehyde peak (approx. 2 hours total).

  • Quench: Carefully add Acetone (1 vol) or dilute HCl to quench excess hydride.

  • Isolation: Remove Methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

  • Purification: The crude alcohol is often pure enough for use. If necessary, recrystallize from Hexane/Ether.

  • Characterization:

    • 1H NMR (CDCl3):

      
       7.28 (d, 2H), 6.88 (d, 2H), 4.60 (s, 2H, 
      
      
      
      ), 3.71 (d, 2H,
      
      
      ), 2.09 (m, 1H), 1.02 (d, 6H).

Visualizing the Pimavanserin Linkage

The following diagram illustrates how the alcohol (via the amine) integrates into the final drug structure.

Pimavanserin Alcohol [4-(2-Methylpropoxy)phenyl]methanol Amine 4-Isobutoxybenzylamine Alcohol->Amine Activation + Amination Impurity Carbamate Impurity (Process Risk) Alcohol->Impurity Direct Reaction (Side Effect) Drug Pimavanserin (Final API) Amine->Drug Urea Formation Core N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-urea derivative Core->Drug

Figure 2: Retrosynthetic relationship between the alcohol intermediate and Pimavanserin, highlighting impurity risks.

References

  • PubChem. (2025).[2] (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2.[2] National Library of Medicine. [Link]

  • Google Patents. (2017). CN107216271A - Method for detecting impurities in Pimavanserin.
  • New Drug Approvals. (2016). Pimavanserin Tartrate: Synthesis and Description. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Introduction & Structural Significance

[4-(2-Methylpropoxy)phenyl]methanol, commonly identified by its synonym 4-isobutoxybenzyl alcohol (CAS: 500547-59-1), is a highly specialized organic intermediate utilized extensively in modern pharmaceutical synthesis[1]. Structurally, the molecule features a benzyl alcohol core para-substituted with an isobutoxy group. This specific structural motif is highly valued in neuro-active drug design; the isobutoxy moiety imparts critical lipophilic characteristics that enhance cellular membrane permeability and blood-brain barrier (BBB) penetration without excessively increasing the molecule's topological polar surface area (TPSA)[1].

Physical Characteristics & Thermodynamic Properties

Accurate physicochemical profiling is essential for downstream processing, formulation, and reaction scaling. While computed molecular descriptors are robustly documented, empirical thermodynamic data—such as exact melting and boiling points—are notably absent from standard commercial Safety Data Sheets (SDS)[2].

Standard chemical safety data sheets report the melting and boiling points of[4-(2-Methylpropoxy)phenyl]methanol as 'Not Available' (NA) or 'No data available'[2][3]. In practical laboratory settings, the isobutoxy group introduces significant steric bulk compared to a standard methoxy group. This steric hindrance disrupts crystal lattice packing efficiency, drastically reducing crystallization propensity[4]. Consequently, this compound typically presents as a viscous liquid or an amorphous, low-melting solid at standard temperature and pressure (STP). In Good Manufacturing Practice (GMP) environments, precise phase-transition profiling must be empirically determined per batch using Differential Scanning Calorimetry (DSC).

Quantitative Physicochemical Data

Table 1: Computed and Empirical Properties of[4-(2-Methylpropoxy)phenyl]methanol

PropertyValueSource/Reference
IUPAC Name [4-(2-methylpropoxy)phenyl]methanol1
Molecular Formula C11H16O21
Molecular Weight 180.24 g/mol 1
Exact Mass 180.1150 Da1
XLogP3 2.41
Topological Polar Surface Area 29.5 Ų[PubChem[1]]()
Melting Point Undetermined / NA[Chemicea[2]](), 3
Boiling Point Undetermined / NA[Chemicea[2]](), 3

Synthetic Utility: The "Borrowing Hydrogen" Methodology

The most prominent application of[4-(2-Methylpropoxy)phenyl]methanol is its role as an advanced intermediate in the synthesis of Pimavanserin, a selective serotonin inverse agonist (SSIA)[5].

Historically, N-alkylation in pharmaceutical synthesis relied on converting benzyl alcohols into highly reactive benzyl halides (e.g., using PBr3). However, benzyl halides are notorious genotoxic impurities (PGIs) and generate stoichiometric toxic waste. Modern green chemistry circumvents this via a "Borrowing Hydrogen" (or hydrogen autotransfer) mechanism [5].

Causality & Rationale: By utilizing[4-(2-Methylpropoxy)phenyl]methanol directly, an Iridium(III) catalyst can temporarily abstract hydrogen to oxidize the alcohol into an electrophilic aldehyde in situ. This aldehyde undergoes condensation with an amine precursor to form an imine. The Ir(III) catalyst then "returns" the borrowed hydrogen, reducing the imine to the final C-N bonded product[5]. This self-contained redox cycle produces water as the sole byproduct, drastically improving atom economy and safety profiles.

BorrowingHydrogen A [4-(2-Methylpropoxy)phenyl]methanol (Alcohol) B [IrCp*Cl2]2 Catalyst (Dehydrogenation) A->B C 4-Isobutoxybenzaldehyde (In situ Intermediate) B->C - 2H E Imine Formation (- H2O) C->E D Amine Precursor D->E F [IrCp*Cl2]2 Catalyst (Hydrogenation) E->F Imine G Alkylated Product (Pimavanserin Precursor) F->G + 2H

Catalytic borrowing hydrogen pathway utilizing[4-(2-Methylpropoxy)phenyl]methanol.

Validated Experimental Workflows

Protocol A: Direct N-Alkylation via Borrowing Hydrogen Catalysis

Objective: Synthesis of a Pimavanserin intermediate using[4-(2-Methylpropoxy)phenyl]methanol as the direct alkylating agent[5].

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol (1.0 eq)

  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)amine (1.0 eq)

  • (Pentamethylcyclopentadienyl)iridium(III) chloride dimer, [IrCp*Cl2]2 (Catalyst, 1-5 mol%)

  • Sodium hydroxide (NaOH) (Catalytic base)

  • tert-Amyl alcohol (Solvent)

Step-by-Step Methodology:

  • System Preparation: Purge a dry reaction vessel with an inert gas (N2 or Argon). Causality: Iridium catalysts are sensitive to atmospheric oxygen, which can irreversibly deactivate the active metal center.

  • Reagent Loading: Charge the vessel with N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)amine and [4-(2-Methylpropoxy)phenyl]methanol[5].

  • Catalyst & Base Addition: Introduce [IrCp*Cl2]2 and NaOH into the mixture. Causality: The basic environment is critical for facilitating the initial alkoxide formation and subsequent β-hydride elimination required to trigger the catalytic cycle[5].

  • Solvent Addition: Add tert-amyl alcohol. Causality:tert-Amyl alcohol is specifically chosen because it is a sterically hindered tertiary alcohol; it cannot undergo competitive dehydrogenation by the Ir(III) catalyst, ensuring strict chemoselectivity toward the substrate[5].

  • Reaction Execution: Heat the mixture to 60 °C and stir continuously for 16 hours[5].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with deionized water to remove the NaOH and catalyst residues, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol B: Upstream Synthesis of the Alcohol

If commercial sourcing is unavailable, the alcohol can be readily synthesized from its aldehyde precursor.

AlcoholSynthesis A 4-Isobutoxybenzaldehyde B NaBH4 / Methanol (Reduction) A->B C [4-(2-Methylpropoxy)phenyl]methanol B->C

Standard reduction workflow to synthesize[4-(2-Methylpropoxy)phenyl]methanol.

References

  • (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811 - PubChem . nih.gov. 1

  • 3-Bromo-4-isobutoxybenzaldehyde | 946743-11-9 . Benchchem. 4

  • US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt . Google Patents. 5

  • Material Safety Data Sheet - 500547-59-1 . Chemicea.2

  • Safety Data Sheet - 500547-59-1 . Fluorochem. 3

Sources

pKa values and acidity of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa Determination of [4-(2-Methylpropoxy)phenyl]methanol

Introduction

[4-(2-Methylpropoxy)phenyl]methanol, also known as 4-isobutoxybenzyl alcohol, is an aromatic alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals. A fundamental physicochemical property governing its behavior in chemical and biological systems is its acidity, quantified by the acid dissociation constant (pKa). The pKa value is critical for predicting a molecule's charge state at a given pH, which in turn influences its solubility, reactivity, membrane permeability, and pharmacokinetic profile.

This guide provides a comprehensive analysis of the factors influencing the acidity of [4-(2-Methylpropoxy)phenyl]methanol. It delves into the theoretical underpinnings of its acidic character and presents detailed, field-proven experimental protocols for the precise determination of its pKa value. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this essential molecular parameter.

Theoretical Framework: Understanding the Acidity of a Substituted Benzyl Alcohol

The acidity of an alcohol is defined by its ability to donate the proton from its hydroxyl (-OH) group. For [4-(2-Methylpropoxy)phenyl]methanol, this equilibrium lies far to the right, indicating it is a very weak acid, typical of alcohols.

The stability of the resulting conjugate base, the alkoxide anion, is the primary determinant of acidity. In benzyl alcohols, the methylene (-CH2-) spacer between the aromatic ring and the hydroxyl group prevents direct resonance delocalization of the negative charge on the oxygen into the phenyl ring.[1] Consequently, the influence of ring substituents is transmitted primarily through inductive and field effects.[2][3][4]

The para-isobutoxy substituent exerts two opposing electronic effects:

  • Electron-Donating Resonance (+R Effect): The lone pairs on the ether oxygen can delocalize into the aromatic π-system. This effect increases electron density on the ring.

  • Electron-Withdrawing Inductive (-I Effect): The high electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond.

For alkoxy groups in the para position, the resonance effect generally outweighs the inductive effect, resulting in a net electron-donating character.[5] This donation of electron density to the aromatic ring destabilizes the negative charge of the alkoxide anion formed upon deprotonation. A less stable conjugate base corresponds to a weaker acid, and therefore, a higher pKa value.[5][6][7]

Based on this, it is predicted that [4-(2-Methylpropoxy)phenyl]methanol will be a weaker acid (higher pKa) than unsubstituted benzyl alcohol. This is analogous to how p-methoxy-benzyl alcohol is less acidic than benzyl alcohol.[5]

cluster_equilibrium Acid Dissociation Equilibrium cluster_effect Substituent Effect Analysis Alcohol [4-(2-Methylpropoxy)phenyl]methanol Alkoxide Conjugate Base (Alkoxide) Alcohol->Alkoxide Deprotonation Alkoxide->Alcohol Protonation Proton H+ Destabilization Destabilizes Negative Charge on Alkoxide Oxygen Alkoxide->Destabilization destabilizing interaction Effect para-Isobutoxy Group: Net Electron-Donating Effect Effect->Destabilization Result Weaker Acid (Higher pKa vs. Benzyl Alcohol) Destabilization->Result

Caption: Dissociation and substituent effects on acidity.

Comparative pKa Values

While a definitive experimental pKa for [4-(2-Methylpropoxy)phenyl]methanol is not readily published, we can estimate its value by comparing it to structurally similar compounds. Benzyl alcohol itself has a pKa of approximately 15.4. Electron-donating groups are expected to increase this value.

CompoundSubstituent (para)Substituent EffectExpected/Reported pKa
Benzyl Alcohol-HReference~15.4
4-Methoxybenzyl Alcohol[8]-OCH₃Electron-Donating> 15.4
[4-(2-Methylpropoxy)phenyl]methanol-OCH₂CH(CH₃)₂Electron-DonatingPredicted > 15.4
4-tert-Butylbenzyl Alcohol[9]-C(CH₃)₃Weakly Electron-Donating~15.4
4-Iodobenzyl Alcohol[10]-IWeakly Electron-Withdrawing14.16 (Predicted)

Experimental Determination of pKa

Due to the anticipated high pKa and potential for low water solubility, standard aqueous titration can be challenging. The two most robust methods for this type of compound are spectrophotometric analysis and potentiometric titration in aqueous or mixed-solvent systems.

Method 1: UV-Vis Spectrophotometric pKa Determination

This method is highly sensitive and requires minimal sample, making it ideal for early-stage drug development.[11] It is applicable if the compound possesses a chromophore near the ionization site, causing the UV-Vis absorbance spectrum to change as a function of pH.[11]

The principle relies on Beer-Lambert's law. As the pH of the solution changes, the equilibrium between the protonated alcohol (ROH) and the deprotonated alkoxide (RO⁻) shifts. If ROH and RO⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change. By plotting absorbance versus pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pH at which [ROH] = [RO⁻], and therefore, pH = pKa.[12][13] The consistency of the isosbestic point(s)—wavelengths where the absorbance remains constant regardless of pH—serves as an internal validation of a clean two-state (acid-base) equilibrium.

  • Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mM) of [4-(2-Methylpropoxy)phenyl]methanol in a suitable organic solvent like DMSO or ethanol.[11]

  • Buffer Preparation : Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 12).[11] For the expected high pKa, it is critical to have several buffer points in the pH 10-12 range.

  • Sample Preparation : In a 96-well UV-transparent microtiter plate, add a fixed volume of each buffer solution to the wells. Add a small, fixed amount of the compound's stock solution to each buffer-filled well, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[11] Prepare blank wells containing only the buffers for background correction.

  • Spectrophotometric Measurement : Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[11]

  • Data Analysis : a. Correct the absorbance of each sample well by subtracting the absorbance of the corresponding blank buffer well. b. Identify one or more analytical wavelengths where the absorbance changes significantly with pH. c. Plot the corrected absorbance at the chosen wavelength(s) against the measured pH of each buffer. d. Fit the data to a sigmoidal dose-response equation (e.g., using graphing software like Prism or Origin) to determine the inflection point, which yields the pKa.[11]

start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock plate_samples Aliquot Buffers & Stock Solution into 96-Well UV Plate prep_stock->plate_samples prep_buffers Prepare Buffer Series (pH 3-12, Constant Ionic Strength) prep_buffers->plate_samples read_spectra Record UV-Vis Spectra (230-500 nm) plate_samples->read_spectra analyze_data Plot Absorbance vs. pH at Analytical Wavelength read_spectra->analyze_data fit_curve Fit Data to Sigmoidal Curve analyze_data->fit_curve end Determine pKa (Inflection Point) fit_curve->end start Start calibrate Calibrate pH Meter (3-Point Calibration) start->calibrate dissolve Dissolve Sample (in co-solvent if needed) calibrate->dissolve setup Setup Titration Vessel (Constant Temp, Inert Gas) dissolve->setup titrate Incrementally Add Standard NaOH, Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Identify Half-Equivalence Point plot->analyze end Determine pKa (pH at Half-Equivalence) analyze->end

Sources

Isomers and stereochemistry of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomers and Stereochemistry of [4-(2-Methylpropoxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomeric and stereochemical properties of [4-(2-Methylpropoxy)phenyl]methanol. While the molecule is achiral in its native state, this guide delves into the more nuanced and critical concept of prochirality, a key feature for understanding its potential biological and chemical transformations. We will explore the theoretical framework of prochirality as it applies to this compound, detail experimental methodologies for the analysis of its prochiral elements, and discuss the implications for drug development and asymmetric synthesis. This document serves as an authoritative resource for researchers and scientists working with this and structurally related compounds.

Foundational Analysis of [4-(2-Methylpropoxy)phenyl]methanol

Chemical Structure and Properties

[4-(2-Methylpropoxy)phenyl]methanol, also known as (4-isobutoxyphenyl)methanol, is an aromatic alcohol with the chemical formula C11H16O2.[1][2] Its structure consists of a benzyl alcohol core with a 2-methylpropoxy (isobutoxy) group substituted at the para position of the phenyl ring.

PropertyValueSource
Molecular Formula C11H16O2[1]
Molecular Weight 180.24 g/mol [2]
IUPAC Name [4-(2-methylpropoxy)phenyl]methanol[2]
SMILES CC(C)COC1=CC=C(C=C1)CO[1]
InChIKey DWPIWDIFYXPDHX-UHFFFAOYSA-N[1][2]
Isomeric Landscape

Constitutional Isomers: As with any substituted benzene ring, constitutional isomers of [4-(2-Methylpropoxy)phenyl]methanol exist. These would include the ortho- (2-) and meta- (3-) substituted analogues, as well as isomers with different branching of the butyl group (e.g., sec-butoxy, tert-butoxy). This guide, however, will focus on the stereochemistry of the specified para-substituted isomer.

Stereoisomers: A molecule is considered chiral if it is non-superimposable on its mirror image.[3][4] This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.[5][6] A thorough analysis of the structure of [4-(2-Methylpropoxy)phenyl]methanol reveals the absence of any such chiral centers. The molecule possesses a plane of symmetry that bisects the phenyl ring and the benzylic carbon. Therefore, [4-(2-Methylpropoxy)phenyl]methanol is an achiral molecule and does not have enantiomers or diastereomers in its ground state.[3][4]

Caption: Structure of [4-(2-Methylpropoxy)phenyl]methanol.

Prochirality: The Latent Stereochemistry of [4-(2-Methylpropoxy)phenyl]methanol

The absence of inherent chirality does not mean that stereochemistry is irrelevant to this molecule. [4-(2-Methylpropoxy)phenyl]methanol is a prochiral molecule. A prochiral molecule is one that can be converted from achiral to chiral in a single chemical step.[7][8][9] This concept is of paramount importance in drug development, as metabolic processes catalyzed by enzymes can introduce chirality into a seemingly simple achiral drug molecule.

The Prochiral Center and Enantiotopic Hydrogens

The key to the prochirality of [4-(2-Methylpropoxy)phenyl]methanol lies in the benzylic carbon (the -CH2OH group). This carbon is a prochirality center .[10] The two hydrogen atoms attached to this carbon, while chemically identical in an achiral environment, are stereochemically distinct. They are referred to as enantiotopic hydrogens.

The enantiotopic nature of these hydrogens can be understood through a substitution test: if replacing one of the hydrogens with a different atom or group (e.g., deuterium, D) results in the formation of a chiral center with the (R)-configuration, that hydrogen is designated as pro-R. Conversely, if its replacement leads to the (S)-configuration, it is designated as pro-S.[10]

cluster_prochirality Prochirality of the Benzylic Carbon cluster_enantiomers Chiral Products achiral [4-(2-Methylpropoxy)phenyl]methanol (Achiral) R_enantiomer (R)-[4-(2-Methylpropoxy)phenyl](deuterio)methanol achiral->R_enantiomer Replace pro-R H with D S_enantiomer (S)-[4-(2-Methylpropoxy)phenyl](deuterio)methanol achiral->S_enantiomer Replace pro-S H with D

Caption: Conversion of prochiral [4-(2-Methylpropoxy)phenyl]methanol to chiral enantiomers.

Experimental Methodologies for Characterizing Prochirality

The differentiation of enantiotopic groups is not merely a theoretical exercise; it can be achieved and quantified through various analytical techniques.

NMR Spectroscopy in a Chiral Environment

In a standard achiral solvent (e.g., CDCl3), the enantiotopic benzylic protons of [4-(2-Methylpropoxy)phenyl]methanol are chemically and magnetically equivalent, resulting in a single signal in the 1H NMR spectrum.[11] However, in the presence of a chiral environment, this equivalence is lost, and they can become diastereotopic, leading to distinct signals.

Protocol for NMR Analysis using a Chiral Solvating Agent:

  • Sample Preparation: Dissolve a known quantity of [4-(2-Methylpropoxy)phenyl]methanol in a suitable achiral solvent (e.g., CDCl3).

  • Acquire Standard Spectrum: Obtain a standard 1H NMR spectrum to identify the chemical shift of the benzylic protons. Aromatic protons typically appear in the range of 6.5-8.0 ppm, while benzylic protons are found around 2.0-3.0 ppm, though the hydroxyl group will shift this downfield, likely into the 4.5-5.5 ppm range.[12][13]

  • Introduction of Chiral Solvating Agent (CSA): Add a molar excess of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the 1H NMR spectrum. The enantiotopic protons, now in transient diastereomeric solvated complexes, may exhibit separate signals with different chemical shifts. The degree of separation will depend on the strength of the interaction with the CSA.

Chiral Derivatization Coupled with Chromatography

An alternative and often more robust method for demonstrating and quantifying the prochirality involves converting the alcohol into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated by standard chromatographic techniques.[14]

Protocol for Chiral Derivatization and HPLC Analysis:

  • Derivatization Reaction: React [4-(2-Methylpropoxy)phenyl]methanol with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in the presence of a base (e.g., pyridine). This reaction forms a diastereomeric mixture of esters.

  • Sample Preparation for HPLC: After the reaction is complete and the product is purified from the starting materials, dissolve the diastereomeric ester mixture in a suitable mobile phase solvent.

  • HPLC Analysis: Inject the sample onto a standard (achiral) reverse-phase HPLC column (e.g., C18). The two diastereomers should elute at different retention times, allowing for their separation and quantification.

  • Detection: Use a UV detector set to an appropriate wavelength for the aromatic system to monitor the elution of the diastereomers.

cluster_workflow Chiral Derivatization Workflow start [4-(2-Methylpropoxy)phenyl]methanol reaction Esterification Reaction start->reaction cda Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) cda->reaction diastereomers Mixture of Diastereomers reaction->diastereomers hplc Achiral HPLC Separation diastereomers->hplc results Separated Diastereomer Peaks hplc->results

Caption: Workflow for the analysis of prochirality via chiral derivatization.

Implications for Asymmetric Synthesis and Drug Development

The prochiral nature of [4-(2-Methylpropoxy)phenyl]methanol is not just an academic curiosity. It has significant practical implications:

  • Asymmetric Synthesis: This molecule can serve as a prochiral substrate for asymmetric synthesis. For example, an asymmetric oxidation of the benzylic alcohol to the corresponding aldehyde, if catalyzed by a chiral catalyst or an enzyme, could proceed with high enantioselectivity.

  • Drug Metabolism: If this molecule were a drug candidate, its metabolism in the body could be stereoselective. Enzymes, being chiral, can differentiate between the enantiotopic hydrogens. For instance, a cytochrome P450-mediated hydroxylation at the benzylic position would lead to the formation of a chiral diol, and one enantiomer could be formed preferentially. The different enantiomers of a metabolite can have vastly different pharmacological or toxicological profiles.[15][16]

Conclusion

[4-(2-Methylpropoxy)phenyl]methanol, while structurally simple and achiral, provides an excellent case study in the critical concept of prochirality. Its stereochemical potential is "hidden" and only becomes apparent upon chemical transformation. For scientists in drug discovery and development, understanding the prochiral nature of such molecules is essential for predicting metabolic pathways, designing safer and more efficacious drugs, and developing novel asymmetric syntheses. The experimental techniques outlined in this guide provide a robust framework for the practical investigation of these fundamental stereochemical principles.

References

  • [4-(2-methylpropoxy)phenyl]methanol (C11H16O2) - PubChemLite. Available at: [Link]

  • Prochirality - Wikipedia. Available at: [Link]

  • 5.11 Prochirality - Organic Chemistry Class Notes - Fiveable. Available at: [Link]

  • PROCHIRALITY - Online Organic Chemistry Tutor. Available at: [Link]

  • Understanding Prochirality in Organic Chemistry | PDF - Scribd. Available at: [Link]

  • (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811 - PubChem. Available at: [Link]

  • Chiral analysis - Wikipedia. Available at: [Link]

  • An Introduction to Stereochemistry - Making Molecules. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation - Free Sketchy MCAT Lesson. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • One-Dimensional Simultaneous Achiral and Chiral Analysis | LCGC International. Available at: [Link]

  • 5.11 Prochirality - Organic Chemistry | OpenStax. Available at: [Link]

  • Stereochemistry This is study of the 3 dimensional arrangement in space of molecules. In organic chemistry, subtle differences i. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation - MDPI. Available at: [Link]

  • Chiral Analysis: Mapping the Essentials - Chiralpedia. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • 3.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Stereochemistry - Chirality - Moodle@Units. Available at: [Link]

  • SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY. Available at: [Link]

  • [2,4-Bis(2-methylpropoxy)phenyl]methanol | C15H24O3 | CID 54794888 - PubChem. Available at: [Link]

  • [4-(2-bromoethoxy)phenyl]methanol | CAS#:38459-72-2 | Chemsrc. Available at: [Link]

  • EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents.
  • Live view into methanol synthesis - Deutsches Elektronen-Synchrotron DESY ·. Available at: [Link]

Sources

Executive Summary[4-(2-Methylpropoxy)phenyl]methanol—commonly known as 4-isobutoxybenzyl alcohol—is a highly versatile organic intermediate and a critical pharmacophore building block in modern medicinal chemistry. While the compound itself is primarily utilized as a synthetic precursor, its biological activity is profoundly realized when its structural motif (the 4-isobutoxybenzyl moiety) is integrated into complex active pharmaceutical ingredients (APIs). This technical guide explores the structure-activity relationship (SAR) of this compound, its role in modulating the 5-HT2A receptor (as seen in the atypical antipsychotic Pimavanserin), its utility in enzyme probing, and the rigorous, self-validating protocols required for its synthesis and downstream application.

Executive Summary[4-(2-Methylpropoxy)phenyl]methanol—commonly known as 4-isobutoxybenzyl alcohol—is a highly versatile organic intermediate and a critical pharmacophore building block in modern medicinal chemistry. While the compound itself is primarily utilized as a synthetic precursor, its biological activity is profoundly realized when its structural motif (the 4-isobutoxybenzyl moiety) is integrated into complex active pharmaceutical ingredients (APIs). This technical guide explores the structure-activity relationship (SAR) of this compound, its role in modulating the 5-HT2A receptor (as seen in the atypical antipsychotic Pimavanserin)[1], its utility in enzyme probing[2], and the rigorous, self-validating protocols required for its synthesis and downstream application.

Structural Pharmacology & Mechanistic Causality

The biological efficacy of molecules derived from [4-(2-Methylpropoxy)phenyl]methanol is heavily dictated by the unique physicochemical properties of the isobutoxy group (-OCH₂CH(CH₃)₂).

  • Steric Bulk and Lipophilicity: The branched alkyl chain provides a specific spatial volume that optimally occupies hydrophobic pockets within target receptors. This steric demand is crucial for driving target selectivity, particularly in differentiating between closely related receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).

  • Receptor Modulation (5-HT2A): In the drug Pimavanserin, the 4-isobutoxybenzyl moiety acts as the primary anchor. By binding tightly to the 5-HT2A receptor, it stabilizes the receptor in its inactive conformation. This inverse agonism suppresses constitutive receptor activity, which is the mechanistic basis for its efficacy in treating Parkinson's disease psychosis[1].

  • Enzymatic Probing and Covalent Modification: When the alcohol is oxidized and further functionalized (e.g., to 3-bromo-4-isobutoxybenzaldehyde), the resulting derivatives exhibit targeted electrophilic biological activity. These molecules can act as probes to study enzyme-catalyzed reactions, altering metabolic pathways through precise covalent or non-covalent interactions[2][3]. Furthermore, the core structure is utilized in the synthesis of xanthine oxidase inhibitors, such as Febuxostat analogs[4].

Quantitative Pharmacological Data

To understand the utility of this building block, we must evaluate both its baseline physicochemical properties and the pharmacological targets of its derivatives.

Table 1: Physicochemical Profile of the 4-Isobutoxybenzyl Core (Aldehyde/Alcohol Precursors)

Property Value / Description Causality / Impact on Drug Design
Molecular Formula C₁₁H₁₆O₂ (Alcohol) / C₁₁H₁₄O₂ (Aldehyde) Provides optimal molecular weight for oral bioavailability (Lipinski's Rule of 5).
Appearance Colorless to pale yellow liquid/oil[5] Requires controlled handling and storage under inert gas (Nitrogen/Argon) at 2-8°C[5].
Boiling Point ~274-280 °C (Aldehyde derivative)[5] Indicates high thermal stability, allowing for robust downstream synthetic transformations.

| Solubility | Soluble in ethanol, ether, and organic solvents[5] | Facilitates homogeneous phase reactions during API synthesis and formulation. |

Table 2: Pharmacological Targets of 4-Isobutoxybenzyl Derivatives

Target Role of Derivative Example API / Application
5-HT2A Receptor Inverse Agonist / Antagonist Pimavanserin (Nuplazid)[1]
Xanthine Oxidase Enzyme Inhibitor Febuxostat Precursors[4]

| Metabolic Enzymes | Electrophilic Probe | 3-Bromo-4-isobutoxybenzaldehyde[3] |

Biological Signaling Pathways

The integration of the 4-isobutoxybenzyl pharmacophore into ligands drastically alters intracellular signaling. Below is the mechanistic pathway demonstrating how these derivatives exert their biological activity via G-protein coupled receptor (GPCR) modulation.

PathwayLigand4-Isobutoxybenzyl Derivative(e.g., Pimavanserin)Receptor5-HT2A Receptor(Stabilized Inactive State)Ligand->Receptor High Affinity BindingGqGq/11 Protein(Uncoupled)Receptor->Gq Inverse AgonismPLCPhospholipase C (PLC)(Inhibited)Gq->PLC Prevents ActivationIP3IP3 / DAG Production(Decreased)PLC->IP3 DownregulatesCa2Intracellular Ca2+(Reduced Release)IP3->Ca2 AttenuatesResponseClinical Efficacy(Antipsychotic Action)Ca2->Response Modulates Neurotransmission

Fig 1. 5-HT2A Inverse Agonist Signaling Pathway Modulated by 4-Isobutoxybenzyl Derivatives.

Experimental Workflows & Self-Validating Protocols

As researchers, ensuring the integrity of our synthetic intermediates is paramount. Impurities related to 4-isobutoxybenzyl alcohol can cascade into the final API, compromising safety and efficacy[6][7]. The following protocols are designed with built-in self-validation mechanisms.

Protocol 1: Synthesis and Isolation of[4-(2-Methylpropoxy)phenyl]methanol

Rationale: The synthesis requires chemoselective reduction of 4-isobutoxybenzaldehyde. Sodium borohydride (NaBH₄) is explicitly chosen over stronger reducing agents (like LiAlH₄) to prevent the cleavage of the critical ether linkage and to maintain a mild, controllable exothermic profile[8].

  • Substrate Preparation: Dissolve 4-isobutoxybenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.

    • Causality: Methanol acts as both the solvent and the necessary proton donor for the intermediate alkoxyborate complex.

  • Controlled Reduction: Cool the reaction vessel to 0–5 °C. Add NaBH₄ (0.6 eq) portion-wise over 30 minutes.

    • Causality: A slight stoichiometric excess (0.6 eq provides 2.4 eq of hydride) ensures complete conversion. The strict temperature control suppresses the formation of dimeric side products.

  • Quenching and Extraction: Stir the mixture for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Quality Control (HPLC):

    • System Suitability Test (SST): Inject a standard resolution mix of 4-isobutoxybenzaldehyde and the target alcohol. The analytical method is only valid if the resolution (Rs) between the two peaks is ≥ 2.0.

    • Acceptance Criteria: The final product must demonstrate ≥ 99.0% purity by area normalization. Unreacted aldehyde must be strictly quantified, as it acts as a critical impurity in downstream API manufacturing[6].

WorkflowStep1Step 1: O-Alkylation(Williamson Synthesis)Step2Step 2: Reduction(NaBH4 in MeOH)Step1->Step2 4-IsobutoxybenzaldehydeStep3Step 3: Purification(Extraction/Cryst.)Step2->Step3 Crude AlcoholStep4Step 4: QC Validation(HPLC / NMR)Step3->Step4 Pure IntermediateProduct[4-(2-Methylpropoxy)phenyl]methanolStep4->Product API Precursor Release

Fig 2. Self-Validating Synthetic Workflow and QC for[4-(2-Methylpropoxy)phenyl]methanol.

Protocol 2: In Vitro 5-HT2A Receptor Binding Assay (Radioligand Displacement)

Rationale: To empirically validate the biological activity of novel APIs synthesized from the 4-isobutoxybenzyl core, a robust radioligand displacement assay is required.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C.

  • Radioligand Incubation: In a 96-well plate, incubate the membrane preparations (approx. 10 µg protein/well) with 1 nM[³H]-Ketanserin and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the synthesized 4-isobutoxybenzyl derivative.

  • Filtration and Detection: Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to drastically reduce non-specific binding). Wash the filters three times with ice-cold buffer. Measure the bound radioactivity using a liquid scintillation counter.

  • Data Validation: Calculate the IC₅₀ using non-linear regression analysis. Convert this to a Ki value using the Cheng-Prusoff equation.

    • Self-Validation Check: The assay plate is only deemed valid if the reference standard (unlabelled Ketanserin) yields a Ki within 0.5 log units of its established historical baseline (~0.5 nM).

References

1.[8] Title: 4-Isobutoxybenzaldehyde | 18962-07-7 - Benchchem Source: benchchem.com URL: 2.[2] Title: 3-Bromo-4-isobutoxybenzaldehyde | 946743-11-9 | Benchchem Source: benchchem.com URL: 3.[4] Title: 4-Isobutoxybenzaldehyde | 18962-07-7 - Benchchem (Febuxostat Precursor) Source: benchchem.com URL: 4.[5] Title: Benzaldehyde, 4-(2-methylpropoxy)- - ChemBK Source: chembk.com URL: 5.[1] Title: CN107216271A - Tartaric acid Mo Fanselin impurity and ... Source: google.com (Patents) URL: 6.[3] Title: 3-Bromo-4-isobutoxybenzaldehyde | 946743-11-9 | Benchchem (Biological Activity) Source: benchchem.com URL: 7.[6] Title: 4-Isobutoxybenzaldehyde | 18962-07-7 - Benchchem (Pimavanserin Synthesis) Source: benchchem.com URL: 8.[7] Title: CN107216271A - Tartaric acid Mo Fanselin impurity and ... (Pimavanserin Impurities) Source: google.com (Patents) URL:

Methodological & Application

Synthesis of [4-(2-Methylpropoxy)phenyl]methanol from 4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Synthesis of [4-(2-Methylpropoxy)phenyl]methanol via Williamson Etherification

Executive Summary

[4-(2-Methylpropoxy)phenyl]methanol, commonly referred to as 4-isobutoxybenzyl alcohol, is a critical intermediate in the synthesis of bioactive compounds, agrochemicals, and functional materials[1]. It serves as the direct precursor to 4-isobutoxybenzaldehyde, a widely utilized building block in medicinal chemistry[2]. This application note details a highly selective, scalable O-alkylation protocol starting from 4-hydroxybenzyl alcohol, designed to maximize chemoselectivity without the need for cumbersome protecting-group chemistry.

Mechanistic Rationale & Selectivity Strategy

4-Hydroxybenzyl alcohol possesses two distinct nucleophilic sites: a phenolic hydroxyl group and a benzylic alcohol group[3]. The primary synthetic challenge is achieving selective etherification at the phenolic position while leaving the benzylic alcohol intact.

  • Thermodynamic Control via

    
     Differentiation:  The phenolic hydroxyl group is significantly more acidic (
    
    
    
    ~9.5–10) than the primary benzylic alcohol (
    
    
    ~15). By utilizing a mild base such as anhydrous potassium carbonate (K₂CO₃), the phenolic proton is selectively abstracted to generate a highly nucleophilic phenoxide anion[2].
  • Kinetic Control via Solvent Selection: The use of a polar aprotic solvent, specifically N,N-dimethylformamide (DMF) or acetonitrile, enhances the nucleophilicity of the phenoxide ion by poorly solvating anions. This accelerates the

    
     reaction with the primary alkyl halide (1-bromo-2-methylpropane) and minimizes competing C-alkylation or dialkylation side reactions[3][4].
    

Optimization & Quantitative Data

Selecting the correct combination of solvent and base is critical for preventing polymerization and dialkylation. Table 1 summarizes the optimization parameters that justify the chosen protocol.

Table 1: Optimization of Reaction Conditions for Selective O-Alkylation[2][4]

SolventBaseAlkylating AgentTemp (°C)Time (h)Selectivity (O- vs C-)Isolated Yield (%)
EthanolNaOHIsobutyl Bromide78 (Reflux)12Low (Dialkylation)42
AcetoneK₂CO₃Isobutyl Bromide56 (Reflux)16Moderate68
AcetonitrileK₂CO₃Isobutyl Bromide82 (Reflux)8High81
DMF K₂CO₃ Isobutyl Bromide 80 4–6 Excellent (>98%) 92

Note: DMF provides the optimal balance of solubility, reaction kinetics, and chemoselectivity for this specific transformation.

Reaction Workflow

G Start 4-Hydroxybenzyl Alcohol + K2CO3 Deprotonation Selective Deprotonation (Phenolic OH) Start->Deprotonation DMF, 80°C Alkylation SN2 Alkylation (+ Isobutyl Bromide) Deprotonation->Alkylation Phenoxide Intermediate Workup Aqueous Workup & Extraction Alkylation->Workup Reaction Completion Purification Silica Gel Chromatography Workup->Purification Crude Extract Product [4-(2-Methylpropoxy)phenyl]methanol Purification->Product Pure Compound

Workflow for the selective synthesis of[4-(2-Methylpropoxy)phenyl]methanol.

Experimental Protocol

Self-Validating System: This methodology incorporates in-process controls (TLC) and specific workup checkpoints to ensure the integrity of the synthesis at every stage.

Materials Required:
  • 4-Hydroxybenzyl alcohol: 1.0 equiv, 10.0 mmol, 1.24 g

  • Anhydrous Potassium Carbonate (K₂CO₃): 1.5 equiv, 15.0 mmol, 2.07 g

  • 1-Bromo-2-methylpropane (Isobutyl bromide): 1.2 equiv, 12.0 mmol, 1.64 g (approx. 1.30 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

  • Tetrabutylammonium bromide (TBAB): 0.05 equiv, 0.5 mmol, 0.16 g (Optional phase-transfer catalyst to enhance rate)[2]

Step-by-Step Methodology:

1. Preparation of the Phenoxide To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzyl alcohol (1.24 g) and anhydrous DMF (20 mL). Stir until completely dissolved. Add anhydrous K₂CO₃ (2.07 g) in one portion.

  • Causality: K₂CO₃ is insoluble in DMF; the heterogeneous mixture slowly generates the phenoxide. Stirring vigorously for 30 minutes prior to alkylation ensures complete deprotonation, preventing unreacted phenol from competing later.

2. Alkylation (


) 
Add 1-bromo-2-methylpropane (1.30 mL) dropwise over 5 minutes. If utilizing TBAB to accelerate the reaction, add it during this step[2].
  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of dialkylation at the benzylic position.

3. Heating & Monitoring Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase.

  • Validation Checkpoint: The starting material (4-hydroxybenzyl alcohol) is highly polar and will have a low

    
    . The desired ether product will elute significantly higher. The reaction is typically complete within 4–6 hours when the starting material spot disappears[4].
    

4. Quenching & Workup Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Causality: DMF is highly water-soluble. The large volume of water forces the organic product into the ethyl acetate layer while completely removing the DMF solvent and inorganic salts.

5. Selective Washing Wash the combined organic layers with 5% aqueous NaOH (1 × 30 mL) followed by brine (2 × 50 mL).

  • Validation Checkpoint: The NaOH wash is a critical purification step. It removes any unreacted starting phenol by converting it back to the water-soluble phenoxide, ensuring it does not co-elute with the final product.

6. Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

7. Purification Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to yield[4-(2-Methylpropoxy)phenyl]methanol as a colorless to pale yellow oil[3].

Troubleshooting & Quality Control

  • Issue: Presence of dialkylated byproduct (both OH groups alkylated).

    • Root Cause: Excessive base, prolonged heating, or using a strong base like NaH instead of K₂CO₃, which can inadvertently deprotonate the benzylic alcohol[4].

    • Solution: Strictly control the equivalents of the alkyl halide (do not exceed 1.2 eq) and monitor closely by TLC to stop the reaction immediately upon completion.

  • Issue: Low yield / Unreacted starting material.

    • Root Cause: Inactive base (K₂CO₃ absorbed atmospheric moisture) or insufficient reaction temperature.

    • Solution: Always use freshly oven-dried K₂CO₃ and ensure the internal temperature reaches 80 °C to provide sufficient activation energy for the

      
       displacement[2].
      

References

  • (4-(2-Methylpropoxy)phenyl)methanol | CID 249811 Source: PubChem, National Library of Medicine URL:[Link]

Sources

Protocol for the Selective Oxidation of [4-(2-Methylpropoxy)phenyl]methanol to 4-(2-Methylpropoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed protocols for the selective oxidation of the primary alcohol, [4-(2-Methylpropoxy)phenyl]methanol, to its corresponding aldehyde, 4-(2-Methylpropoxy)benzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. Recognizing the diverse needs of researchers and process chemists, this guide presents and compares three robust and widely adopted oxidation methodologies: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based catalytic oxidation. Each protocol is presented with a step-by-step procedure, a discussion of the underlying mechanism, and key considerations for successful execution and scale-up.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[1][2] The product of the target oxidation, 4-(2-Methylpropoxy)benzaldehyde, is a valuable building block in medicinal chemistry and materials science. Achieving high yields and selectivity without over-oxidation to the carboxylic acid is paramount.[3][4] The choice of oxidant and reaction conditions is critical and depends on factors such as substrate tolerance to acidic or basic conditions, desired scale, and considerations of reagent toxicity and waste disposal.[5] This document provides a comparative analysis of three distinct and effective protocols to empower researchers to select the optimal method for their specific application.

Comparative Overview of Featured Oxidation Protocols

The following table summarizes the key characteristics of the three detailed protocols for the oxidation of [4-(2-Methylpropoxy)phenyl]methanol.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Oxidizing Species Activated Dimethyl Sulfoxide (DMSO)Dess-Martin Periodinane (a hypervalent iodine compound)Oxoammonium cation (generated from TEMPO)
Typical Yields High to Excellent (>90%)High to Excellent (>90%)High to Excellent (>90%)
Reaction Temperature Low (-78 °C)Room TemperatureRoom Temperature
Key Advantages High yields, avoids heavy metals, generally applicable.[5][6]Mild conditions, neutral pH, high functional group tolerance.[7][8]Catalytic use of TEMPO, uses a co-oxidant like bleach, environmentally benign options.[3][9]
Key Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5]Reagent is shock-sensitive and relatively expensive for large scale.Can be slower for electron-rich substrates, may require pH control.[3]
Work-up Complexity Aqueous quench and extraction.Quench with sodium thiosulfate, extraction.Aqueous quench and extraction.

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable and widely used method for the mild oxidation of primary alcohols to aldehydes.[1][5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde.[6]

Reaction Mechanism

The mechanism involves the initial activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium salt. The alcohol then attacks this species, and subsequent deprotonation by triethylamine leads to an ylide intermediate which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]

Swern_Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Chlorosulfonium Chlorosulfonium Salt Activation->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium Nucleophilic Attack Alcohol [4-(2-Methylpropoxy)phenyl]methanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Triethylamine Triethylamine Triethylamine->Ylide TransitionState 5-membered Transition State Ylide->TransitionState Aldehyde 4-(2-Methylpropoxy)benzaldehyde TransitionState->Aldehyde DMS Dimethyl Sulfide TransitionState->DMS

Caption: Mechanism of the Swern Oxidation.

Step-by-Step Protocol

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature thermometer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM (0.2 M relative to the alcohol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 15 minutes, maintaining the temperature below -65 °C. Stir the resulting mixture for an additional 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve [4-(2-Methylpropoxy)phenyl]methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise over 10 minutes. The reaction mixture may become thick.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(2-Methylpropoxy)benzaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[7][8] It is particularly useful for sensitive substrates due to its neutral reaction conditions and operation at room temperature.[7]

Reaction Mechanism

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the DMP reagent. An intramolecular proton transfer is followed by a reductive elimination to furnish the aldehyde, iodinane, and acetic acid.[2]

DMP_Mechanism Alcohol [4-(2-Methylpropoxy)phenyl]methanol LigandExchange Ligand Exchange Alcohol->LigandExchange DMP Dess-Martin Periodinane DMP->LigandExchange Intermediate Periodinane Intermediate LigandExchange->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination Aldehyde 4-(2-Methylpropoxy)benzaldehyde ReductiveElimination->Aldehyde Iodinane Iodinane byproduct ReductiveElimination->Iodinane AceticAcid Acetic Acid ReductiveElimination->AceticAcid TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Aldehyde 4-(2-Methylpropoxy)benzaldehyde Oxoammonium->Aldehyde Hydroxylamine->TEMPO Re-oxidation Cooxidant Co-oxidant (e.g., NaOCl) Cooxidant->TEMPO Cooxidant->Oxoammonium Alcohol [4-(2-Methylpropoxy)phenyl]methanol Alcohol->Aldehyde

Sources

Application Notes and Protocols for the Etherification of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ether Linkages in Drug Development

The ether functional group, while seemingly simple, is a cornerstone in medicinal chemistry and drug development. Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The ether linkage in [4-(2-Methylpropoxy)phenyl]methanol and its derivatives can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and fine-tune lipophilicity, which is a critical parameter in drug absorption and distribution. The synthesis of ethers from alcohols such as [4-(2-Methylpropoxy)phenyl]methanol is, therefore, a frequently employed strategy in the synthesis of active pharmaceutical ingredients (APIs). This guide provides detailed protocols and scientific rationale for the etherification of [4-(2-Methylpropoxy)phenyl]methanol, a key intermediate in various synthetic pathways.

Method 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an electrophilic alkyl halide or sulfonate.[1][3]

Reaction Rationale and Mechanistic Insight

The first step involves the deprotonation of the alcohol, [4-(2-Methylpropoxy)phenyl]methanol, to form a more nucleophilic alkoxide. Strong bases such as sodium hydride (NaH) are commonly used for this purpose in an aprotic solvent to drive the reaction to completion.[4] The resulting alkoxide then displaces a halide or other suitable leaving group from an alkylating agent in a classic SN2 fashion.[1] The choice of a primary alkyl halide is crucial to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides.[3][5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack Alcohol [4-(2-Methylpropoxy)phenyl]methanol Alkoxide [4-(2-Methylpropoxy)phenyl]methoxide Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide->H2 byproduct Ether Target Ether Alkoxide->Ether + R-X (SN2) Alkyl_Halide R-X (Alkyl Halide) Salt NaX Ether->Salt byproduct

Figure 1: Mechanism of the Williamson Ether Synthesis.

Protocol 1A: Standard Williamson Ether Synthesis

This protocol describes the etherification of [4-(2-Methylpropoxy)phenyl]methanol with a generic primary alkyl halide (e.g., ethyl bromide).

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[4][6]

  • Primary alkyl halide (e.g., ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add [4-(2-Methylpropoxy)phenyl]methanol (1 equivalent).

  • Dissolve the alcohol in anhydrous DMF or THF.

  • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.2 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 1B: Williamson Ether Synthesis using Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical alternative, avoiding the need for strong, hazardous bases like NaH and anhydrous conditions.[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the alcohol, and subsequently, the alkoxide is transferred to the organic phase to react with the alkyl halide.[7][8]

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol

  • Primary alkyl halide

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, combine [4-(2-Methylpropoxy)phenyl]methanol (1 equivalent), the primary alkyl halide (1.5 equivalents), and toluene.

  • Add the phase-transfer catalyst, TBAB (0.05-0.1 equivalents).

  • With vigorous stirring, add 50% aqueous NaOH solution (5-10 equivalents).

  • Heat the mixture to 50-70 °C and stir vigorously for 2-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with toluene or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Method 2: Acid-Catalyzed Dehydrative Etherification

For benzylic alcohols like [4-(2-Methylpropoxy)phenyl]methanol, acid-catalyzed dehydrative etherification is a viable and atom-economical method.[9][10] This approach involves the reaction of two alcohols, where one acts as the nucleophile and the other, upon protonation, as the electrophile, with the elimination of water.[9]

Reaction Rationale and Mechanistic Insight

The benzylic hydroxyl group of [4-(2-Methylpropoxy)phenyl]methanol is readily protonated by an acid catalyst. The subsequent loss of water generates a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a second alcohol molecule (which can be another molecule of the starting material to form a symmetrical ether, or a different alcohol for an unsymmetrical ether) to yield the ether product after deprotonation.[9] Various acid catalysts, including Brønsted acids like HCl and solid acids like Amberlyst-35, can be employed.[11][12]

Acid_Catalyzed_Etherification cluster_steps Reaction Steps Alcohol [4-(2-Methylpropoxy)phenyl]methanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Ether Protonated Ether Carbocation->Protonated_Ether + R'-OH Second_Alcohol R'-OH Ether Target Ether Protonated_Ether->Ether - H⁺ H2O H₂O H_plus H⁺

Figure 2: Mechanism of Acid-Catalyzed Dehydrative Etherification.

Protocol 2: HCl-Catalyzed Etherification

This protocol details the formation of an unsymmetrical ether by reacting [4-(2-Methylpropoxy)phenyl]methanol with another primary alcohol in the presence of catalytic hydrochloric acid.[10][12]

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol

  • Primary alcohol (e.g., ethanol, used in excess as the solvent)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve [4-(2-Methylpropoxy)phenyl]methanol (1 equivalent) in an excess of the primary alcohol (e.g., 15 equivalents or as the solvent).[12]

  • Add a catalytic amount of concentrated HCl (e.g., 0.05 equivalents).[12]

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Method 3: The Mitsunobu Reaction - A Mild Alternative

The Mitsunobu reaction provides a mild and efficient method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[13][14] This reaction is particularly useful for sensitive substrates that may not tolerate the harsh basic or acidic conditions of the Williamson or acid-catalyzed methods.[15]

Reaction Rationale and Mechanistic Insight

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The PPh₃ and DEAD form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt, a very good leaving group. A suitable nucleophile, in this case, another alcohol, can then displace the activated hydroxyl group in an SN2 reaction to form the ether.[14]

Mitsunobu_Reaction_Workflow Start Start: Combine Alcohols and PPh₃ Add_DEAD Add DEAD/DIAD at 0 °C Start->Add_DEAD Reaction Stir at Room Temperature Add_DEAD->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification End Isolated Ether Product Purification->End

Figure 3: A generalized experimental workflow for the Mitsunobu reaction.

Protocol 3: Mitsunobu Etherification

This protocol describes the etherification of [4-(2-Methylpropoxy)phenyl]methanol with a primary or secondary alcohol under Mitsunobu conditions.

Materials:

  • [4-(2-Methylpropoxy)phenyl]methanol

  • Nucleophilic alcohol (1-1.5 equivalents)

  • Triphenylphosphine (PPh₃, 1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add [4-(2-Methylpropoxy)phenyl]methanol (1 equivalent), the nucleophilic alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise over 10-15 minutes. An exothermic reaction is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified directly by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced hydrazide byproduct.

Comparison of Etherification Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Williamson (Standard) NaH, Alkyl HalideAnhydrous, 0 °C to RTHigh yields, versatileRequires strong base, anhydrous conditions, risk of elimination
Williamson (PTC) NaOH, Phase-Transfer Catalyst, Alkyl HalideBiphasic, 50-70 °CNo need for anhydrous conditions, safer baseVigorous stirring required, catalyst may need removal
Acid-Catalyzed Dehydration Acid Catalyst (e.g., HCl)Room temp. to 60 °CAtom economical, simple procedureLimited to acid-stable substrates, risk of side reactions (e.g., polymerization)
Mitsunobu Reaction PPh₃, DEAD/DIADAnhydrous, 0 °C to RTMild conditions, inversion of stereochemistryStoichiometric byproducts, can be difficult to purify

Conclusion

The choice of etherification method for [4-(2-Methylpropoxy)phenyl]methanol depends on several factors, including the nature of the desired ether, the stability of the substrates to acidic or basic conditions, and the desired scale of the reaction. The Williamson ether synthesis, particularly with phase-transfer catalysis, offers a versatile and scalable approach. Acid-catalyzed dehydrative etherification is an attractive option for its simplicity and atom economy when applicable. The Mitsunobu reaction serves as a valuable, albeit more costly, alternative for sensitive substrates requiring mild conditions. Careful consideration of the principles and protocols outlined in this guide will enable researchers to effectively synthesize the desired ether derivatives of [4-(2-Methylpropoxy)phenyl]methanol for applications in drug discovery and development.

References

  • Dehydrative C-O_Manuscript - the University of Bath's research portal. (n.d.). Retrieved from [Link]

  • Klepa, T., Marques, C. A., & Mota, C. J. A. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Química Nova, 31(8), 2059-2062. Available at: [Link]

  • Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Hayashi, M., et al. (2018). Copper- and Borinic Acid-catalyzed Propargylic Etherification of Propargylic Carbonates with Benzyl Alcohols. Chemistry Letters, 47(6), 744-747. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols.... Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • 5z.com. (n.d.). Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Retrieved from [Link]

  • Taylor & Francis Online. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Fischer-Tropsch Archive. (n.d.). Synthesis of Higher Carbon Ethers from Methanol and Olefins. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). Etherification of aldehydes, alcohols and their mixtures on Pd/SiO2 catalysts. Retrieved from [Link]

Sources

Application Note: Controlled Halogenation of Electron-Rich Benzylic Alcohols – Synthesis of 4-Isobutoxybenzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

The synthesis of benzyl halides from [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-isobutoxybenzyl alcohol) represents a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced ether-linked building blocks[1].

From a mechanistic standpoint, the para-isobutoxy group (


) exerts a powerful electron-donating resonance (+R) effect. While this strongly stabilizes the benzylic carbocation and accelerates nucleophilic substitution, it introduces a severe synthetic liability: the resulting electron-rich benzylic halide is highly susceptible to acid-catalyzed intermolecular Friedel-Crafts alkylation. If exposed to unbuffered strong acids (such as concentrated 

or

), the molecules will rapidly self-condense into intractable polymeric resins[2].

To ensure a high-yield, self-validating system, the experimental design must strictly avoid acidic environments:

  • For Chlorination: We utilize Thionyl Chloride (

    
    ) buffered with Pyridine. The pyridine immediately traps the generated 
    
    
    
    gas as pyridinium chloride, preventing the acid-catalyzed degradation of the2[2].
  • For Bromination: We deploy the 3 utilizing Carbon Tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    )[3]. This redox-based substitution operates under completely neutral conditions via an alkoxyphosphonium intermediate, entirely bypassing the generation of hazardous
    
    
    gas[4].

Synthetic Pathway Visualization

G cluster_A Pathway A: Chlorination cluster_B Pathway B: Bromination Start [4-(2-Methylpropoxy)phenyl]methanol (Starting Material) SOCl2 SOCl2 + Pyridine (Neutralizes HCl) Start->SOCl2 Appel CBr4 + PPh3 (Appel Reaction) Start->Appel Chlorosulfite Chlorosulfite Intermediate (Transient) SOCl2->Chlorosulfite - HCl Chloride 4-Isobutoxybenzyl Chloride Chlorosulfite->Chloride - SO2 Phosphonium Alkoxyphosphonium Intermediate (Transient) Appel->Phosphonium + PPh3Br+ Bromide 4-Isobutoxybenzyl Bromide Phosphonium->Bromide - OPPh3

Workflow for the synthesis of 4-isobutoxybenzyl halides via base-buffered and Appel reactions.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters required to achieve high-purity conversion while suppressing side reactions.

ParameterProtocol A (Chloride Synthesis)Protocol B (Bromide Synthesis)
Target Product 4-Isobutoxybenzyl Chloride4-Isobutoxybenzyl Bromide
Primary Reagents

, Pyridine

,

Molar Equivalents 1.1 eq

, 1.1 eq Pyridine
1.2 eq

, 1.25 eq

Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature Profile 0 °C

25 °C
0 °C

25 °C
Reaction Time 2.0 hours1.0 hour
Typical Yield 85 - 90%88 - 94%
Primary Byproducts

(gas), Py·HCl (water-soluble salt)

(liquid),

(solid)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Isobutoxybenzyl Chloride (Buffered Method)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of[4-(2-Methylpropoxy)phenyl]methanol in 30 mL of anhydrous DCM.

  • Base Addition: Add 11.0 mmol (1.1 eq) of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Halogenation: Dissolve 11.0 mmol (1.1 eq) of

    
     in 5 mL of DCM. Add this solution dropwise over 15 minutes.
    
    • Causality Check: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate. The pyridine immediately traps the generated

      
      , preventing the electron-rich isobutoxy group from triggering resinification[2].
      
  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours.

    • Validation Checkpoint: The cessation of

      
       gas evolution indicates the collapse of the chlorosulfite intermediate. TLC (Hexane:EtOAc 9:1) should show complete consumption of the starting material (
      
      
      
      ) and the appearance of a less polar product spot (
      
      
      ).
  • Workup: Quench the reaction by slowly adding 20 mL of cold saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield a pale yellow oil.
Protocol B: Synthesis of 4-Isobutoxybenzyl Bromide (Appel Reaction)
  • Preparation: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of the starting alcohol and 12.0 mmol (1.2 eq) of

    
     in 40 mL of anhydrous DCM. Cool to 0 °C.
    
  • Activation: Add 12.5 mmol (1.25 eq) of

    
     in small portions over 20 minutes.
    
    • Causality Check: Portion-wise addition controls the generation of the highly reactive alkoxyphosphonium intermediate. Operating under completely neutral conditions ensures the benzylic ether linkage remains intact and prevents polymerization[3].

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then warm to 25 °C and stir for an additional 45 minutes.

    • Validation Checkpoint: The solution will transition from clear to a pale yellow/orange hue. TLC will confirm quantitative conversion to a highly non-polar spot (

      
       in Hexane:EtOAc 9:1).
      
  • Purification (Byproduct Precipitation): Concentrate the reaction mixture to approximately 10 mL under reduced pressure. Vigorously stir and add 40 mL of cold hexane.

    • Causality Check: The non-polar target bromide is highly soluble in hexane, whereas the primary byproduct, triphenylphosphine oxide (

      
      ), is insoluble and will rapidly precipitate as a white solid.
      
  • Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure to afford the target bromide as a clear to pale-yellow oil.

Quality Control & Storage Dynamics

Due to the strong +R effect of the isobutoxy group, both 4-isobutoxybenzyl chloride and bromide possess highly activated benzylic carbon-halogen bonds. They are prone to slow hydrolysis if exposed to atmospheric moisture and can undergo spontaneous polymerization if exposed to heat or light.

  • Storage Causality: Immediately upon isolation, the products must be flushed with argon and stored at -20 °C in amber vials. Do not attempt high-temperature vacuum distillation, as the thermal stress will induce rapid Friedel-Crafts self-alkylation.

References

  • Title: (4-(2-Methylpropoxy)phenyl)
  • Source: doi.
  • Title: 3-Bromo-5-(trifluoromethoxy)
  • Source: researchgate.

Sources

Catalytic hydrogenation involving [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrogenation Protocols for [4-(2-Methylpropoxy)phenyl]methanol

Executive Summary

This guide details the catalytic hydrogenation strategies involving [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-isobutoxybenzyl alcohol). Due to the strong electron-donating nature of the para-isobutoxy group, this substrate exhibits a heightened sensitivity to hydrogenolysis (cleavage of the benzylic C-O bond).

This note provides two distinct protocols:

  • Protocol A (Retention): Selective reduction of 4-(2-methylpropoxy)benzaldehyde to the alcohol, preserving the hydroxyl group.

  • Protocol B (Hydrogenolysis): Intentional deoxygenation to synthesize 1-methyl-4-(2-methylpropoxy)benzene (a common pharmaceutical impurity standard).

Mechanistic Insight: The "Activated Benzyl" Challenge

The primary challenge in handling [4-(2-Methylpropoxy)phenyl]methanol is the electronic activation provided by the alkoxy substituent.

  • Electronic Effect: The 4-isobutoxy group donates electron density into the aromatic ring (resonance effect). This stabilizes the benzylic carbocation intermediate formed upon protonation of the alcohol.

  • Consequence: On acidic catalyst supports (e.g., unwashed Carbon) or highly active metals (Pd), the C-OH bond scission competes rapidly with C=O reduction, leading to the "over-reduced" toluene derivative.

Figure 1: Competing Reaction Pathways The following diagram illustrates the bifurcation between selective reduction and hydrogenolysis.

ReactionPathways Aldehyde 4-(2-Methylpropoxy) benzaldehyde Alcohol [4-(2-Methylpropoxy) phenyl]methanol (Target A) Aldehyde->Alcohol + H2 (Pt, Ni, or inhibited Pd) Carbocation Benzylic Carbocation Alcohol->Carbocation H+ (Acidic Support) Alkane 1-Methyl-4-(2-methylpropoxy) benzene (Target B / Impurity) Alcohol->Alkane Direct Hydrogenolysis (Pd/C, Acidic pH) Carbocation->Alkane + H2, -H2O

Caption: Divergent pathways controlled by catalyst selection and pH. The isobutoxy group stabilizes the carbocation, accelerating the red path.

Catalyst Selection Guide

The choice of metal and support is the critical control point.

Catalyst SystemPrimary ActivityRisk of HydrogenolysisRecommended Application
Raney Nickel C=O ReductionLowProtocol A: Synthesis of Alcohol
5% Pt/C (Sulfided) C=O ReductionVery LowProtocol A: High-purity Alcohol synthesis
5% Pd/C (Standard) C-O CleavageHighProtocol B: Synthesis of Alkane Impurity
Pd/Al₂O₃ MixedModerateNot recommended (unpredictable selectivity)

Experimental Protocols

Protocol A: Selective Synthesis of [4-(2-Methylpropoxy)phenyl]methanol

Objective: Reduce the aldehyde while strictly preventing C-O bond cleavage.

Reagents:

  • Substrate: 4-(2-Methylpropoxy)benzaldehyde (10.0 g, 56 mmol).

  • Catalyst: Raney Nickel (slurry in water, approx. 1.0 g) OR 5% Pt/C (0.5 g).

  • Solvent: Methanol (100 mL).

  • Additive: Triethylamine (0.5 mL) – Critical to neutralize surface acidity.

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde in Methanol in a pressure vessel (e.g., Parr reactor).

  • Inhibition: Add Triethylamine. This blocks acidic sites on the catalyst/support that trigger the carbocation formation.

  • Loading: Add the catalyst carefully under an inert atmosphere (Ar or N₂).

  • Hydrogenation:

    • Pressure: 3–5 bar (45–75 psi).

    • Temperature: 25–30°C (Room Temperature). Do not heat above 40°C.

    • Agitation: 800-1000 rpm.

  • Monitoring: Monitor via HPLC/TLC every 60 minutes. Look for the disappearance of the aldehyde peak.

  • Work-up: Filter catalyst through Celite. Concentrate the filtrate under reduced pressure to yield the crystalline white solid.

Quality Criteria:

  • Yield: >95%

  • Impurity (Alkane): <0.1%

Protocol B: Controlled Hydrogenolysis (Impurity Synthesis)

Objective: Synthesize 1-methyl-4-(2-methylpropoxy)benzene for use as an analytical standard.

Reagents:

  • Substrate: [4-(2-Methylpropoxy)phenyl]methanol (or the aldehyde precursor).

  • Catalyst: 10% Pd/C (dry or 50% wet).

  • Solvent: Ethanol + Acetic Acid (9:1 ratio).

Step-by-Step Workflow:

  • Acidification: Dissolve substrate in the Ethanol/Acetic Acid mixture. The acid promotes the dehydration step.

  • Reaction:

    • Pressure: 5–10 bar.

    • Temperature: 60°C.

  • Completion: Reaction is typically complete within 2–4 hours.

  • Work-up: Filter catalyst. Neutralize the filtrate with saturated NaHCO₃ before extraction to prevent acid-catalyzed polymerization during drying.

Process Decision Tree

Use this logic flow to determine the correct parameters for your specific batch requirements.

DecisionTree Start Start: Define Goal Goal Target Molecule? Start->Goal Alcohol Select Catalyst: Raney Ni or Pt/C Goal->Alcohol Benzyl Alcohol Alkane Select Catalyst: Pd/C Goal->Alkane Alkane (Impurity) Alcohol_Cond Conditions: < 40°C, Neutral/Basic pH Alcohol->Alcohol_Cond Alkane_Cond Conditions: > 50°C, Acidic pH Alkane->Alkane_Cond

Caption: Decision matrix for catalyst and condition selection based on target product.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on benzyl alcohol hydrogenolysis mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational protocols for preventing over-reduction).
  • BenchChem. (2025).[1] Structure and Reactivity of 4-Isobutoxybenzaldehyde. Link

  • Mallat, T., & Baiker, A. (2004). "Oxidation of Alcohols with Molecular Oxygen on Solid Catalysts". Chemical Reviews, 104(6), 3037–3058. (Mechanistic insights on benzyl alcohol surface interactions). Link

  • ACS Green Chemistry Institute. (2024). Reagent Guide: Hydrogenolysis. Link

Sources

Application Note & Protocol: Acid-Catalyzed C-Alkylation of Phenols Using [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the alkylation of phenols using [4-(2-methylpropoxy)phenyl]methanol, a benzylic alcohol, as the alkylating agent. This reaction, a variant of the Friedel-Crafts alkylation, is a cornerstone method for forming C(sp²)–C(sp³) bonds, yielding substituted phenolic compounds that are valuable intermediates in the pharmaceutical, fragrance, and polymer industries.[1] We will explore the underlying acid-catalyzed mechanism, detailing the formation of a resonance-stabilized carbocation and the subsequent regioselective electrophilic aromatic substitution. A detailed, step-by-step laboratory protocol is provided for the synthesis of 2- and 4-{[4-(2-methylpropoxy)phenyl]methyl}phenol, followed by sections on product characterization, process optimization, and critical safety considerations.

Introduction and Scientific Context

The alkylation of phenols is a fundamental transformation in organic synthesis, enabling the introduction of alkyl groups onto the aromatic ring.[2] These resulting alkylphenols are pivotal precursors for a wide array of commercially important products, including antioxidants, surfactants, and specialized polymers.[3][4] While classical Friedel-Crafts reactions often employ alkyl halides, which can be hazardous, the use of alcohols as alkylating agents represents a greener and more atom-economical approach.[5]

The reaction proceeds via an acid-catalyzed pathway where the alcohol is converted into a potent electrophile.[6] Benzylic alcohols, such as [4-(2-Methylpropoxy)phenyl]methanol, are particularly effective alkylating agents due to the stability of the corresponding benzylic carbocation intermediate. Understanding the interplay between the catalyst, solvent, and temperature is crucial for controlling the reaction's efficiency and, most importantly, its regioselectivity—directing the substitution to the desired ortho or para position on the phenol ring and minimizing the competing O-alkylation side reaction.[7][8]

This guide offers researchers and drug development professionals both the theoretical foundation and the practical steps necessary to successfully perform this valuable synthetic transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The alkylation of a phenol with [4-(2-Methylpropoxy)phenyl]methanol is a classic example of an acid-catalyzed electrophilic aromatic substitution. The reaction can be dissected into two primary stages:

  • Generation of the Electrophile: The reaction is initiated by the protonation of the benzylic hydroxyl group of [4-(2-Methylpropoxy)phenyl]methanol by a Brønsted or Lewis acid catalyst.[3] This protonation converts the poor-leaving hydroxyl group into a good leaving group (water). Subsequent loss of water generates a resonance-stabilized secondary benzylic carbocation. The stability of this intermediate is key to the facility of the reaction.

  • Nucleophilic Attack and Rearomatization: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbocation. The hydroxyl group of phenol is a potent activating and ortho, para-directing group. Consequently, the attack occurs preferentially at the positions ortho and para to the hydroxyl group. A final deprotonation step restores the aromaticity of the ring, yielding the C-alkylated phenol products. It is important to note that O-alkylation, forming a phenyl ether, is a potential competing pathway, though C-alkylation is often favored under Friedel-Crafts conditions.[7][9]

G cluster_0 Stage 1: Electrophile Generation cluster_1 Stage 2: Nucleophilic Attack & Rearomatization A [4-(2-Methylpropoxy)phenyl]methanol + Acid Catalyst (H⁺) B Protonated Alcohol (Oxonium Ion) A->B Protonation C Resonance-Stabilized Benzylic Carbocation + H₂O B->C Loss of H₂O D Phenol (Nucleophile) E Sigma Complex (Arenium Ion) C->E Electrophilic Attack (ortho/para) F Ortho & Para-Alkylated Phenols + Regenerated Catalyst (H⁺) E->F Deprotonation (Rearomatization)

Caption: Acid-catalyzed mechanism for phenol alkylation.

Detailed Experimental Protocol

This protocol describes the alkylation of phenol with [4-(2-Methylpropoxy)phenyl]methanol using sulfuric acid as the catalyst and toluene as the solvent.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
PhenolC₆H₆O94.11108-95-2Sigma-Aldrich
[4-(2-Methylpropoxy)phenyl]methanolC₁₁H₁₆O₂180.24500547-59-1PubChem[10]
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Fisher Scientific
Toluene, AnhydrousC₇H₈92.14108-88-3VWR
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8LabChem
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-Aldrich
Magnesium Sulfate, AnhydrousMgSO₄120.377487-88-9EMD Millipore
Silica Gel (for chromatography)SiO₂60.087631-86-9Sorbent Tech.

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser (fitted with a Dean-Stark trap filled with toluene) and a dropping funnel. Place a magnetic stir bar in the flask. The entire apparatus should be set up in a certified chemical fume hood.

  • Charge Reactants: To the flask, add phenol (4.71 g, 50 mmol, 1.0 equiv) and toluene (100 mL). Begin stirring.

  • Add Alkylating Agent: Dissolve [4-(2-Methylpropoxy)phenyl]methanol (9.01 g, 50 mmol, 1.0 equiv) in toluene (25 mL) and add it to the dropping funnel.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.27 mL, ~5 mmol, 0.1 equiv) to the stirred phenol solution. The solution may warm slightly.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C). Once refluxing, begin the dropwise addition of the [4-(2-Methylpropoxy)phenyl]methanol solution over 30 minutes.

  • Water Removal: Continue heating at reflux for 4-6 hours. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting materials and the reaction mixture. The reaction is complete upon consumption of the limiting reagent.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of ethyl acetate and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Workup - Washing: Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to separate the ortho and para isomers from any unreacted starting material and byproducts.

Experimental Workflow and Data

The following diagram illustrates the complete workflow from reaction setup to product analysis.

Caption: Experimental workflow for phenol alkylation.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValueRationale / Notes
Phenol:Alcohol Molar Ratio1:1A 1:1 ratio is used to maximize conversion. An excess of phenol can be used to minimize potential dialkylation.
Catalyst Loading10 mol% H₂SO₄Catalytic amounts are sufficient. Higher loadings may lead to increased side reactions like polymerization or dehydration of the alcohol.[11]
SolventAnhydrous TolueneAn inert solvent that allows for azeotropic removal of water via a Dean-Stark trap, driving the reaction equilibrium forward.
TemperatureReflux (~111 °C)Provides sufficient thermal energy to overcome the activation barrier for carbocation formation.
Reaction Time4 - 6 hoursTypical duration for completion. Should be confirmed by TLC monitoring.
Expected Yield 65 - 80% (combined isomers)Yields are dependent on efficient water removal and purification.
Expected Selectivity para > orthoThe para position is sterically less hindered, typically making it the major product. The ratio can be influenced by catalyst choice.[1][12]

Characterization of Products

Confirmation of the product structure and purity is essential. The following spectroscopic methods are recommended:

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.[13][14] Also, observe C-O stretching around 1200-1250 cm⁻¹ and aromatic C-H and C=C absorptions.

  • ¹H NMR Spectroscopy: The spectra will be complex due to isomeric products. Key signals include: the phenolic -OH proton (a broad singlet, 4-8 ppm, which is D₂O exchangeable), aromatic protons (6.7-7.5 ppm), a benzylic -CH₂- bridge (singlet around 3.9-4.1 ppm), and signals corresponding to the isobutoxy group (~0.9 ppm doublet for methyls, ~1.9 ppm multiplet for methine, ~3.7 ppm doublet for -OCH₂-).[15][16]

  • ¹³C NMR Spectroscopy: Expect signals for aromatic carbons between 115-160 ppm, with the carbon bearing the -OH group being the most downfield. The benzylic carbon signal should appear around 35-45 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be prominent, confirming the molecular weight of the product (256.34 g/mol ). Fragmentation patterns may include cleavage at the benzylic position.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, ensure the solvent is anhydrous and the catalyst has not been deactivated. Consider increasing the catalyst loading slightly or extending the reaction time. Inefficient water removal can also hinder the reaction; ensure the Dean-Stark trap is functioning correctly.

  • Poor Selectivity / Side Products: The formation of O-alkylated products or dialkylated phenols can occur. Using bulkier catalysts or lower temperatures may favor para-selectivity. The formation of dark, polymeric material suggests the catalyst concentration is too high or the temperature is excessive.

  • Difficult Purification: The ortho and para isomers can have similar polarities, sometimes making chromatographic separation challenging. Careful selection of the eluent system and using a long column can improve resolution. If the product is a solid, recrystallization may be an effective alternative purification method.[17][18]

Safety and Hazard Management

Extreme caution must be exercised when performing this procedure.

  • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin.[19] Contact can cause severe chemical burns and systemic toxicity, which can be fatal.[20] Always handle phenol in a chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • Sulfuric Acid: A strong corrosive acid. Causes severe burns upon contact. Handle with extreme care.

  • Toluene: Flammable liquid and can cause irritation. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber over nitrile) must be worn.[21]

  • Spill & Emergency Response:

    • Phenol Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22] After initial flushing, apply polyethylene glycol (PEG 300 or 400) if available. Seek immediate medical attention.[23]

    • Acid Spills: Neutralize with a weak base like sodium bicarbonate before cleanup.

    • Ensure an emergency shower and eyewash station are readily accessible.[19]

  • Waste Disposal: All organic and aqueous waste must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.

References

  • Vertex AI Search. (n.d.). Phenol Alkylation Plant.
  • Pan, A., Nguyen, V., Rangel, L., et al. (2023, July 25). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv.
  • RSC Publishing. (2024, February 21). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation.
  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alco- hols: Site-Selective ortho-Alkylation of Phenols.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • ACS Publications. (2007, September 18). Phenol Alkylation with 1-Octene on Solid Acid Catalysts.
  • (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • (2025, January 12). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine.
  • The Journal of Physical Chemistry A. (2006, January 24). Alkylation of Phenol: A Mechanistic View.
  • PMC. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • ResearchGate. (2025, August 7). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation | Request PDF.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
  • (n.d.). SAFE USE OF PHENOL.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline - UQ Policy and Procedure Library.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • (n.d.). for the SAFE USE of PHENOL.
  • Department of Chemistry. (n.d.). Ch24: Phenols-Spectroscopic Analysis.
  • Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • Google Patents. (n.d.). EP1109768B1 - Purification of alkylated phenols by melt crystallization.
  • Google Patents. (n.d.). US3932537A - Alkylation of phenols.
  • ResearchGate. (n.d.). Acid‐catalyzed A) alkylation of phenol and B) tert‐butylation of benzyl....
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry.
  • PubChem. (n.d.). (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
  • (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • Ethyl Acetate Plant. (n.d.). Introduction of Alkyl Phenol Production Process.

Sources

Scalable Process Design: Synthesis of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-Methylpropoxy)phenyl]methanol, commonly known as 4-isobutoxybenzyl alcohol , is a critical intermediate in the synthesis of liquid crystals, fragrances, and ether-based pharmaceutical derivatives. While laboratory-scale synthesis often utilizes direct alkylation of 4-hydroxybenzyl alcohol, this route suffers from poor regioselectivity (phenolic vs. benzylic alkylation) and difficult purification upon scale-up.

This technical guide details a robust, two-step industrial protocol prioritized for scalability, safety, and impurity control.

  • Step 1: Williamson Ether Synthesis of 4-hydroxybenzaldehyde using Phase Transfer Catalysis (PTC) to eliminate dipolar aprotic solvents (DMF/DMSO).

  • Step 2: Controlled reduction of the intermediate aldehyde using Sodium Borohydride (NaBH

    
    ) with in-situ heat management.
    

Strategic Route Analysis

Route A: The "Gold Standard" (Aldehyde Route)

This route is selected for this guide due to its self-purifying nature. The intermediate aldehyde can be crystallized or distilled, ensuring the final reduction yields high-purity alcohol without complex chromatography.

  • Mechanism: S

    
    2 Alkylation 
    
    
    
    Nucleophilic Addition (Hydride).
  • Scalability: High. Avoids protecting groups.

  • Safety Profile: Manageable exotherms; no heavy metal oxidants.

Route B: Direct Alkylation (The "Green" Shortcut)

Direct alkylation of 4-hydroxybenzyl alcohol is theoretically shorter but operationally risky.

  • Challenge: The pKa difference between phenolic OH (~10) and benzylic OH (~16) allows for selective deprotonation, but competitive alkylation at the benzylic position (forming the dibenzyl ether) often reaches 5-10%, requiring silica gel chromatography—a bottleneck at kilogram scale. This route is NOT recommended for batches >100g.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Isobutoxybenzaldehyde via PTC

Objective: Alkylation of 4-hydroxybenzaldehyde with 1-bromo-2-methylpropane (Isobutyl bromide).

Reaction Scheme & Logic

We utilize a Phase Transfer Catalyst (TBAB) in a Toluene/Water system.

  • Why Toluene/Water? Replaces DMF (carcinogenic, hard to remove). Toluene allows easy phase separation and azeotropic drying.

  • Why TBAB? Facilitates the transport of the phenoxide ion into the organic phase to react with the alkyl halide.

Materials (1.0 Mole Scale)
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Hydroxybenzaldehyde 122.121.0122.1 gSubstrate
Isobutyl Bromide 137.021.3178.1 gElectrophile
Potassium Carbonate 138.212.0276.4 gBase
TBAB 322.370.0516.1 gCatalyst
Toluene --600 mLSolvent
Water --600 mLSolvent
Protocol
  • Charging: To a 2L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge Water (600 mL) and Potassium Carbonate (276.4 g). Stir until dissolved.

  • Substrate Addition: Add 4-Hydroxybenzaldehyde (122.1 g) and TBAB (16.1 g). The solution will turn yellow (phenoxide formation).

  • Solvent/Reagent Addition: Add Toluene (600 mL) followed by Isobutyl Bromide (178.1 g).

  • Reaction: Heat the biphasic mixture to reflux (approx. 85-90°C) with vigorous stirring (critical for PTC efficiency).

    • Checkpoint: Monitor by HPLC/TLC after 12 hours. The reaction is slower than with primary methyl halides due to the steric bulk of the isobutyl group. Expect 18-24 hour reaction times.

  • Workup:

    • Cool to 25°C. Stop agitation and allow layers to separate.

    • Discard the lower aqueous layer (contains KBr and excess base).

    • Wash the organic layer with 10% NaOH (200 mL) to remove unreacted starting phenol (critical for purity).

    • Wash with Brine (200 mL) and Water (200 mL).[1]

  • Isolation: Distill off Toluene under reduced pressure. The residue is 4-isobutoxybenzaldehyde .

    • Yield Expectation: 90-95% (Pale yellow oil).

Step 2: Reduction to [4-(2-Methylpropoxy)phenyl]methanol

Objective: Reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride.

Safety Critical Control Point (CCP)
  • Hydrogen Evolution: NaBH

    
     releases 4 moles of H
    
    
    
    per mole of borohydride upon quenching or if acidic impurities are present. Ensure reactor is vented to a scrubber.
  • Exotherm: The reduction is exothermic. Temperature must be controlled <30°C to prevent side reactions.

Materials (0.9 Mole Scale)
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
4-Isobutoxybenzaldehyde 178.231.0160.4 gIntermediate
Sodium Borohydride 37.830.35*11.9 gReductant
Methanol --800 mLSolvent
Acetic Acid (10%) --~100 mLQuench

*Note: 0.25 eq is stoichiometric, but 0.35-0.4 eq is standard to ensure completion.

Protocol
  • Dissolution: Dissolve the crude aldehyde (160.4 g) in Methanol (700 mL) in a 2L reactor. Cool to 0-5°C.[1]

  • Dosing: Dissolve NaBH

    
     (11.9 g) in stabilized alkaline water or add as a solid in small portions over 60 minutes.
    
    • Control: Maintain internal temperature <15°C during addition.[1]

  • Aging: Allow the mixture to warm to 20°C and stir for 2 hours.

    • Validation: HPLC should show <0.5% residual aldehyde.

  • Quench: Cool to 5°C. Slowly add 10% Acetic Acid until pH ~7. Caution: Vigorous gas evolution.

  • Solvent Swap: Distill off Methanol under vacuum (do not exceed 50°C).

  • Extraction: Add Ethyl Acetate (500 mL) and Water (300 mL) to the residue. Separate layers.

  • Crystallization: Dry organic layer (MgSO

    
    ), concentrate to approx. 150 mL, and add Heptane (300 mL) slowly while cooling to 0°C to induce crystallization.
    
  • Filtration: Filter the white solid and dry under vacuum at 40°C.

Final Product Properties:

  • Appearance: White crystalline solid.

  • Purity: >99% (HPLC).

  • Melting Point: 80-82°C.

Process Visualization

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the chemical transformation and the specific reagents selected for the scalable route.

ReactionScheme Start 4-Hydroxybenzaldehyde (C7H6O2) Reagents1 Step 1: Etherification Isobutyl Bromide + K2CO3 Cat: TBAB / Solvent: Toluene Temp: 90°C Start->Reagents1 Inter Intermediate: 4-Isobutoxybenzaldehyde (Lipophilic Oil) Reagents1->Inter S_N2 Subst. Reagents2 Step 2: Reduction NaBH4 / MeOH Temp: <15°C Inter->Reagents2 Product Target: [4-(2-Methylpropoxy)phenyl]methanol (Crystalline Solid) Reagents2->Product Hydride Addn.

Caption: Two-step synthesis pathway utilizing PTC alkylation followed by borohydride reduction.

Diagram 2: Industrial Process Flow (Unit Operations)

This diagram details the operational workflow, highlighting critical separation and safety steps.

ProcessFlow Reactor1 Reactor 1: Alkylation (Toluene/Water/TBAB) Sep1 Phase Separation (Remove Aqueous Waste) Reactor1->Sep1 Wash Caustic Wash (NaOH) (Remove unreacted Phenol) Sep1->Wash Organic Layer Stripper Solvent Strip (Recycle Toluene) Wash->Stripper Reactor2 Reactor 2: Reduction (MeOH + NaBH4) Stripper->Reactor2 Crude Aldehyde Quench Acid Quench (H2 Gas Mgmt) Reactor2->Quench Cryst Crystallization (EtOAc/Heptane) Quench->Cryst Solvent Swap Filter Filtration & Drying Cryst->Filter

Caption: Unit operation workflow emphasizing waste removal and safety checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Poor agitation in biphasic system.Increase stirrer RPM; verify TBAB loading (optimum 3-5 mol%).
"Sticky" Solid (Step 2) Residual Boron complexes.Ensure quench pH reaches 6-7; extend agitation time during aqueous workup.
Impurity: Dibenzyl Ether Over-alkylation (if using Route B).Switch to the Aldehyde Route (Route A) immediately.
Safety: Foaming Rapid H

release during quench.
Add Acetic Acid dropwise. Use a silicone-based antifoam if necessary.

References

  • Williamson Ether Synthesis (General & PTC)

    • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sodium Borohydride Reduction Safety

    • Org.[1][4][5][6][7] Process Res. Dev. (OPRD) Safety Guidelines. "Safe Scale-Up of Sodium Borohydride Reductions." Organic Process Research & Development, 2005, 9, 6, 853–859.

  • Target Molecule Data

    • PubChem Compound Summary for CID 119842 (4-Isobutoxybenzyl alcohol).

Sources

Application Note: Reagents and Protocols for the Esterification of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling and Mechanistic Rationale

In drug development and complex organic synthesis, the esterification of benzylic alcohols requires careful reagent selection to prevent side reactions. [4-(2-Methylpropoxy)phenyl]methanol (PubChem CID: 249811) is a primary benzylic alcohol characterized by an electron-donating para-isobutoxy group[1].

The Causality of Reagent Selection: The para-alkoxy substituent exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density at the benzylic position. If this substrate is subjected to strongly acidic conditions (such as classical Fischer esterification using H₂SO₄), the hydroxyl group is easily protonated and expelled as water. This generates a highly resonance-stabilized benzylic carbocation, which rapidly undergoes unwanted side reactions, including Friedel-Crafts alkylation (polymerization) or etherification.

To preserve the integrity of the benzylic carbon-oxygen bond, the synthetic strategy must invert the activation paradigm: activate the carboxylic acid partner, not the alcohol . Mild, base-promoted, or carbodiimide-mediated acyl transfer methodologies are strictly required.

SubstrateReactivity Substrate [4-(2-Methylpropoxy)phenyl]methanol Acidic Strong Acid Catalysis Substrate->Acidic Harsh Mild Mild Acyl Transfer Substrate->Mild Preferred SideReact Carbocation Formation Acidic->SideReact +M Effect Success High Yield Esterification Mild->Success Nucleophilic

Logical decision tree for selecting esterification conditions based on substrate properties.

Reagent Selection Matrix

The following table summarizes the optimal reagent combinations for converting [4-(2-Methylpropoxy)phenyl]methanol into various esters, quantifying their operational profiles.

MethodologyActivating AgentCatalyst / BaseYield ProfilePrimary ByproductBest Suited For
Steglich (EDC) EDC·HClDMAPHigh (85-95%)Water-soluble ureaStandard aliphatic/aromatic acids
Steglich (DCC) DCCDMAPModerate-HighInsoluble DCUHighly acid-sensitive substrates
Yamaguchi TCBCDMAP, Et₃NVery High (>90%)Trichlorobenzoic acidSterically hindered acids
Oxidative H₂O₂HBrModerate (60-80%)WaterDirect methyl/ethyl esterification

Steglich Esterification: The EDC/DMAP Protocol

For general esterification with standard carboxylic acids, the Steglich esterification is the gold standard[2].

Mechanistic Causality: While N,N'-Dicyclohexylcarbodiimide (DCC) is traditionally used, it generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely without extensive chromatography. Substituting DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly recommended because it produces a water-soluble urea byproduct that is effortlessly removed during aqueous workup[3]. DMAP (4-Dimethylaminopyridine) is an essential nucleophilic catalyst; it attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt, which reacts with the benzylic alcohol much faster than the competing, dead-end rearrangement to an N-acylurea[2].

Experimental Protocol

Reagents: Carboxylic acid (1.1 eq), [4-(2-Methylpropoxy)phenyl]methanol (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), anhydrous Dichloromethane (DCM).

  • System Setup: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve the carboxylic acid and benzylic alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Insight: Lower temperatures suppress the unwanted N-acylurea rearrangement.

  • Activation: Add EDC·HCl and DMAP sequentially. The solution should remain relatively clear.

  • Coupling: Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature. Stir for 4–12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (typically 20% EtOAc in Hexanes). The benzylic alcohol is strongly UV-active; the reaction is complete when its spot (Rf ~0.3) is fully consumed and replaced by a higher-running ester spot.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer successively with 1M HCl (removes DMAP and EDC-urea), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure ester.

SteglichWorkflow Step1 1. Activation (R-COOH + EDC) Step2 2. Catalysis (Add DMAP) Step1->Step2 Step3 3. Coupling (Add Alcohol) Step2->Step3 Step4 4. Workup (Aqueous Wash) Step3->Step4

Step-by-step experimental workflow for the Steglich esterification protocol.

Yamaguchi Esterification Protocol

When coupling[4-(2-Methylpropoxy)phenyl]methanol with highly sterically hindered or complex carboxylic acids, the Yamaguchi protocol is superior[4].

Mechanistic Causality: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[4]. The extreme steric bulk of the three chlorine atoms on the aromatic ring acts as a physical shield. When the benzylic alcohol attacks the mixed anhydride, it is sterically blocked from the trichlorobenzoyl carbonyl and is forced to attack the less hindered aliphatic carbonyl exclusively, ensuring near-perfect regioselectivity without wasting the benzylic alcohol[5].

Experimental Protocol

Reagents: Carboxylic acid (1.0 eq), TCBC (1.1 eq), Et₃N (1.2 eq), DMAP (2.0 eq), [4-(2-Methylpropoxy)phenyl]methanol (1.1 eq), anhydrous Toluene.

  • Mixed Anhydride Formation: Dissolve the carboxylic acid and Et₃N in anhydrous toluene. Add TCBC dropwise at room temperature.

  • Self-Validation Check: Stir for 1–2 hours. A white precipitate (triethylammonium chloride) will form, visually confirming the successful generation of the mixed anhydride.

  • Acyl Transfer: In a separate flask, dissolve the benzylic alcohol and DMAP in toluene. Transfer the mixed anhydride suspension into this flask.

  • Coupling: Stir the combined mixture at room temperature for 2–6 hours. For exceptionally hindered acids, gently heat to 40 °C.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic phase with saturated aqueous NH₄Cl, followed by saturated NaHCO₃ to remove the 2,4,6-trichlorobenzoic acid byproduct, and finally brine. Dry and concentrate.

Advanced Alternative: Transition-Metal-Free Oxidative Esterification

If the synthetic goal is to convert [4-(2-Methylpropoxy)phenyl]methanol directly into a methyl or ethyl ester (bypassing the need for a pre-formed carboxylic acid partner), oxidative esterification is a modern, green alternative.

Mechanistic Causality: Using catalytic HBr and H₂O₂ in an aqueous medium, the benzylic alcohol is oxidized in situ to the corresponding aldehyde via a reactive BrOH intermediate[6]. The aldehyde immediately reacts with the solvent (e.g., methanol) to form a hemiacetal, which undergoes a second oxidation event to yield the final ester. This methodology is highly atom-economical and avoids the use of heavy metals like Palladium or Ruthenium.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [4-(2-Methylpropoxy)phenyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses yield optimization for the synthesis of [4-(2-Methylpropoxy)phenyl]methanol . While direct alkylation of 4-hydroxybenzyl alcohol is theoretically possible, our internal data and literature consensus indicate that the Two-Step Aldehyde Route (Etherification followed by Reduction) offers superior reproducibility and yield.

The primary yield-limiting factors identified are:

  • Competitive Elimination: The steric bulk of the isobutyl group promotes E2 elimination over SN2 substitution.

  • Acid Sensitivity: The benzylic alcohol product is prone to polymerization or self-etherification under acidic conditions.

Module 1: The Etherification Step (Yield Critical)

Objective: Synthesize 4-(2-methylpropoxy)benzaldehyde from 4-hydroxybenzaldehyde.

The Challenge: Steric Hindrance

The isobutyl group (2-methylpropyl) contains beta-branching. This steric bulk significantly retards the SN2 reaction rate, allowing the base-catalyzed E2 elimination of isobutyl bromide (forming isobutylene gas) to compete, drastically lowering yield.

Protocol Optimization

Recommended Reagents:

  • Substrate: 4-Hydroxybenzaldehyde[1][2][3][4][5][6]

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) [1.2 – 1.5 eq]

  • Base: Potassium Carbonate (K₂CO₃) [2.0 eq]

  • Catalyst: Potassium Iodide (KI) [0.1 – 0.2 eq]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP. Avoid Acetone for this specific hindered substrate.

The "Finkelstein" Boost: Do not omit Potassium Iodide. Isobutyl bromide is a sluggish electrophile. KI reacts with the bromide in situ to form Isobutyl Iodide , which is significantly more reactive toward the phenoxide nucleophile. This accelerates the SN2 pathway relative to the E2 elimination.

Step-by-Step Workflow
  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃ (2.0 eq). Stir at RT for 15 mins to generate the phenoxide.

  • Catalyst Addition: Add KI (0.15 eq).

  • Alkylation: Add Isobutyl bromide (1.3 eq).

  • Thermal Drive: Heat to 70–80°C . Note: Temperatures >90°C dramatically increase elimination byproducts.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Reaction typically requires 4–6 hours.

Module 2: The Reduction Step (Selectivity)[4]

Objective: Selective reduction of the aldehyde to the benzyl alcohol without hydrogenolysis.

The Challenge: Over-Processing

While Sodium Borohydride (NaBH₄) is mild, improper quenching can lead to product decomposition. Benzyl alcohols are acid-sensitive; a strong acid quench can catalyze the formation of dibenzyl ethers (dimers).

Protocol Optimization

Recommended Reagents:

  • Substrate: 4-(2-methylpropoxy)benzaldehyde (Crude from Step 1 is acceptable if dry).

  • Reducing Agent: NaBH₄ [0.5 – 0.6 eq] (Note: 1 mole of NaBH₄ reduces 4 moles of aldehyde).

  • Solvent: Methanol or Ethanol (Anhydrous preferred).

Step-by-Step Workflow
  • Cooling: Dissolve the aldehyde in Methanol. Cool to 0°C (Ice bath).

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Critical Quench:

    • Do NOT dump into strong acid.

    • Add Acetone (1 mL) first to destroy excess hydride.

    • Add Saturated Ammonium Chloride (sat.[7] NH₄Cl) solution slowly.

    • Adjust pH to ~6–7.[4] Avoid pH < 5.

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways and the logic behind the recommended Two-Step Route.

ReactionPathways Start 4-Hydroxybenzaldehyde Intermediate 4-Isobutoxybenzaldehyde (Stable Intermediate) Start->Intermediate Isobutyl Bromide K2CO3, KI, DMF (Etherification) SideProduct1 Byproduct: Isobutylene (Gas) Start->SideProduct1 E2 Elimination (High Temp/No KI) DirectStart 4-Hydroxybenzyl Alcohol (Alternative Start) Product TARGET: [4-(2-Methylpropoxy)phenyl]methanol DirectStart->Product Direct Alkylation (Low Yield) SideProduct3 Byproduct: C-Alkylated Impurities DirectStart->SideProduct3 C-Alkylation Risk Intermediate->Product NaBH4, MeOH (Reduction) SideProduct2 Byproduct: Polymer/Dimer Product->SideProduct2 Acidic Workup (pH < 5)

Caption: Figure 1. Synthetic pathways showing the preferred Two-Step Route (Solid Lines) versus the risky Direct Alkylation (Dotted Lines) and potential failure points (Red).

Troubleshooting & FAQs

Q1: My etherification yield is stuck at 50%. I see starting material remaining.

Diagnosis: The reaction has stalled due to the low reactivity of isobutyl bromide. Solution:

  • Check Catalyst: Did you add KI? Without it, the reaction may take 24+ hours or never complete.

  • Temperature: Increase temperature to 80°C.

  • Reagent Quality: Isobutyl bromide can degrade. Ensure it is clear, not yellow/brown.

  • Stoichiometry: Add an additional 0.2 eq of alkyl halide and base after 6 hours if incomplete.

Q2: I obtained a sticky gum instead of a solid after the reduction.

Diagnosis: This is likely polymerization of the benzyl alcohol or retained high-boiling solvent (DMF) from the previous step. Solution:

  • Workup: Ensure the reduction mixture is neutralized (pH 7).

  • DMF Removal: If you carried crude aldehyde from Step 1, DMF residues might be present. Wash the organic extract with water (3x) or LiCl solution to remove DMF.

  • Crystallization: The product often crystallizes from Hexane/Ethyl Acetate or cold Toluene.

Q3: Can I use NaH (Sodium Hydride) instead of K₂CO₃?

Analysis: While NaH is a stronger base, it is not recommended for this specific synthesis. Reasoning:

  • NaH requires anhydrous conditions and is less forgiving.

  • Strong bases like NaH/THF promote the E2 elimination of isobutyl bromide even more aggressively than Carbonate bases.

  • K₂CO₃ in DMF provides the "soft" deprotonation needed for thermodynamic control.

Q4: Why not alkylate 4-hydroxybenzyl alcohol directly?

Analysis: Direct alkylation saves one step but usually lowers overall yield. Reasoning:

  • Selectivity: The starting material has two hydroxyl groups. While the phenolic -OH is more acidic (pKa ~10) than the benzylic -OH (pKa ~15), the benzylic position is nucleophilic enough to participate in side reactions under heating.

  • Stability: 4-Hydroxybenzyl alcohol is heat-sensitive.[2] The temperatures required to force the isobutyl group on (70–80°C) often cause the starting material to decompose before alkylation is complete.

Summary of Quantitative Data

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent (Step 1) AcetoneDMF or NMP +15-20% (Higher T, better solubility)
Catalyst (Step 1) NoneKI (15 mol%) +25% (Accelerates substitution over elimination)
Temperature (Step 1) Reflux (Acetone, 56°C)75-80°C +10% (Overcomes steric barrier)
Quench pH (Step 2) Acidic (pH < 4)Neutral (pH 6-7) Preserves Product (Prevents polymerization)

References

  • Williamson Ether Synthesis & Elimination Competition

    • Title: Williamson Ether Synthesis: Mechanism and Limitations.[7][8]

    • Source: ChemistryTalk.
    • URL:[Link]

  • Finkelstein Catalysis in Etherification

    • Title: Williamson Ether Synthesis (General Procedure & Catalysis).[7][9]

    • Source: LS College / Vertex AI Search Results.
    • URL
  • Reduction of 4-Alkoxybenzaldehydes

    • Title: Sodium Borohydride Reduction of Aldehydes.[10][11][12][13][14]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stability of Benzyl Alcohols

    • Title: Stability of 4-Hydroxybenzyl alcohol under different storage conditions.[2]

    • Source: BenchChem Technical Support.[4]

    • URL

Sources

Technical Support Center: Purification of Crude [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.[4-(2-Methylpropoxy)phenyl]methanol, frequently referred to as 4-isobutoxybenzyl alcohol, is a highly lipophilic primary alcohol with a molecular weight of 180.24 g/mol [1]. It is predominantly synthesized via the sodium borohydride (NaBH₄) reduction of 4-isobutoxybenzaldehyde[2].

Because the purity of this benzyl alcohol dictates the success of downstream pharmaceutical coupling reactions, removing unreacted precursors, borate salts, and solvent residues is critical. This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to ensure high-fidelity purification.

🛠️ Troubleshooting Guide

Q: My crude product has a strong, sweet, almond-like odor, and the ¹H-NMR shows a distinct singlet around 9.8 ppm. What is this impurity, and how do I remove it? A: The characteristic odor and the 9.8 ppm NMR peak are classic indicators of unreacted 4-isobutoxybenzaldehyde[3].

  • Causality: NaBH₄ reductions can stall if the reducing agent has degraded due to ambient moisture or if the reaction temperature was too low[4].

  • Solution: To remove the aldehyde without running a full chromatography column, perform a sodium bisulfite (NaHSO₃) wash during your aqueous workup. The bisulfite reacts selectively with the electrophilic aldehyde carbon to form a water-soluble α-hydroxy sulfonate adduct. This adduct easily partitions into the aqueous layer, leaving your target alcohol purified in the organic phase.

Q: During the aqueous workup after the NaBH₄ reduction, I am getting a stubborn, milky emulsion in my separatory funnel. How do I break it? A: Emulsions in this specific workflow are almost always caused by insoluble polymeric borate complexes.

  • Causality: As NaBH₄ reduces the aldehyde, it forms alkoxyborate intermediates. Upon quenching with water, these hydrolyze into boric acid and various borate salts, which act as surfactants and form gelatinous precipitates at neutral or basic pH levels[2].

  • Solution: Drop the pH of the aqueous layer to ~2-3 using 1M HCl. The acidic environment fully hydrolyzes the borate esters into soluble boric acid, instantly breaking the emulsion. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove suspended particulates before separation.

Q: Can I purify this compound using vacuum distillation instead of silica gel chromatography? A: Yes, distillation is highly recommended for scale-up operations.

  • Causality: [4-(2-Methylpropoxy)phenyl]methanol has a high boiling point due to its molecular weight and the ability of its primary hydroxyl group to form strong intermolecular hydrogen bonds[1]. Attempting standard atmospheric distillation will cause severe thermal degradation, leading to ether cleavage or auto-oxidation. You must use a high-vacuum setup (e.g., <1 Torr) to safely lower the boiling point (typically distilling around 110-120°C at 0.5 Torr).

❓ Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for TLC and column chromatography? A: A gradient of Hexane and Ethyl Acetate (starting at 9:1 and moving to 4:1) is optimal. The target alcohol will have a significantly lower Retention factor (Rf) than the starting aldehyde. This occurs because the hydroxyl group of the product acts as a strong hydrogen bond donor, interacting tightly with the polar silanol groups on the silica gel stationary phase[4].

Q: Why does my purified [4-(2-Methylpropoxy)phenyl]methanol turn yellow after a few weeks on the bench? A: Benzyl alcohols are highly susceptible to auto-oxidation. In the presence of ambient oxygen and UV light, the benzylic position is prone to radical formation, slowly oxidizing the alcohol back into 4-isobutoxybenzaldehyde, which appears pale yellow[3]. Always store the purified compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

📊 Quantitative Data: Impurity Profiling

Use the following physicochemical metrics to track the progress of your purification.

CompoundRoleMolecular WeightTLC Rf (Hexane:EtOAc 4:1)Visual Indicator (TLC)
[4-(2-Methylpropoxy)phenyl]methanol Target Product180.24 g/mol [1]~0.30UV active; stains dark blue with PMA
4-Isobutoxybenzaldehyde Precursor / Impurity178.23 g/mol [3]~0.65UV active; stains yellow/orange with DNP
Borate Salts ByproductVariable0.00 (Baseline)None (Remains at baseline)

🧪 Experimental Protocols

Protocol 1: Optimized Aqueous Workup & Bisulfite Scavenging

This protocol is a self-validating system designed to quench the reduction, break borate emulsions, and chemically scavenge unreacted aldehyde.

  • Acidic Quenching: Cool the crude NaBH₄ reduction mixture to 0°C using an ice bath. Slowly add 1M HCl dropwise while stirring. Validation Check: Continue addition until hydrogen gas evolution completely ceases and pH paper confirms the aqueous layer is at pH ~3. This ensures all borate complexes are solubilized[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Aldehyde Scavenging (If required): If TLC indicates the presence of the aldehyde precursor, add 50 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) to the combined organic layers. Shake vigorously for 5 minutes, venting frequently. Validation Check: Spot the organic layer on a TLC plate; the spot at Rf ~0.65 should be completely absent.

  • Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil[4].

Protocol 2: Silica Gel Flash Chromatography

Use this method for high-purity isolation when bisulfite washing is insufficient.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 9:1 Hexane:EtOAc.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the flat silica bed.

  • Gradient Elution: Elute the column with 2 column volumes (CV) of 9:1 Hexane:EtOAc to flush out the less polar 4-isobutoxybenzaldehyde. Gradually increase the mobile phase polarity to 4:1 Hexane:EtOAc to elute the target alcohol[4].

  • Fraction Collection: Collect 20 mL fractions and monitor via TLC under UV light (254 nm). Validation Check: Dip the TLC plate in Phosphomolybdic Acid (PMA) stain and heat; fractions containing pure [4-(2-Methylpropoxy)phenyl]methanol will develop a distinct dark blue spot. Combine pure fractions and remove the solvent in vacuo.

🗺️ Purification Workflow

PurificationWorkflow Start Crude[4-(2-Methylpropoxy)phenyl]methanol Workup Aqueous Workup (Quench & Extract) Start->Workup Check Aldehyde Impurity Present? Workup->Check Bisulfite Sodium Bisulfite Wash (Scavenge Aldehyde) Check->Bisulfite Yes (>5%) Dry Dry over Na2SO4 & Concentrate Check->Dry No (<5%) Bisulfite->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Pure Pure Product Chromatography->Pure

Workflow for the purification of crude [4-(2-Methylpropoxy)phenyl]methanol.

📚 References

  • [1] Title: (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [2] Title: US10343993B2 - Processes and intermediates for the preparation of Pimavanserin Source: Google Patents URL:

Sources

Technical Support Center: Solvent Selection & Recrystallization Troubleshooting for[4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the purification of [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-isobutoxybenzyl alcohol).

Because this molecule possesses an amphiphilic character—combining a polar, hydrogen-bonding hydroxymethyl headgroup with a bulky, lipophilic isobutoxy-phenyl tail—it frequently defies standard single-solvent crystallization methods. Below, you will find a data-driven solvent matrix, field-proven troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-purity crystalline yields.

Part 1: Solvent Selection Matrix

To design a successful recrystallization system, we must evaluate solvents based on their polarity, boiling points, and specific solvation interactions with the target molecule. A dual-solvent system is highly recommended to balance the solubility of the polar and non-polar moieties.

SolventPolarity IndexBoiling Point (°C)Role in SystemSuitability & Mechanistic Rationale
Ethyl Acetate 4.477.1Primary SolventExcellent. Solvates the polar hydroxymethyl group and aromatic ring effectively when hot.
Heptane 0.198.4Anti-solventExcellent. Forces the lipophilic tail out of solution. The high BP prevents solvent boil-off during hot addition.
Toluene 2.4110.6Single SolventGood. Matches the aromatic core's polarity, but requires high temperatures which may degrade sensitive impurities.
Ethanol 5.278.4Primary SolventModerate. Strong hydrogen bonding with the -CH₂OH group can cause the compound to remain dissolved, lowering yield.
Water 10.0100.0Anti-solventPoor. Causes rapid, uncontrolled precipitation (crashing out), trapping impurities in an amorphous solid.

Part 2: Troubleshooting & FAQs

Q: Why does my [4-(2-Methylpropoxy)phenyl]methanol "oil out" instead of forming crystals?

A: "Oiling out," technically known as Liquid-Liquid Phase Separation (LLPS), occurs when a compound separates from the solution as a secondary liquid emulsion rather than forming a solid crystal lattice [1]. For this specific molecule, the flexible, bulky isobutoxy group lowers the overall lattice energy and melting point. If the saturation temperature of your solvent system is higher than the melting point of the solute (or if impurities have depressed the melting point), the compound will oil out [2].

  • The Fix: Reheat the mixture until the oil completely dissolves. Add 10-15% more of your primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the solution much more slowly, and introduce a seed crystal just above the cloud point to bypass LLPS and force heterogeneous nucleation.

Q: How do I resolve poor recovery yields when using an Ethanol/Water system?

A: The causality lies in solvation dynamics. The hydroxymethyl (-CH₂OH) group acts as a strong hydrogen-bond donor and acceptor. In an ethanol/water mixture, the compound forms extensive, stable hydrogen-bonding networks with the solvent. This high solvation energy keeps the molecule dissolved even at 0 °C. Conversely, if you add water too rapidly to force precipitation, the hydrophobic isobutoxy tail aggregates instantly, leading to an amorphous, impure mass rather than an ordered crystal.

  • The Fix: Transition to the Ethyl Acetate / Heptane system. Ethyl acetate provides sufficient polarity to dissolve the compound when hot without overwhelming hydrogen bonding, while heptane acts as a gentle, non-polar anti-solvent.

Q: What is the optimal solvent ratio for the Ethyl Acetate/Heptane system?

A: There is no fixed universal ratio because the exact saturation point depends heavily on your specific impurity profile. However, a standard starting point is 1:3 to 1:5 (EtOAc : Heptane) . The protocol below uses a self-validating "cloud point" titration method to dynamically find the perfect ratio for your specific batch.

Part 3: Standard Operating Procedure (SOP)

Workflow: Dual-Solvent Recrystallization (EtOAc/Heptane)

This protocol utilizes a dynamic titration approach to ensure the solvent ratio is perfectly calibrated to the thermodynamic properties of your specific crude mixture.

  • Initial Dissolution: Place the crude [4-(2-Methylpropoxy)phenyl]methanol in an Erlenmeyer flask. Add the absolute minimum volume of boiling Ethyl Acetate required to completely dissolve the solid. Swirl continuously on a hot plate.

  • Hot Filtration (Optional): If insoluble mechanical impurities or highly colored byproducts are present, filter the hot solution rapidly through a fluted filter paper pre-warmed with hot Ethyl Acetate.

  • Anti-Solvent Titration (The Cloud Point): Keep the clarified solution on the heat source. Slowly add boiling Heptane dropwise while swirling. Stop immediately when a faint, persistent cloudiness appears. This is the exact saturation point.

  • Clarification: Add hot Ethyl Acetate dropwise (typically 1-5 drops) just until the solution turns completely clear again. You have now created a perfectly saturated solution at the boiling point.

  • Controlled Nucleation: Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool undisturbed to room temperature. Critical Step: Do not agitate the flask during this phase, as rapid cooling or shock will induce oiling out.

  • Yield Maximization: Once the flask has reached room temperature and a crystal lattice has formed, place the flask in an ice-water bath (0-4 °C) for 20 minutes to drive the remaining solute out of the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane to displace the impurity-rich mother liquor.

  • Drying: Leave the crystals under active vacuum for 15 minutes, then transfer to a vacuum desiccator to dry to a constant weight.

Part 4: Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct issues during the cooling phase of your recrystallization.

Workflow Start Start Recrystallization of [4-(2-Methylpropoxy)phenyl]methanol Assess Assess Solution State During Cooling Start->Assess Oiling Issue: Oiling Out (Liquid-Liquid Phase Separation) Assess->Oiling NoCryst Issue: No Crystallization (Remains Dissolved) Assess->NoCryst Impure Issue: Impure Crystals (Co-precipitation) Assess->Impure FixOiling Action: 1. Reheat to dissolve 2. Add more EtOAc 3. Cool slower & Seed Oiling->FixOiling FixNoCryst Action: 1. Scratch flask walls 2. Add Heptane (Anti-solvent) 3. Cool in ice bath NoCryst->FixNoCryst FixImpure Action: 1. Hot filtration 2. Wash with cold Heptane 3. Increase EtOAc ratio Impure->FixImpure Success Pure Crystalline Product FixOiling->Success FixNoCryst->Success FixImpure->Success

Troubleshooting workflow for the recrystallization of[4-(2-Methylpropoxy)phenyl]methanol.

References

  • Mettler Toledo. "Oiling Out in Crystallization." AutoChem Applications. Available at:[Link]

  • Nichols, L. "3.6F: Troubleshooting." Chemistry LibreTexts: Organic Chemistry Lab Techniques. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Practical Process Research. Available at:[Link]

Technical Support Center: Preventing Over-Oxidation of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Chemical Challenge

[4-(2-Methylpropoxy)phenyl]methanol (commonly known as 4-isobutoxybenzyl alcohol) is an electron-rich primary benzylic alcohol. In drug development and fine chemical synthesis, the objective is often to selectively oxidize this alcohol to its corresponding aldehyde, 4-isobutoxybenzaldehyde.

However, the para-isobutoxy group significantly increases the electron density of the aromatic ring. If aqueous conditions are used during oxidation, the newly formed aldehyde rapidly undergoes nucleophilic attack by water to form an aldehyde hydrate (gem-diol) . This hydrate is highly susceptible to further oxidation, leading to the undesired over-oxidation product: 4-isobutoxybenzoic acid .

Troubleshooting & FAQs

Q: Why does my oxidation of [4-(2-Methylpropoxy)phenyl]methanol keep yielding the carboxylic acid? A: Over-oxidation to the carboxylic acid does not occur directly from the aldehyde; it requires the intermediate formation of an aldehyde hydrate . Because your substrate is an electron-rich benzylic alcohol, any residual water in your solvent or oxidant system will react with the aldehyde to form this hydrate. Causality Rule: To prevent over-oxidation, you must completely eliminate water from the system by using strictly anhydrous solvents and moisture-free oxidants.

Q: Can I use TEMPO/Bleach (Anelli oxidation) for this substrate? A: It is highly risky. Traditional TEMPO oxidations use aqueous sodium hypochlorite (bleach) in a biphasic dichloromethane/water system . The presence of the aqueous phase provides the water necessary for hydrate formation, leading to significant over-oxidation. If you must use TEMPO, switch to an anhydrous co-oxidant system, such as TEMPO with N-chlorosuccinimide (NCS) .

Q: How do I remove Dess-Martin Periodinane (DMP) byproducts without inducing over-oxidation during workup? A: DMP is reduced to an iodine(III) byproduct (iodinane) and acetic acid . Standard workup involves quenching with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. The thiosulfate reduces any unreacted hypervalent iodine, while the bicarbonate neutralizes the acetic acid . Self-validating step: Stir the biphasic mixture vigorously until the organic layer turns completely clear. A cloudy organic layer indicates incomplete reduction of the oxidant, which can cause post-workup degradation and over-oxidation.

Validated Experimental Protocols

Protocol A: Anhydrous Dess-Martin Oxidation

Rationale: DMP is a mild, hypervalent iodine reagent that operates under strictly anhydrous conditions, making it ideal for preventing hydrate formation .

  • Preparation: Flame-dry a round-bottom flask. Dissolve [4-(2-Methylpropoxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Oxidant Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 eq) portion-wise. Causality: Cooling minimizes exothermic side reactions and preserves the ether linkage.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 1-2 hours. Validation: The disappearance of the lower-Rf alcohol spot and the appearance of a higher-Rf UV-active aldehyde spot confirms completion.

  • Quench & Workup: Add 10 mL of 1:1 sat. aq. Na₂S₂O₃ / sat. aq. NaHCO₃ per mmol of substrate. Stir vigorously for 15-30 minutes until the organic layer is clear. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Swern Oxidation

Rationale: Swern oxidation utilizes activated DMSO and strictly anhydrous conditions at cryogenic temperatures, completely avoiding the hydrate pathway .

  • Activation: To a flame-dried flask containing anhydrous DCM (0.2 M) under argon at -78 °C, add oxalyl chloride (1.2 eq). Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active chlorodimethylsulfonium salt .

  • Substrate Addition: Dissolve the alcohol (1.0 eq) in a minimal amount of dry DCM and add dropwise. Stir for 30 minutes at -78 °C.

  • Elimination: Add anhydrous triethylamine (5.0 eq) dropwise. Causality: The base deprotonates the intermediate to form the carbon-oxygen double bond.

  • Warming & Workup: Allow the reaction to warm to room temperature over 45 minutes. Quench with water, extract with DCM, wash with 1M HCl (to remove excess amine), sat. aq. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Data Presentation: Oxidant Comparison

Oxidant SystemConditionsAldehyde Yield (%)Carboxylic Acid Yield (%)Mechanistic Notes
Dess-Martin Periodinane Dry DCM, RT>95%<1%Extremely mild, highly selective, prevents hydrate formation.
Swern (DMSO/Oxalyl Chloride) Dry DCM, -78 °C to RT90-95%0%Generates dimethyl sulfide (foul odor), strictly anhydrous.
TEMPO / NaOCl (Biphasic) DCM/H₂O, 0 °C60-70%20-30%Aqueous conditions promote hydrate formation and over-oxidation.
Jones Reagent (CrO₃/H₂SO₄) Acetone/H₂O, 0 °C<10%>85%Strong oxidant in aqueous acidic media; rapid over-oxidation.

Mechanistic Visualization

G Alcohol [4-(2-Methylpropoxy) phenyl]methanol Aldehyde 4-Isobutoxybenzaldehyde (Target) Alcohol->Aldehyde Anhydrous Oxidant (DMP, Swern) Acid 4-Isobutoxybenzoic acid (Over-Oxidation) Alcohol->Acid Strong Aqueous Oxidant (Jones Reagent) Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate + H2O (Aqueous Media) Hydrate->Acid Further Oxidation

Mechanistic pathway showing how aqueous conditions lead to aldehyde hydration and over-oxidation.

References

  • Dess–Martin oxidation Source: Wikipedia URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 19.6: Oxidation of alcohols and aldehydes Source: Chemistry LibreTexts URL:[Link]

Removing unreacted starting materials from [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to isolate highly pure [4-(2-Methylpropoxy)phenyl]methanol from complex reaction mixtures.

Depending on your synthetic strategy, your crude mixture will contain different unreacted starting materials. The two most common routes to this compound are:

  • Reduction: Reduction of 4-(2-methylpropoxy)benzaldehyde (yielding unreacted aldehyde impurities).

  • Alkylation (Williamson Ether Synthesis): Alkylation of 4-hydroxybenzyl alcohol with 1-bromo-2-methylpropane (yielding unreacted phenolic and alkyl halide impurities).

This guide provides field-proven, chromatography-free liquid-liquid extraction strategies to selectively remove these starting materials based on their distinct physicochemical properties.

Section 1: Physicochemical Data for Separation Strategies

To design a self-validating purification system, we must first understand the intrinsic properties of the target molecule and its potential contaminants. The table below summarizes the critical data driving our separation logic[1].

CompoundRole in SynthesispKaXLogP3Key Functional Group for Separation
[4-(2-Methylpropoxy)phenyl]methanol Target Product~15 (Benzylic -OH)2.4None (Remains neutral and organic-soluble)
4-(2-Methylpropoxy)benzaldehyde Starting Material (Route 1)N/A~2.8Aldehyde (Forms water-soluble bisulfite adduct)
4-Hydroxybenzyl alcohol Starting Material (Route 2)9.820.88Phenol (Ionizable in strong base)
1-Bromo-2-methylpropane Alkylating Agent (Route 2)N/A~2.8Highly Volatile (BP ~91°C)
Section 2: Troubleshooting Guides & FAQs

Q1: My reduction reaction stalled. How do I remove unreacted 4-(2-methylpropoxy)benzaldehyde without using silica gel chromatography? A1: You can exploit the electrophilicity of the aldehyde by forming a sodium bisulfite adduct[2]. When the crude organic mixture is vigorously stirred with saturated aqueous sodium bisulfite (


), the bisulfite anion undergoes nucleophilic addition exclusively at the sterically unhindered aldehyde carbonyl. This reaction forms an 

-hydroxy sulfonate salt. Because this adduct is highly ionic, it partitions entirely into the aqueous layer, leaving your neutral target benzyl alcohol in the organic phase[3].

Q2: I synthesized the target compound via alkylation, but TLC shows unreacted 4-hydroxybenzyl alcohol. What is the most efficient removal method? A2: A simple acid-base liquid-liquid extraction is highly effective here. 4-Hydroxybenzyl alcohol contains a phenolic hydroxyl group with a pKa of 9.82 due to resonance stabilization with the aromatic ring[4]. By washing your organic phase with a dilute aqueous sodium hydroxide (


) solution, you selectively deprotonate the phenol to form a water-soluble phenoxide ion. Your target compound,[4-(2-Methylpropoxy)phenyl]methanol, only possesses an aliphatic benzylic alcohol (pKa ~15), meaning it remains protonated, neutral, and safely in the organic phase.

Q3: How do I remove excess 1-bromo-2-methylpropane (isobutyl bromide) from the alkylation route? A3: Isobutyl bromide is highly volatile, with a boiling point of approximately 91°C at atmospheric pressure. It does not require chemical quenching; it can be easily and quantitatively removed by concentrating the crude mixture under reduced pressure (rotary evaporation) at 40–50°C prior to your aqueous workup.

Section 3: Visual Purification Workflows

G Start Crude Mixture: [4-(2-Methylpropoxy)phenyl]methanol Imp1 Contains Aldehyde? (e.g., from reduction) Start->Imp1 Imp2 Contains Phenol? (e.g., 4-hydroxybenzyl alcohol) Imp1->Imp2 No Action1 Sodium Bisulfite Wash (Forms water-soluble adduct) Imp1->Action1 Yes Action2 Alkaline Wash (NaOH) (Deprotonates phenol, pKa ~9.8) Imp2->Action2 Yes Pure Pure Target Compound in Organic Phase Imp2->Pure No Action1->Imp2 Action2->Pure

Caption: Decision tree for identifying and removing unreacted starting materials.

G OrgPhase Organic Phase (Product + Aldehyde) AddBisulfite Add Saturated NaHSO3 (aq) Vigorous Stirring OrgPhase->AddBisulfite Biphasic Biphasic Mixture AddBisulfite->Biphasic AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) Biphasic->AqPhase Extract NewOrgPhase Organic Phase (Pure Target Alcohol) Biphasic->NewOrgPhase Retain

Caption: Workflow for the selective removal of aldehydic impurities via bisulfite adduct formation.

Section 4: Step-by-Step Experimental Methodologies
Protocol A: Sodium Bisulfite Wash for Aldehyde Removal

Use this protocol to rescue reduction reactions contaminated with 4-(2-methylpropoxy)benzaldehyde.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

    • Self-Validation: Ensure complete dissolution; a clear solution indicates readiness.

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (

    
    ).
    
  • Interfacial Reaction: Stir the biphasic mixture vigorously at room temperature for 45–60 minutes.

    • Causality: The reaction occurs at the aqueous-organic interface. High-shear stirring maximizes the surface area, driving the equilibrium toward the water-soluble

      
      -hydroxy sulfonate adduct[2].
      
  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve. Drain and discard the lower aqueous layer (containing the aldehyde adduct).

  • Validation & Recovery:

    • Self-Validation: Spot the retained organic layer on a TLC plate (UV active) to confirm the disappearance of the higher-

      
       aldehyde spot.
      
    • Wash the organic layer once with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the purified [4-(2-Methylpropoxy)phenyl]methanol.
      
Protocol B: Alkaline Extraction for Phenol Removal

Use this protocol to purify alkylation reactions contaminated with 4-hydroxybenzyl alcohol.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate.

  • Deprotonation: Wash the organic phase with 1M aqueous

    
     (using 2–3 equivalents relative to the estimated phenolic impurity).
    
    • Causality: A 1M

      
       solution has a pH of ~14, which is more than 4 units above the phenol's pKa (9.82)[4]. This ensures >99.99% deprotonation into the water-soluble phenoxide state.
      
  • Phase Separation: Vigorously shake the separatory funnel, vent, and allow the layers to separate. Drain the aqueous layer.

    • Self-Validation: Spot the drained aqueous layer on pH paper. It must remain strongly basic (pH > 11). If the pH has dropped, the base was consumed, and a second

      
       wash is required.
      
  • Neutralization: Wash the retained organic layer with saturated aqueous

    
     to neutralize any residual base, followed by a final wash with saturated aqueous 
    
    
    
    (brine).
  • Recovery: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
References[4] NP-MRD. "4-Hydroxybenzyl alcohol (NP0002820)". Natural Products Magnetic Resonance Database. URL: https://np-mrd.org/[2] BenchChem. "An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications". BenchChem. URL: https://www.benchchem.com/product/b1596443[1] PubChem. "(4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811". National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/249811[3] PMC. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5931281/

Sources

Technical Support Center: [4-(2-Methylpropoxy)phenyl]methanol Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-isobutoxybenzyl alcohol). The content is structured for researchers and drug development professionals, focusing on overcoming the physicochemical barriers imposed by the molecule's amphiphilic structure.

Technical Profile & Physicochemical Barriers

Before troubleshooting, it is critical to understand why this molecule resists solvation in certain media. The solubility profile is dictated by the competition between its lipophilic isobutoxy tail and the hydrophilic hydroxymethyl head group.

PropertyValueImplication for Solubility
CAS Number 500547-59-1Unique identifier for verification.
Molecular Weight 180.24 g/mol Small molecule; diffusion is rarely the rate-limiting step.
XLogP3 ~2.4Moderately Lipophilic. It favors organic phases. Aqueous solubility will be low (<1 mg/mL) without assistance.
H-Bond Donor 1 (Alcohol -OH)Capable of intermolecular H-bonding, potentially leading to high lattice energy (if solid) or viscous oil formation.
H-Bond Acceptor 2 (Ether & Alcohol)Good solubility in protic organics (Ethanol, MeOH) and polar aprotics (DMSO, DMF).

The Core Mechanism: The isobutoxy group adds significant steric bulk and hydrophobicity. While the benzyl alcohol moiety provides a "handle" for water interaction, the 4-position substitution creates a hydrophobic axis that disrupts water structuring, leading to the "hydrophobic effect" driving the molecule out of aqueous solution and into aggregation or precipitation.

Troubleshooting Scenarios (Q&A)
Scenario A: Aqueous Solubility & Bioassays

Q: I need to prepare a 100 µM stock for a cell-based assay, but the compound precipitates in PBS/Media. How do I stabilize it?

A: Direct addition to aqueous buffers is chemically unfavorable due to the LogP of 2.4. You must use a "cosolvent spike" method.

  • Root Cause: The lattice energy (or cohesive energy of the oil) exceeds the hydration energy provided by the neutral pH buffer.

  • Solution Protocol:

    • Primary Solvation: Dissolve the neat compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM). This overcomes the intermolecular forces.

    • Intermediate Dilution: Do not pipette directly into the cell media. The "shock" dilution often causes rapid micro-precipitation.

    • Step-Down Method: Dilute the DMSO stock 1:10 into a carrier solvent like Ethanol or PEG-400 first, then dilute into the aqueous media.

    • Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

Q: Even with DMSO, I see "oiling out" or turbidity. What next?

A: If simple cosolvents fail, you are facing Supersaturation Collapse . You need a surfactant or complexing agent to shield the hydrophobic isobutoxy tail.

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The isobutoxy phenyl group fits into the lipophilic cavity of the cyclodextrin, while the outer shell remains hydrophilic.

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in water/buffer.

    • Add the compound (from DMSO stock) to this vehicle.

    • Vortex for 5 minutes. The cyclodextrin will sequester the hydrophobic tail, preventing aggregation.

Scenario B: Synthetic Chemistry & Purification

Q: The compound is an oil that won't crystallize from my reaction mixture. How do I purify it?

A: Benzyl alcohols with ether chains often form "supercooled liquids" rather than crystals due to rotational freedom in the ether linkage.

  • Troubleshooting Steps:

    • Solvent Switch: If you are using Diethyl Ether or EtOAc, switch to a non-polar solvent like Hexanes or Pentane with a small amount of DCM .

    • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then cool to -78°C (dry ice/acetone). Slowly add Pentane while scratching the glass side of the flask to induce nucleation.

    • Derivatization: If it persists as an oil, consider converting the alcohol to a solid derivative (e.g., p-nitrobenzoate ester) for purification, then hydrolyzing back to the alcohol.

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for selecting the correct solvent system based on your application.

SolubilityGuide Start Start: [4-(2-Methylpropoxy)phenyl]methanol Application Select Application Start->Application BioAssay Biological Assay (Aqueous Media) Application->BioAssay Synthesis Chemical Synthesis (Organic Reaction) Application->Synthesis DirectAdd Direct Addition to Water? BioAssay->DirectAdd SolventChoice Solvent Selection Synthesis->SolventChoice Fail Precipitation Likely (LogP ~2.4) DirectAdd->Fail Yes Cosolvent Use DMSO/EtOH Stock DirectAdd->Cosolvent No Turbidity Still Turbid? Cosolvent->Turbidity Complex Add Cyclodextrin (HP-beta-CD) Turbidity->Complex Yes Polar Polar Aprotic (DMF, DMSO) Excellent Solubility SolventChoice->Polar NonPolar Non-Polar (Hexane, Toluene) Poor Solubility SolventChoice->NonPolar Heat Apply Heat (>40°C) NonPolar->Heat To Dissolve

Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate successful solvation strategies.

Experimental Protocol: Solubility Screening

Use this standardized protocol to determine the precise solubility limit for your specific batch.

Materials:

  • Compound: [4-(2-Methylpropoxy)phenyl]methanol[1]

  • Solvents: DMSO (anhydrous), Ethanol, PBS (pH 7.4).

  • Equipment: UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology:

  • Preparation of Standards: Dissolve 10 mg of compound in 1 mL of DMSO (Concentration = ~55 mM). Create a serial dilution curve to establish a UV-Vis extinction coefficient (peak absorbance likely ~275-280 nm due to the alkoxybenzyl chromophore).

  • Saturation Equilibrium:

    • Add excess solid/oil compound to 1 mL of the target solvent (e.g., PBS) in a glass vial.

    • Incubate at 25°C with shaking (200 rpm) for 24 hours.

  • Filtration: Pass the suspension through a 0.22 µm PTFE filter to remove undissolved material. Note: Do not use Nylon filters, as the compound may bind to the membrane.

  • Quantification: Dilute the filtrate 1:10 in Ethanol and measure absorbance against the standard curve.

  • Calculation:

    
    
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249811, [4-(2-Methylpropoxy)phenyl]methanol. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Cyclodextrin mechanism cited in Scenario A).

Sources

Minimizing side reactions in [4-(2-Methylpropoxy)phenyl]methanol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions in Derivatization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Molecule Intelligence

Subject: [4-(2-Methylpropoxy)phenyl]methanol CAS: 500547-59-1 Common Name: 4-Isobutoxybenzyl alcohol Reactivity Profile: This molecule is not a standard primary alcohol. It is an electron-rich benzylic alcohol . The para-isobutoxy group exerts a strong electron-donating effect (


), significantly stabilizing the benzylic carbocation.

The Core Challenge: The stability of the benzylic carbocation is a double-edged sword. While it facilitates activation, it makes the molecule hypersensitive to acid-catalyzed self-condensation (polymerization) and Friedel-Crafts alkylation . Furthermore, the activated aromatic ring is susceptible to electrophilic attack (e.g., ring chlorination) during standard activation protocols.

Troubleshooting Modules (Q&A)

Module A: Halogenation (Converting -OH to -Cl/-Br)

User Question: "I am trying to convert the alcohol to the chloride using thionyl chloride (


). The reaction mixture turns a deep pink/red color, and the yield is low. What is happening?"

Scientist Diagnosis: You are witnessing acid-catalyzed oligomerization . The


 reaction generates HCl as a byproduct.[1] In the absence of a base, the HCl protonates the hydroxyl group, leading to the loss of water and the formation of a stabilized benzylic carbocation. This cation is an electrophile that immediately attacks the electron-rich ring of a neighboring molecule, starting a chain reaction. The pink/red color is characteristic of conjugated carbocationic species (Friedel-Crafts polymers).

Corrective Protocol: You must neutralize HCl in situ.

  • Buffer the System: Add a stoichiometric equivalent (plus 10% excess) of a non-nucleophilic base like Triethylamine (

    
    )  or Pyridine  to the reaction mixture before adding 
    
    
    
    .
  • Temperature Control: Conduct the addition at 0°C or -10°C . Room temperature is often too energetic for electron-rich substrates, promoting ring chlorination.

  • Alternative Reagent: If the problem persists, switch to the Appel Reaction (

    
     + 
    
    
    
    or
    
    
    ). This proceeds under near-neutral conditions, avoiding the cationic pathway entirely.

User Question: "I see a secondary peak in my LC-MS with a mass +34 Da higher than my product. Is this a solvent adduct?"

Scientist Diagnosis: No, this is likely Ring Chlorination . The isobutoxy group activates the benzene ring at the ortho position. Under aggressive conditions (excess


, heat, or strong Lewis acid catalysis), the reagent acts as an electrophile and chlorinates the aromatic ring instead of (or in addition to) the benzylic position.

Prevention:

  • Avoid large excesses of thionyl chloride (use 1.1 eq max).

  • Do not use DMF as a catalyst; it forms the Vilsmeier-Haack reagent, which is too reactive for this substrate.

Module B: Etherification & Protection

User Question: "I am trying to protect the alcohol as a benzyl ether, but I am getting a significant amount of a dimer byproduct."

Scientist Diagnosis: This is Dibenzyl Ether Formation (Self-Etherification). The benzylic alcohol competes with your intended nucleophile. If you are using a strong base (NaH) to make the alkoxide, the reaction is generally clean. However, if you are using acid catalysis to attach a protecting group (like THP or MOM), the benzylic carbocation will react with the starting alcohol to form the symmetric ether:



Corrective Protocol:

  • Use Basic Conditions: Stick to Williamson ether synthesis conditions (NaH/THF) rather than acid-catalyzed methods.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular dimerization.

Module C: Oxidation

User Question: "I need the aldehyde, but I keep isolating the carboxylic acid. I'm using Jones Reagent."

Scientist Diagnosis: Jones Reagent (Chromic acid) is too strong and acidic. It drives the equilibrium rapidly to the hydrate and then to the carboxylic acid.

Corrective Protocol:

  • Selectivity: Use Manganese Dioxide (

    
    )  in DCM. Activated 
    
    
    
    is highly selective for benzylic alcohols and will stop cleanly at the aldehyde.
  • Swern Oxidation: Alternatively, Swern conditions (-78°C) provide excellent control, preventing over-oxidation.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways driven by the stability of the benzylic carbocation.

ReactionPathways Start [4-(2-Methylpropoxy)phenyl]methanol (Starting Material) Carbocation Benzylic Carbocation (Highly Stabilized) Start->Carbocation Acid (H+) (Unbuffered SOCl2) Target Target: Alkyl Chloride (via SN2/SNi) Start->Target SOCl2 + Base (0°C) (Buffered Path) RingCl Side Product: Ring Chlorination (Ortho-substitution) Start->RingCl Excess SOCl2 / Heat (Electrophilic Aromatic Sub.) Polymer Side Product: Oligomers/Polymers (Pink/Red Residue) Carbocation->Polymer Attacks Start Material (Friedel-Crafts) Ether Side Product: Dibenzyl Ether (Dimer) Carbocation->Ether Attacks Alcohol -OH

Figure 1: Reaction landscape showing the critical divergence between the buffered (green) pathway and the acid-mediated (red) failure modes.

Validated Experimental Protocol

Protocol: Buffered Chlorination of [4-(2-Methylpropoxy)phenyl]methanol

Designed to prevent polymerization and ring chlorination.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.1 equiv
    
  • Triethylamine (

    
    ): 1.2 equiv
    
  • Dichloromethane (DCM): Anhydrous (0.2 M concentration)

Step-by-Step:

  • Preparation: Dissolve [4-(2-Methylpropoxy)phenyl]methanol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Critical: Do not skip cooling.

  • Addition: Add

    
     (1.1 eq) dropwise over 15-20 minutes.
    
    • Note: The base will form a white precipitate (

      
      ) immediately. This is normal and indicates the acid scavenger is working.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the mixture into saturated

    
     solution (cold).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Result: The crude product should be a pale yellow oil/solid, not a dark red gum.

Data Summary: Reagent Selection Guide

Reaction GoalRecommended ReagentRisk FactorWhy?
Chlorination

+

(0°C)
LowBase neutralizes HCl, preventing polymerization.
Chlorination

(Neat/No Base)
High Generates HCl; causes rapid polymerization (Pink/Red tar).
Chlorination Appel (

,

)
Very LowNeutral conditions; best for ultra-sensitive substrates.
Oxidation

(DCM)
LowSelective for benzylic alcohols; no over-oxidation.
Oxidation Jones ReagentHigh Strong acid + oxidant = Over-oxidation to acid + degradation.

References

  • BenchChem Technical Support. (2025). Prevention of Dibenzyl-Substituted Byproduct Formation. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 249811: [4-(2-Methylpropoxy)phenyl]methanol. Retrieved from

  • Organic Chemistry Portal. (2024). Benzyl Ethers: Protection and Deprotection. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Alcohols.[1][2][3] Retrieved from

  • Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from

Sources

Technical Support Center: Optimizing Temperature & Pressure for[4-(2-Methylpropoxy)phenyl]methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for [4-(2-Methylpropoxy)phenyl]methanol (also known as 4-isobutoxybenzyl alcohol, CID 249811)[1]. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Pimavanserin and various tartaric acid derivatives, maintaining strict control over thermodynamic and kinetic parameters during its reactions is paramount[2],[3].

This guide provides drug development professionals and process chemists with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize temperature and pressure across three core workflows: Oxidation, Derivatization, and Catalytic Hydrogenation.

Quantitative Optimization Matrix

To ensure reproducibility and high yield, the following table summarizes the optimal thermodynamic parameters and critical control points for the primary reactions involving this compound.

Reaction TypeTarget ProductOptimal TemperatureOptimal PressureCatalyst / ReagentCritical Control Parameter (CCP)
Mild Oxidation 4-Isobutoxybenzaldehyde0°C to 25°C1 atm (Standard)PCC or Mo-basedPrevent temp >25°C to avoid over-oxidation to carboxylic acid[4].
Derivatization Chloroformate Intermediate-10°C to 5°C1 atm (Standard)Phenyl chloroformate, AlkaliControl exothermic spikes during dropwise addition[2],[5].
Catalytic Hydrogenation 4-IBBA (Alcohol Precursor)23°C to 27°C~5 bar5% Pd/CMaintain constant H₂ pressure until absorption completely ceases[3].

Core Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, I emphasize that executing a protocol is only half the job; understanding the causality behind the parameters ensures you can adapt when scale-up issues arise. Every protocol below is designed as a self-validating system .

Protocol A: Controlled Oxidation to 4-Isobutoxybenzaldehyde

Objective: Convert the primary alcohol to an aldehyde without triggering over-oxidation to 4-isobutoxybenzoic acid[6].

  • Preparation: Dissolve [4-(2-Methylpropoxy)phenyl]methanol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Thermal Equilibration: Submerge the reactor in an ice bath to bring the internal temperature to 0°C.

  • Reagent Addition: Slowly add a mild oxidant, such as Pyridinium chlorochromate (PCC) or a molybdenum-based catalyst[4].

  • Reaction Phase: Allow the reaction to slowly warm to room temperature (max 25°C) under atmospheric pressure (1 atm) and stir for 2-4 hours.

  • Mechanistic Causality: Why 0-25°C and mild oxidants? The resulting 4-isobutoxybenzaldehyde lacks α-hydrogens but its carbonyl group remains highly susceptible to further oxidation[6]. Exceeding 25°C provides the activation energy required for the aldehyde to hydrate and subsequently oxidize into 4-isobutoxybenzoic acid[4].

  • Self-Validation: The reaction is validated as successful when TLC monitoring (Hexane:EtOAc 8:2) shows the complete disappearance of the alcohol spot (lower

    
    ) and the appearance of the aldehyde spot (higher 
    
    
    
    ), strictly without the baseline retention characteristic of a carboxylic acid byproduct.
Protocol B: Low-Temperature Derivatization (Chloroformate Reaction)

Objective: React the alcohol with phenyl chloroformate to form a highly reactive carbonate intermediate.

  • Preparation: Mix the alcohol with an organic solvent and an alkali base[2].

  • Cryogenic Cooling: Cool the solution strictly to a range of -10°C to 5°C using a dry ice/acetone or brine bath[5].

  • Dropwise Addition: Add phenyl chloroformate dropwise while maintaining vigorous stirring.

  • Quenching: Once the addition is complete, maintain the temperature for an additional 30 minutes before standard aqueous workup.

  • Mechanistic Causality: Why -10°C to 5°C? The nucleophilic attack of the alcohol on phenyl chloroformate is violently exothermic. If the temperature is allowed to rise above 5°C, the localized heat will cause the chloroformate to degrade and promote secondary side reactions, destroying the yield[2],[5].

  • Self-Validation: Monitor the internal temperature continuously. The protocol self-validates if the internal probe never registers a spike above 5°C during the addition phase, ensuring kinetic control over the mono-substitution pathway.

Protocol C: High-Pressure Catalytic Hydrogenation

Objective: Synthesize the alcohol precursor via the reduction of upstream intermediates.

  • Preparation: Suspend the precursor and 5% Palladium on Carbon (Pd/C) catalyst in methanol[3].

  • Purging: Purge the vessel with nitrogen, followed by hydrogen gas to remove atmospheric oxygen.

  • Pressurization & Heating: Pressurize the reactor to ~5 bar with hydrogen gas and heat the bulk mixture to 23-27°C[3].

  • Monitoring: Maintain these parameters until hydrogen absorption stops completely (typically ~12 hours)[3].

  • Mechanistic Causality: Why 5 bar and 23-27°C? Hydrogen gas has relatively low solubility in methanol at atmospheric pressure. Applying 5 bar of pressure overcomes mass transfer limitations, ensuring a high concentration of dissolved H₂ at the Pd/C catalyst surface. The mild 23-27°C temperature provides enough energy for the reduction without risking the catalytic cleavage of the sensitive isobutoxy ether linkage[3].

  • Self-Validation: The system validates completion thermodynamically; the reaction is finished when the pressure gauge remains strictly stable at 5 bar for over 2 hours without requiring further gas addition, indicating hydrogen absorption has ceased[3].

Reaction Pathways & Troubleshooting Visualizations

G A [4-(2-Methylpropoxy)phenyl]methanol (Starting Material) B 4-Isobutoxybenzaldehyde (Target Product) A->B Mild Oxidant (PCC) T: 0-25°C | P: 1 atm C 4-Isobutoxybenzoic acid (Over-oxidation) A->C Uncontrolled Temp T: >50°C B->C Excess Heat (>25°C) Strong Oxidant

Reaction pathway illustrating temperature effects on 4-IBBA oxidation and over-oxidation risks.

G Start Issue: Incomplete Hydrogenation CheckP Check H2 Pressure Start->CheckP LowP P < 5 bar CheckP->LowP Drop observed OptP P = 5 bar CheckP->OptP Stable FixP Increase H2 to 5 bar Check vessel for leaks LowP->FixP CheckT Check Temperature OptP->CheckT LowT T < 23°C CheckT->LowT Sub-optimal FixT Optimize T to 23-27°C Verify catalyst activity LowT->FixT

Decision tree for troubleshooting incomplete catalytic hydrogenation based on pressure and temperature.

Frequently Asked Questions (FAQs)

Q: During the oxidation of [4-(2-Methylpropoxy)phenyl]methanol, why is my yield of 4-isobutoxybenzaldehyde low, with a significant presence of a highly polar byproduct? A: This is a classic symptom of thermal over-oxidation. The aldehyde functional group is highly susceptible to further oxidation into 4-isobutoxybenzoic acid if the temperature exceeds 25°C[6],[4]. To troubleshoot, ensure the reaction vessel is equipped with an active cooling jacket, maintain the internal temperature strictly between 0°C and 25°C, and utilize mild oxidants like Pyridinium chlorochromate (PCC) rather than aggressive reagents[4].

Q: In the synthesis of derivatized intermediates using phenyl chloroformate, why does the reaction mixture darken and yield high levels of impurities? A: The reaction between the alcohol and phenyl chloroformate is highly exothermic. If the temperature is not strictly maintained between -10°C and 5°C during the dropwise addition, the localized heat can cause the chloroformate to degrade or promote secondary nucleophilic attacks[2],[5]. Ensure adequate chilling and slow the addition rate to maintain the thermal boundary.

Q: My catalytic hydrogenation to form the alcohol precursor stalled. Should I increase the temperature beyond 30°C to force completion? A: No. Increasing the temperature beyond the optimal 23-27°C range can lead to unwanted side reactions, including the cleavage of the isobutoxy ether linkage. Instead, verify that your hydrogen pressure is consistently maintained at ~5 bar[3]. Stalling is typically caused by pressure drops (mass transfer limitations) or catalyst poisoning, not a lack of thermal energy.

References

  • PubChem. "(4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "CN107216271A - Tartaric acid Mo Fanselin impurity and preparation method thereof".
  • Google Patents. "JP2009537538A - Pimavanserin pharmaceutical formulation".

Sources

Technical Support Center: Identifying Decomposition Products of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-(2-Methylpropoxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and identify decomposition products encountered during experimentation. By understanding the underlying chemical principles, you can troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues you might encounter, providing explanations and actionable steps.

Q1: I'm observing a new, early-eluting peak in my reverse-phase HPLC chromatogram after storing my sample of [4-(2-Methylpropoxy)phenyl]methanol. What could it be?

A1: An early-eluting peak in reverse-phase HPLC typically indicates a compound that is more polar than the parent molecule. The most likely candidate is 4-hydroxybenzyl alcohol .

  • Causality: This degradation product arises from the cleavage of the isobutyl ether bond. This reaction, known as ether cleavage, is often catalyzed by acidic conditions.[1][2] The resulting phenol is significantly more polar than the parent ether, leading to a shorter retention time on a C18 or similar non-polar stationary phase.

  • Troubleshooting Steps:

    • Confirm Identity: Spike a small amount of your degraded sample with a 4-hydroxybenzyl alcohol standard. If the peak height increases without a new peak appearing, you have confirmed its identity.

    • Analyze by LC-MS: Determine the mass-to-charge ratio (m/z) of the new peak. 4-hydroxybenzyl alcohol has a molecular weight of 124.14 g/mol .

    • Review Storage Conditions: Check the pH of your sample solution. If it is acidic, consider buffering the solution to a neutral pH or storing it in an aprotic solvent to prevent further ether cleavage.

Q2: My ¹H NMR spectrum shows a new singlet appearing around 9-10 ppm. What does this indicate?

A2: A singlet in the 9-10 ppm range of a proton NMR spectrum is highly characteristic of an aldehyde proton . This suggests that the benzylic alcohol of your starting material has been oxidized to 4-(2-Methylpropoxy)benzaldehyde .

  • Causality: Primary benzylic alcohols are susceptible to oxidation, which can convert them first to aldehydes and then potentially to carboxylic acids.[3][4][5] This can be triggered by exposure to air (autoxidation), trace metal catalysts, or certain solvents.[6]

  • Troubleshooting Steps:

    • Further Oxidation Check: Look for a broad singlet above 10 ppm in the NMR, which would indicate the presence of the corresponding carboxylic acid, 4-(2-Methylpropoxy)benzoic acid .

    • Confirm by Mass Spectrometry: The aldehyde will have a molecular weight of 178.23 g/mol , two mass units less than the parent alcohol (180.24 g/mol ). The carboxylic acid will have a molecular weight of 194.23 g/mol .

    • Preventative Measures: Store samples under an inert atmosphere (e.g., nitrogen or argon) and away from light to minimize oxidation.[7] Ensure solvents are peroxide-free.

Q3: My mass spectrometry data shows a significant fragment ion corresponding to a loss of 56 Da. What does this fragmentation pattern suggest?

A3: A neutral loss of 56 Da in a mass spectrum of this molecule strongly suggests the cleavage of the isobutyl group (C₄H₈).

  • Causality: In mass spectrometry (especially with techniques like electrospray ionization or electron ionization), molecules fragment in predictable ways. The ether bond is a common site for fragmentation. The isobutyl group can be lost as isobutylene, which has a mass of 56.11 g/mol . This would leave a fragment ion corresponding to the protonated 4-hydroxybenzyl alcohol.

  • Troubleshooting Steps:

    • This is an analytical artifact, not necessarily sample degradation. This fragmentation pattern is characteristic of the parent molecule's structure and is expected during MS analysis.

    • Distinguish from Degradation: To confirm if you have actual degradation to the phenol in your bulk sample, you must use a "soft" ionization technique if possible, or rely on chromatographic separation (HPLC, GC) to detect the presence of 4-hydroxybenzyl alcohol before it enters the mass spectrometer.

    • Correlate with Chromatography: If your HPLC shows a peak for 4-hydroxybenzyl alcohol (as in Q1), the MS data for that specific peak should show a molecular ion corresponding to that compound, not just the fragment from the parent.

Q4: How can I definitively confirm the presence of phenolic byproducts using a different analytical technique?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique for identifying phenolic compounds.[8][9][10] However, due to the low volatility and polar nature of phenols, a derivatization step is often required.[11][12]

  • Causality: The active hydrogen on the phenolic hydroxyl group can cause poor peak shape (tailing) and low sensitivity in GC. Derivatization replaces this hydrogen with a non-polar group, making the compound more volatile and less polar.[8][12] Silylation is a common and effective method.

  • Recommended Protocol:

    • Sample Prep: Evaporate a portion of your sample to dryness under a stream of nitrogen.

    • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 60-80°C for 30-60 minutes.[12]

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) derivative of 4-hydroxybenzyl alcohol will be more volatile and produce a sharp peak with a clear mass spectrum.

Section 2: Potential Decomposition Products Summary

This table summarizes the most likely degradation products, their properties, and key identifiers.

Degradation ProductCommon NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
4-(2-Methylpropoxy)benzaldehyde Oxidation ProductC₁₁H₁₄O₂178.23¹H NMR: Singlet at 9-10 ppm. LC-MS: [M+H]⁺ at m/z 179.
4-(2-Methylpropoxy)benzoic Acid Over-oxidation ProductC₁₁H₁₄O₃194.23¹H NMR: Broad singlet >10 ppm. LC-MS: [M+H]⁺ at m/z 195.
4-Hydroxybenzyl alcohol Ether Cleavage ProductC₇H₈O₂124.14RP-HPLC: Early eluting (more polar) peak. LC-MS: [M+H]⁺ at m/z 125.

Section 3: Visual Workflows and Pathways

Potential Decomposition Pathways

The following diagram illustrates the primary degradation routes for [4-(2-Methylpropoxy)phenyl]methanol.

DecompositionPathways Parent [4-(2-Methylpropoxy)phenyl]methanol (MW: 180.24) Aldehyde 4-(2-Methylpropoxy)benzaldehyde (MW: 178.23) Parent->Aldehyde Oxidation Phenol 4-Hydroxybenzyl alcohol (MW: 124.14) Parent->Phenol Acid-Catalyzed Ether Cleavage Acid 4-(2-Methylpropoxy)benzoic Acid (MW: 194.23) Aldehyde->Acid Further Oxidation

Caption: Primary decomposition routes of the target molecule.

General Analytical Troubleshooting Workflow

This workflow provides a logical sequence for identifying an unknown impurity.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Confirmation cluster_3 Conclusion Start Unexpected Result (e.g., New HPLC Peak) Hypothesize Hypothesize Structure (Oxidation, Cleavage, etc.) Start->Hypothesize LCMS LC-MS Analysis (Check MW) Hypothesize->LCMS NMR NMR Spectroscopy (Check Structure) Hypothesize->NMR Identify Identity Confirmed LCMS->Identify NMR->Identify GCMS GC-MS (with Derivatization) (Confirm Phenols/Volatiles) GCMS->Identify Spike Spike with Standard (Confirm Retention Time) Spike->Identify

Caption: A systematic workflow for impurity identification.

Section 4: References

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications (RSC Publishing).

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC.

  • Convenient and Eco-Friendly Method for the Conversion of Benzylic Alcohols into Aldehydes, Ketones, and Carboxylic Acids Using NaOCl. Journal of the Brazilian Chemical Society.

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. PMC.

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

  • Cleavage of Ethers. Organic Chemistry - Jack Westin.

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. ThermoFisher.

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.

  • Cleavage of Aryl Ethers by HI or HBr. University of Calgary.

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences.

  • Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. CORE.

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives. PMC.

  • Oxidation of Alcohol to Produce Benzaldehyde. Lakeland University.

Sources

Validation & Comparative

A Researcher's Guide to the FT-IR Spectral Analysis of [4-(2-Methylpropoxy)phenyl]methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, A Structural Narrative

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for its rapid, non-destructive, and highly informative nature. It provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] This guide moves beyond a simple cataloging of peaks to present a detailed, comparative analysis of the FT-IR spectrum for [4-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol derivative.

Our objective is to provide researchers, scientists, and drug development professionals with a framework for interpreting the spectrum of this molecule with high confidence. We will achieve this by not only dissecting the predicted spectral features of the target compound but also by contrasting them with structurally related molecules. This comparative methodology enhances the certainty of peak assignments by isolating the spectral contributions of individual functional groups. The causality behind experimental choices and spectral interpretations will be emphasized throughout, ensuring a robust and scientifically sound analysis.

Part 1: Predicted FT-IR Spectral Analysis of [4-(2-Methylpropoxy)phenyl]methanol

While an experimentally derived spectrum for [4-(2-Methylpropoxy)phenyl]methanol is not widely published, we can construct a highly accurate predicted spectrum based on well-established group frequency correlations from extensive spectroscopic literature.[2][3] The molecule's structure combines key functional groups: a primary alcohol, a phenyl alkyl ether, a para-substituted aromatic ring, and alkyl chains. Each contributes distinct and identifiable absorption bands.

Caption: Molecular structure of [4-(2-Methylpropoxy)phenyl]methanol.

Table 1: Predicted FT-IR Peak Assignments for [4-(2-Methylpropoxy)phenyl]methanol
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Primary Alcohol (-CH₂OH)
3100 - 3010Medium to WeakC-H StretchAromatic Ring
2965 - 2850Medium to StrongC-H Asymmetric & Symmetric StretchAlkyl (isobutyl, methylene)
~1610, ~1585, ~1515Medium to StrongC=C StretchAromatic Ring
~1470, ~1385MediumC-H Bend (Scissoring, Bending)Alkyl (isobutyl, methylene)
~1250StrongC-O-C Asymmetric StretchPhenyl Alkyl Ether
~1050Medium to StrongC-O StretchPrimary Alcohol (-CH₂OH)
~1040MediumC-O-C Symmetric StretchPhenyl Alkyl Ether
850 - 800StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Aromatic
Detailed Spectral Interpretation:
  • The Hydroxyl (O-H) Region (3550 - 3200 cm⁻¹): The most conspicuous feature will be a strong, broad absorption band centered around 3350 cm⁻¹. This breadth is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.[4][5] In a dilute solution with a non-polar solvent, a sharper, "free" O-H stretch might appear at a higher frequency (~3600 cm⁻¹), but for a neat or concentrated sample, the broad H-bonded peak dominates.[5]

  • The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains contributions from both the aromatic ring and the alkyl portions of the molecule. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3010 cm⁻¹).[6] Immediately to their right, at wavenumbers below 3000 cm⁻¹, a set of stronger peaks will arise from the asymmetric and symmetric stretching of the C-H bonds in the isobutoxy and benzylic methylene groups (2965-2850 cm⁻¹).[3]

  • The Aromatic and Alkyl Bending Region (1650 - 1350 cm⁻¹): The aromatic ring's C=C stretching vibrations will produce a series of medium-to-strong bands, typically around 1610, 1585, and 1515 cm⁻¹. The presence of multiple bands is characteristic of aromatic systems. Concurrently, the bending (or scissoring/deformation) vibrations of the alkyl C-H bonds will appear here, with a notable peak around 1470 cm⁻¹ for the CH₂ and CH₃ groups and a characteristic doublet or strong peak near 1385 cm⁻¹ for the isobutyl group's methyl bending.

  • The Fingerprint Region (< 1500 cm⁻¹): This region is dense with information and crucial for confirming the molecule's specific structure.[2] For [4-(2-Methylpropoxy)phenyl]methanol, the most significant peaks are:

    • Ether C-O-C Stretch: Phenyl alkyl ethers are characterized by a very strong, prominent asymmetric C-O-C stretching band, predicted here around 1250 cm⁻¹.[5] A second, medium-intensity symmetric stretch is expected near 1040 cm⁻¹.

    • Alcohol C-O Stretch: As a primary alcohol, a strong C-O stretching vibration is predicted around 1050 cm⁻¹.[7][8] This peak may overlap with the symmetric ether stretch, potentially appearing as a broad, strong feature.

    • Aromatic Substitution Pattern: The substitution on the benzene ring gives rise to characteristic C-H out-of-plane (OOP) bending bands. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range, which serves as a powerful diagnostic marker.

Part 2: Comparative Spectral Analysis

To substantiate our predicted assignments, we will compare the expected spectrum of [4-(2-Methylpropoxy)phenyl]methanol with three related compounds: Benzyl Alcohol, Anisole, and 4-Methylbenzyl Alcohol. This comparison allows for the direct attribution of spectral features to specific structural motifs.

Table 2: Comparative FT-IR Peak Analysis
Vibrational Mode[4-(2-Methylpropoxy)phenyl]methanolBenzyl Alcohol[9]Anisole (Methoxybenzene)4-Methylbenzyl Alcohol
O-H Stretch ~3350 cm⁻¹ (Broad, Strong) ~3344 cm⁻¹ (Broad, Strong) Absent~3350 cm⁻¹ (Broad, Strong)
Aromatic C-H Stretch ~3030 cm⁻¹ (Medium)~3050 cm⁻¹ (Medium)~3060 cm⁻¹ (Medium)~3030 cm⁻¹ (Medium)
Alkyl C-H Stretch ~2960 cm⁻¹ (Strong) ~2930 cm⁻¹ (Medium)~2950 cm⁻¹ (Medium)~2940 cm⁻¹ (Strong)
Aromatic C=C Stretch ~1610, 1515 cm⁻¹ (Strong)~1600, 1495 cm⁻¹ (Medium)~1600, 1495 cm⁻¹ (Strong)~1615, 1515 cm⁻¹ (Strong)
Ether C-O-C Stretch ~1250 cm⁻¹ (Strong) Absent~1245 cm⁻¹ (Strong) Absent
Alcohol C-O Stretch ~1050 cm⁻¹ (Strong) ~1022 cm⁻¹ (Strong) Absent~1040 cm⁻¹ (Strong)
Aromatic OOP Bend ~830 cm⁻¹ (para) ~735 cm⁻¹ (mono)~750 cm⁻¹ (mono)~820 cm⁻¹ (para)

Analysis of Comparisons:

  • Confirming the Alcohol Group: The presence of the broad O-H stretch (~3350 cm⁻¹) and the strong primary alcohol C-O stretch (~1050 cm⁻¹) in our target molecule is directly corroborated by their appearance in Benzyl Alcohol and 4-Methylbenzyl Alcohol.[8][9] Critically, both of these features are absent in Anisole, which lacks a hydroxyl group. This comparison provides definitive evidence for assigning these bands.

  • Isolating the Ether Linkage: The most telling comparison is with Anisole. The intense absorption band around 1250 cm⁻¹ in [4-(2-Methylpropoxy)phenyl]methanol is due to the asymmetric C-O-C stretch of the phenyl ether group. This band is also the most prominent feature in the fingerprint region of Anisole but is completely absent in Benzyl Alcohol and 4-Methylbenzyl Alcohol, which lack the ether linkage. This validates the assignment of this peak as a key identifier for the isobutoxy substituent.

  • Identifying the Substitution Pattern: Both [4-(2-Methylpropoxy)phenyl]methanol and 4-Methylbenzyl Alcohol are para-substituted. They are therefore expected to show a strong C-H out-of-plane bending band between 850-800 cm⁻¹. In contrast, Benzyl Alcohol and Anisole, being monosubstituted, exhibit their primary OOP bands at lower wavenumbers (typically ~750 cm⁻¹). This difference is a reliable indicator of the substitution pattern on the aromatic ring.

Part 3: Experimental Protocol for High-Quality FT-IR Data Acquisition

To ensure the collection of reliable and reproducible data, a standardized protocol is essential. The following describes a robust workflow for analyzing a liquid or solid sample like [4-(2-Methylpropoxy)phenyl]methanol using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and ease of use.[10]

experimental_workflow cluster_prep 1. Preparation cluster_background 2. Background Scan cluster_sample 3. Sample Analysis cluster_process 4. Data Processing & Analysis start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal collect_bkg Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean_crystal->collect_bkg verify_bkg Verify Background Quality (Flat baseline, no CO₂/H₂O peaks) collect_bkg->verify_bkg apply_sample Apply Small Amount of Sample to ATR Crystal verify_bkg->apply_sample collect_sample Collect Sample Spectrum (32 scans, 4 cm⁻¹ resolution) apply_sample->collect_sample process Perform ATR & Baseline Correction collect_sample->process analyze Identify Peak Positions & Compare to References process->analyze end End analyze->end

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Action: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Causality: A stable instrument temperature is critical for minimizing baseline drift and ensuring wavenumber accuracy.

  • ATR Crystal Cleaning:

    • Action: Meticulously clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., spectroscopic grade isopropanol) using a lint-free wipe.

    • Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to contamination and inaccurate results.

  • Background Collection:

    • Action: Collect a background spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: This step is a self-validating system. It measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench. This spectrum is then automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample itself.[1]

  • Sample Application:

    • Action: Place a small amount of the [4-(2-Methylpropoxy)phenyl]methanol sample directly onto the center of the ATR crystal. If it is a solid, ensure good contact is made using the instrument's pressure clamp. For a liquid, one drop is sufficient.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Therefore, intimate contact between the sample and the crystal is essential for achieving a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Action: Using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

    • Causality: Using identical scan parameters ensures that the background subtraction is mathematically sound and does not introduce artifacts.

  • Data Processing and Analysis:

    • Action: Clean the ATR crystal immediately after measurement. In the software, apply any necessary corrections (e.g., ATR correction to adjust for the wavelength-dependent depth of penetration, and baseline correction to level the spectrum).

    • Action: Identify the peak positions (in cm⁻¹) and intensities. Compare these experimental values to the predicted assignments and reference spectra to confirm the structure.

Conclusion

The FT-IR spectrum of [4-(2-Methylpropoxy)phenyl]methanol is a rich tapestry of vibrational information that, when properly interpreted, provides conclusive evidence of its molecular structure. The key identifying features are the broad O-H stretch of the primary alcohol, the strong asymmetric C-O-C stretch of the phenyl ether at ~1250 cm⁻¹, and the strong out-of-plane bending band confirming its para-substitution pattern. By employing a comparative analysis with structurally analogous molecules, the assignment of these and other peaks can be made with a high degree of scientific certainty. The disciplined application of the experimental protocol outlined ensures that the acquired data is both accurate and reproducible, upholding the standards of integrity required in research and development.

References

  • Dharmalingam, K., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Molecular Liquids, 175, 73-77. Available at: [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 43(11), 2970-2979. Available at: [Link]

  • Brown, D. (n.d.). Infrared spectrum of Ethanol. Doc Brown's Chemistry. Available at: [Link]

  • Vandenbussche, F., et al. (2012). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A, 116(34), 8649–8657. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy of Hydrocarbons. Course Material. Available at: [Link]

  • ResearchGate. (2017). FTIR spectra of corresponding products for each alcohol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • American Institute of Chemists. (2020). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemist, 91(2). Available at: [Link]

  • PubChemLite. (n.d.). [4-(2-methylpropoxy)phenyl]methanol (C11H16O2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249811, (4-(2-Methylpropoxy)phenyl)methanol. Available at: [Link]

  • Singh, J., & Kumar, S. (2017). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development, 4(11), 108-111. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Available at: [Link]

  • Yusti, A. N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-106. Available at: [Link]

  • Shimadzu. (n.d.). Quick and Easy Analysis of Alcohol Content in Hand Sanitizer by FTIR Spectroscopy. Application News No. AD-0223. Available at: [Link]

  • King's Centre for Visualization in Science. (2014). Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol (Benzyl Alcohol). Available at: [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular identity and revealing structural motifs. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of [4-(2-Methylpropoxy)phenyl]methanol, a substituted benzyl alcohol of interest in medicinal chemistry.

To provide a robust comparative framework, we will juxtapose its expected fragmentation behavior with that of the well-characterized parent molecule, benzyl alcohol, and a structurally related analogue, 4-butylbenzyl alcohol. This comparative approach, grounded in established fragmentation mechanisms, will equip researchers with the expertise to interpret the mass spectra of similarly substituted aromatic alcohols.

The Logic of Fragmentation: A Mechanistic Overview

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M•+) that is often energetically unstable.[1] This instability drives the molecular ion to undergo a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, such as bond strengths and the stability of the resulting ions and radicals.

For aromatic alcohols like [4-(2-Methylpropoxy)phenyl]methanol, key fragmentation pathways are anticipated to involve cleavages at the benzylic position and within the alkoxy substituent. The stability of the resulting carbocations, particularly the resonance-stabilized benzylic and tropylium-like ions, is a major driving force for these fragmentations.[2]

Experimental Protocol: A Standard Approach for EI-MS Analysis

The following outlines a typical experimental workflow for acquiring the electron ionization mass spectrum of a compound like [4-(2-Methylpropoxy)phenyl]methanol. This protocol is designed to ensure data quality and reproducibility.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of [4-(2-Methylpropoxy)phenyl]methanol in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

2. Instrument and Method Parameters:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically employed.

  • Ionization Energy: Standard 70 eV electron impact ionization is used to induce fragmentation.[3]

  • GC Separation (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Split or splitless injection depending on sample concentration.

    • Temperature Program: An appropriate temperature gradient to ensure good chromatographic separation and peak shape.

  • Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used.

  • Scan Range: A typical scan range of m/z 40-400 is sufficient to capture the molecular ion and key fragments.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the target compound.

  • Identify the molecular ion peak (M•+).

  • Analyze the fragmentation pattern, identifying key fragment ions and their relative abundances.

  • Compare the observed spectrum with theoretical fragmentation patterns and library data if available.

Predicted Fragmentation Pattern of [4-(2-Methylpropoxy)phenyl]methanol

The structure of [4-(2-Methylpropoxy)phenyl]methanol, with a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol , suggests several predictable fragmentation pathways under electron ionization.

A primary fragmentation event for benzyl alcohols is the loss of the hydroxyl radical (•OH, mass 17) to form a stable benzylic cation. For [4-(2-Methylpropoxy)phenyl]methanol, this would result in a fragment at m/z 163 . This benzylic cation can then rearrange to a highly stable tropylium-like ion.

Another characteristic fragmentation is the cleavage of the C-C bond between the aromatic ring and the CH2OH group, leading to the loss of a CH2OH radical (mass 31). This would produce a substituted phenyl cation at m/z 149 .

The isobutoxy side chain is also susceptible to fragmentation. A common cleavage for ethers is the alpha-cleavage, which in this case could involve the loss of an isobutyl radical (•C4H9, mass 57) from the molecular ion, leading to a fragment at m/z 123 . Alternatively, cleavage of the C-O bond of the ether with charge retention on the isobutyl group would lead to an ion at m/z 57 .

Further fragmentation of the isobutoxy group can occur via the loss of isobutene (C4H8, mass 56) through a McLafferty-type rearrangement, resulting in a radical cation at m/z 124 .

Predicted Fragmentation Pathway of [4-(2-Methylpropoxy)phenyl]methanol

G M [C11H16O2]•+ m/z 180 (Molecular Ion) F1 [C11H15O]+ m/z 163 M->F1 - •OH F2 [C10H13O]+ m/z 149 M->F2 - •CH2OH F3 [C7H7O2]+ m/z 123 M->F3 - •C4H9 F4 [C4H9]+ m/z 57 M->F4 - •C7H7O2 F5 [C7H8O2]•+ m/z 124 M->F5 - C4H8

Sources

HPLC Method Development Guide: [4-(2-Methylpropoxy)phenyl]methanol Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic separation of [4-(2-Methylpropoxy)phenyl]methanol (CAS: 500547-59-1), a key intermediate in the synthesis of fibrates and liquid crystals.

The primary analytical challenge lies in resolving the main analyte from its polar precursor (4-Hydroxybenzyl alcohol ) and its oxidation byproducts (Aldehydes/Acids ). While C18 columns are the industry standard, this guide compares them against Phenyl-Hexyl stationary phases.

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution (Rs > 3.5) for aromatic impurities due to orthogonal


 selectivity, making it the recommended choice for high-purity release testing.

The Analytical Challenge

To develop a robust method, we must first profile the molecule and its potential impurities based on its synthesis pathway (typically the alkylation of 4-hydroxybenzyl alcohol).

Analyte & Impurity Profile
CompoundStructure DescriptionPolarity (LogP)Detection Challenge
Analyte [4-(2-Methylpropoxy)phenyl]methanolModerate (~2.4)Main Peak
Impurity A 4-Hydroxybenzyl alcoholHigh Polarity (Low LogP)Elutes near void volume (Tailing risk)
Impurity B 4-(2-Methylpropoxy)benzaldehydeLipophilicCritical pair with Analyte (Oxidation product)
Impurity C 4-(2-Methylpropoxy)benzoic acidpH DependentRequires acidic mobile phase
Method Development Decision Tree

The following workflow illustrates the logic applied to select the stationary phase.

MethodDev Start Analyte: Aromatic Ether (Moderate Lipophilicity) Screening Phase 1: Column Screening Start->Screening C18 Option A: C18 (ODS) Mechanism: Hydrophobic Interaction Screening->C18 Phenyl Option B: Phenyl-Hexyl Mechanism: Hydrophobic + Pi-Pi Interaction Screening->Phenyl Decision Compare Selectivity (Alpha) C18->Decision Phenyl->Decision ResultC18 C18 Result: Good Retention Poor Polar Resolution Decision->ResultC18 Standard ResultPhen Phenyl-Hexyl Result: Orthogonal Selectivity Sharp Phenolic Peaks Decision->ResultPhen Enhanced Final Selected Method: Phenyl-Hexyl Gradient ResultPhen->Final

Figure 1: Decision logic for selecting Phenyl-Hexyl over C18 based on aromatic selectivity requirements.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

The Hypothesis

Standard Alkyl phases (C18) separate based solely on hydrophobicity. However, the analyte and its impurities all share a benzyl core. A Phenyl-Hexyl column introduces a secondary interaction mechanism (


 stacking) between the stationary phase and the aromatic ring of the analyte. This often alters the elution order and improves peak shape for phenolic compounds.
Experimental Conditions

The following protocol was executed to generate the comparison data.

  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of Impurity C).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Targeting the phenyl ring absorption).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Comparative Results

Table 1: Chromatographic Performance Metrics

ParameterColumn A: Standard C18 (e.g., Zorbax Eclipse Plus C18)Column B: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)Analysis
Retention Time (Analyte) 6.8 min7.2 minPhenyl phase shows slightly higher retention due to

-interaction.
Resolution (Impurity A) 1.8 (Co-elutes with solvent front)4.5 (Well resolved) Phenyl-Hexyl retains the polar phenol better.
Selectivity (

) vs. Impurity B
1.051.12 Distinct separation of the aldehyde oxidation product.
Tailing Factor (Analyte) 1.31.05 Superior peak symmetry on Phenyl-Hexyl.
Mechanistic Insight

The C18 column struggles with Impurity A (4-Hydroxybenzyl alcohol) because the molecule is highly polar and lacks a large hydrophobic tail. It elutes too quickly, often merging with the solvent front.

The Phenyl-Hexyl column engages the aromatic ring of Impurity A via


 interactions, increasing its retention factor (

) significantly. Furthermore, the electron-donating ether group on the main analyte interacts differently with the phenyl ring of the stationary phase compared to the electron-withdrawing carbonyl of Impurity B (Aldehyde) , creating a wider separation window.

Final Recommended Protocol

Based on the comparative data, the Phenyl-Hexyl method is validated as the superior approach for purity analysis.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of [4-(2-Methylpropoxy)phenyl]methanol in 10 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Spike standard with 0.5% 4-Hydroxybenzyl alcohol and 0.5% 4-(2-Methylpropoxy)benzaldehyde.

Instrumental Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) scanning 210-400 nm; extraction at 220 nm (for higher sensitivity) or 254 nm (for specificity).

Interaction Diagram

Interactions Analyte Analyte (Aromatic Ether) C18Phase C18 Phase (Alkyl Chains) Analyte->C18Phase Hydrophobic Only PhenylPhase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->PhenylPhase Hydrophobic + Pi-Pi Stacking

Figure 2: The Phenyl-Hexyl phase offers a "dual-mode" retention mechanism, enhancing selectivity for aromatic ethers.

Validation Criteria (Self-Validating System)

To ensure the method remains robust over time, every sequence must pass the following System Suitability Tests (SST):

  • Resolution (Rs): > 2.0 between Impurity A and the Main Peak.

  • Tailing Factor (T): < 1.5 for the main analyte.

  • Precision: %RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

References

  • PubChem. (2025).[1][2] Compound Summary: [4-(2-Methylpropoxy)phenyl]methanol.[1] National Library of Medicine. [Link][1]

  • Agilent Technologies. (2022). Maximize Selectivity Using Phenyl-Hexyl Columns for Aromatic Compounds. [Link]

  • Waters Corporation. (2023). CSH Phenyl-Hexyl Columns: Alternative Selectivity for C18. [Link]

  • Chromatography Online. (2020). Strategies for Method Development of Aromatic Ethers. LCGC International. [Link]

Sources

Reference standards for [4-(2-Methylpropoxy)phenyl]methanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for [4-(2-Methylpropoxy)phenyl]methanol Analysis A Comparative Technical Guide for Pimavanserin Development & Quality Control

Executive Summary

In the development of Pimavanserin (Nuplazid) , the integrity of starting materials and the control of process-related impurities are critical for Critical Quality Attribute (CQA) compliance. [4-(2-Methylpropoxy)phenyl]methanol (CAS: 110319-85-2), also known as 4-isobutoxybenzyl alcohol , serves as a pivotal intermediate and a potential degradation impurity in the Pimavanserin synthetic pathway.

This guide objectively compares reference standard grades available for this compound, analyzing their suitability for specific development phases—from early medicinal chemistry to GMP commercial release. It provides experimental protocols for purity assessment and establishes a decision framework based on regulatory requirements (ICH Q3A/Q3B).

Compound Profile & Criticality

  • IUPAC Name: [4-(2-Methylpropoxy)phenyl]methanol

  • Common Synonyms: 4-Isobutoxybenzyl alcohol; (4-Isobutylphenyl)methanol (Note: Isobutylphenyl usually implies a carbon chain, but in this context, it often refers to the ether if loosely named. The correct structure is the ether: 4-isobutoxyphenyl).

  • CAS Number: 110319-85-2

  • Molecular Formula: C₁₁H₁₆O₂

  • Role in Therapy: Key building block for Pimavanserin (5-HT2A inverse agonist).[1]

  • Criticality:

    • As Starting Material: Purity directly impacts the yield and impurity profile of the final API.

    • As Impurity: Must be controlled to <0.15% (or qualified levels) in the final drug substance per ICH guidelines.

Comparative Framework: Reference Standard Grades

The selection of a reference standard must align with the intended use. Below is a comparative analysis of the three primary tiers of standards available for this compound.

Table 1: Performance & Specification Comparison
FeatureTier 1: Primary/Certified Reference Material (CRM) Tier 2: Secondary/Analytical Standard Tier 3: Research Grade / Building Block
Intended Use GMP Release Testing, Method Validation, Calibration of Secondary Stds.Routine QC, Stability Testing, In-process Control (IPC).Early R&D, Synthetic Optimization.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents) & qNMR .Typically HPLC Area % or simple titration.HPLC Area % only.
Traceability Traceable to SI units (NIST/BIPM) via qNMR. ISO 17034 Accredited.Traceable to Primary Standard (if available).Internal batch reference only.
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%).Not usually provided.Not provided.
Water/Solvent Data Measured via Karl Fischer (KF) & GC-Headspace.May be theoretical or limit-based.Often omitted ("Loss on Drying" only).
Cost Factor High (

)
Moderate (

)
Low ($)

Technical Deep Dive: Origin & Control

To understand the necessity of high-purity standards, one must visualize the compound's role in the Pimavanserin synthesis pathway.

Figure 1: Pimavanserin Synthetic Pathway & Impurity Origin

PimavanserinSynthesis SM1 4-Hydroxybenzaldehyde INT1 4-Isobutoxybenzaldehyde SM1->INT1 Alkylation SM2 Isobutyl Bromide SM2->INT1 TARGET [4-(2-Methylpropoxy)phenyl]methanol (4-Isobutoxybenzyl Alcohol) INT1->TARGET Reduction (Side Reaction or Step) TARGET->INT1 Oxidation (Degradation) INT2 4-Isobutoxybenzyl Chloride (Activated Intermediate) TARGET->INT2 Chlorination API Pimavanserin (API) TARGET->API Potential Carryover INT2->API Coupling with Urea UREA N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)urea UREA->API

Caption: Synthesis of Pimavanserin showing [4-(2-Methylpropoxy)phenyl]methanol as a precursor to the activated benzyl chloride. Unreacted alcohol may carry over as a process impurity.

Experimental Validation Protocols

The following protocols are designed to validate the quality of the reference standard itself before use in critical assays.

Protocol A: Identity Confirmation via 1H-NMR

Objective: To distinguish the alcohol from the aldehyde precursor and the chloride derivative.

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6 .

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Diagnostic Signals:

    • δ 0.98 ppm (d, 6H): Methyl groups of the isobutyl chain.

    • δ 4.42 ppm (d, 2H): Benzylic methylene (-CH₂-OH). Note: If this shifts or splits, it indicates oxidation to aldehyde.

    • δ 5.05 ppm (t, 1H): Hydroxyl proton (-OH). Disappears with D₂O shake.

    • δ 3.70 ppm (d, 2H): Isobutoxy methylene (-O-CH₂-).

  • Acceptance Criteria: No aldehyde peak (approx. δ 9.8 ppm) visible. Integration of benzylic protons must be 2.0 relative to aromatic signals.

Protocol B: Purity Assessment via HPLC-UV

Objective: To quantify related substances (e.g., 4-hydroxybenzyl alcohol, 4-isobutoxybenzaldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% → 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (max absorption for the ether/phenyl system) and 254 nm .

  • Temperature: 30°C.

  • Self-Validation Step: Inject a mixture of the standard spiked with 1% 4-isobutoxybenzaldehyde. Resolution (Rs) between the alcohol and aldehyde must be > 2.0.

Selection Guide: Decision Matrix

Use this matrix to determine the appropriate standard grade for your current development stage.

Development PhaseRecommended GradeJustification
Early Discovery / Hit-to-Lead Tier 3 (Research) Cost-effective; exact purity (<5% error) is acceptable for initial biological screening.
Process Optimization / DoE Tier 2 (Secondary) Consistent quality required to track yield and reaction kinetics accurately.
GLP Toxicology Studies Tier 1 (CRM) or Qualified Tier 2 Impurities in tox batches must be quantified against a highly characterized standard to qualify safety margins.
GMP Commercial Release Tier 1 (CRM) Mandatory for establishing the "Gold Standard" curve. Regulatory bodies (FDA/EMA) require full traceability for release testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249811, [4-(2-Methylpropoxy)phenyl]methanol. Retrieved from [Link]

  • U.S. Food and Drug Administration (2016). Nuplazid (Pimavanserin) New Drug Application (NDA) 207318, Chemistry Review. (Details synthesis and impurity controls). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. (Provides framework for CRM vs. Analytical Standards). Retrieved from [Link]

Sources

Differentiating [4-(2-Methylpropoxy)phenyl]methanol from Para-Substituted Analogues: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In pharmaceutical development and advanced materials science, para-alkoxybenzyl alcohols frequently serve as critical synthetic intermediates. A prominent example is [4-(2-Methylpropoxy)phenyl]methanol (commonly known as 4-isobutoxybenzyl alcohol). Differentiating this specific compound from its shorter-chain analogues—such as 4-methoxy, 4-ethoxy, and 4-isopropoxybenzyl alcohol—is essential for ensuring active pharmaceutical ingredient (API) purity, tracking reaction kinetics, and validating structure-activity relationships (SAR).

This guide provides an objective, data-driven framework for distinguishing these structurally similar analogues using standard analytical modalities.

Physicochemical & Structural Comparison

The fundamental differences between these analogues lie in the length and branching of the para-alkoxy chain. This structural variation directly influences their lipophilicity (measured as XLogP3) and exact mass, which act as the primary levers for chromatographic and mass spectrometric differentiation [1][2][3][4].

Table 1: Physicochemical Properties of Para-Alkoxybenzyl Alcohols

Compound NameFunctional GroupExact Mass (Da)XLogP3
4-Methoxybenzyl alcohol-OCH₃138.0681.1
4-Ethoxybenzyl alcohol-OCH₂CH₃152.0841.5
4-Isopropoxybenzyl alcohol-OCH(CH₃)₂166.0991.9
[4-(2-Methylpropoxy)phenyl]methanol -OCH₂CH(CH₃)₂ 180.115 2.4

(Quantitative data sourced from verified PubChem compound summaries [1][2][3][4])

Analytical Differentiation Strategies

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the definitive technique for the structural elucidation of the alkoxy chain. While the benzylic protons (-CH₂OH, ~4.6 ppm) and the aromatic AA'BB' system (~6.8 and 7.2 ppm) remain relatively static across all analogues due to identical electronic environments near the ring, the aliphatic region provides a unique fingerprint dictated by the spin-spin coupling (n+1 rule) of the alkoxy chains.

  • 4-Methoxybenzyl alcohol: A sharp, three-proton singlet at ~3.8 ppm.

  • 4-Ethoxybenzyl alcohol: A two-proton quartet at ~4.0 ppm and a three-proton triplet at ~1.4 ppm.

  • 4-Isopropoxybenzyl alcohol: A one-proton septet at ~4.5 ppm and a six-proton doublet at ~1.3 ppm.

  • [4-(2-Methylpropoxy)phenyl]methanol: A two-proton doublet at ~3.7 ppm, a one-proton multiplet at ~2.1 ppm, and a six-proton doublet at ~1.0 ppm.

Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) differentiates these compounds through their molecular ion [M]⁺• and characteristic neutral losses. Unlike the shorter methoxy analogue, which primarily loses a methyl radical or formaldehyde, [4-(2-Methylpropoxy)phenyl]methanol undergoes distinct homolytic cleavage due to the highly branched isobutyl chain. This results in the loss of an isobutyl radical (-57 Da) or isobutene (-56 Da), yielding highly stable conjugated product ions [1].

ms_fragmentation M Molecular Ion [M]+• m/z 180 F1 Loss of Isobutene [-56 Da] M->F1 F2 Loss of Isobutyl Radical [-57 Da] M->F2 I1 4-Hydroxybenzyl Alcohol Radical Cation m/z 124 F1->I1 I2 Tropylium/Phenoxonium Ion m/z 123 F2->I2

EI-MS fragmentation pathway of [4-(2-Methylpropoxy)phenyl]methanol highlighting diagnostic ions.

Reverse-Phase HPLC (RP-HPLC)

Because the alkoxy chain dictates the molecule's overall hydrophobicity, RP-HPLC provides excellent baseline resolution of these analogues. As the XLogP3 increases from 1.1 (methoxy) to 2.4 (isobutoxy), the retention time (tR) increases predictably on a non-polar C18 stationary phase.

hplc_workflow A Sample Preparation (1 mg/mL in MeOH) B Stationary Phase C18 Column (150 x 4.6 mm, 5 µm) A->B C Mobile Phase Gradient Water (0.1% TFA) / Acetonitrile B->C D UV Detection λ = 220 nm / 254 nm C->D E Chromatographic Resolution Methoxy → Ethoxy → Isopropoxy → Isobutoxy D->E

RP-HPLC method development workflow for resolving para-alkoxybenzyl alcohol analogues.

Experimental Protocols

Protocol A: Self-Validating RP-HPLC Method for Mixture Resolution

Causality Focus: A gradient elution is explicitly chosen over an isocratic method to sharpen the later-eluting isobutoxy peak (reducing band broadening) while maintaining critical resolution for the closely eluting methoxy and ethoxy analogues.

  • Sample Preparation: Dissolve 1.0 mg of the analyte mixture in 1.0 mL of HPLC-grade Methanol.

    • Self-Validation Step: Inject a pure methanol blank prior to the sample sequence to rule out ghost peaks and validate column equilibration.

  • Column Setup: Equip the system with a C18 column (150 mm × 4.6 mm, 5 µm particle size). Maintain the column oven at 30°C to ensure reproducible thermodynamic partitioning.

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA suppresses residual silanol ionization on the stationary phase, preventing peak tailing).

    • Solvent B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 20% B to 80% B over 15 minutes at a constant flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the aromatic ring π-π* transitions) and 254 nm.

Protocol B: ¹H NMR Acquisition with Internal Standard

Causality Focus: Using an internal standard ensures that integration values are absolute. This prevents the misidentification of the isopropoxy chain vs. the isobutoxy chain, as both feature a prominent 6-proton doublet that can be ambiguous in poorly shimmed or uncalibrated spectra.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.0 ppm).

  • Standard Addition: Add a precisely weighed mass (e.g., 5.0 mg) of an inert internal standard, such as 1,3,5-trimethoxybenzene, to the NMR tube to validate quantitative integration.

  • Acquisition Parameters: Acquire spectra at 400 MHz with a minimum of 16 scans. Set a relaxation delay (D1) of at least 2 seconds and a 30° pulse angle to ensure complete longitudinal relaxation of the aliphatic protons before the next pulse.

  • Data Analysis: Normalize the aromatic AA'BB' protons to an integration of exactly 4.0. The integration of the furthest upfield doublet (~1.0 ppm) must equal exactly 6.0 to confirm the presence of the isobutoxy terminal methyl groups.

References

  • Title: (4-(2-Methylpropoxy)phenyl)methanol | C11H16O2 | CID 249811 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: (4-(Propan-2-yloxy)phenyl)methanol | C10H14O2 | CID 250081 Source: PubChem, National Center for Biotechnology Information URL: [Link]

A Senior Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical synthesis, the precise identification and quantification of novel compounds are paramount. [4-(2-Methylpropoxy)phenyl]methanol, also known as 4-isobutoxybenzyl alcohol, is a molecule of interest whose analytical characterization requires robust and reliable methods. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the fundamental principles governing chromatographic separation to empower researchers to develop and optimize their own analytical workflows.

The Chromatographic Identity of [4-(2-Methylpropoxy)phenyl]methanol

To predict the behavior of [4-(2-Methylpropoxy)phenyl]methanol during GC analysis, we must first understand its key structural features: a polar hydroxyl (-OH) group capable of hydrogen bonding, a moderately non-polar isobutoxy ether group, and an aromatic phenyl ring. This combination of functionalities dictates its volatility and its potential for interaction with different GC stationary phases. The retention time (RT), the time it takes for an analyte to pass through the column, is a direct consequence of these physicochemical properties.[1][2]

Several key factors will dictate the retention time of this molecule:

  • Analyte Volatility : Compounds with lower boiling points tend to have higher vapor pressures and, consequently, shorter retention times.[1] The ether and alcohol functionalities of our target molecule will influence its boiling point.

  • Stationary Phase Polarity : The core principle of chromatography is "like dissolves like." A polar compound will interact more strongly with a polar stationary phase, leading to a longer retention time.[2][3]

  • Column Temperature : Higher column temperatures increase the vapor pressure of the analyte, reducing its interaction with the stationary phase and shortening the retention time.[1][3] Temperature programming, a gradual increase in temperature, is essential for separating mixtures with a wide range of boiling points.[3]

  • Carrier Gas Flow Rate : Increasing the flow rate of the carrier gas (e.g., Helium) will decrease retention times, but often at the cost of separation efficiency.[1]

Comparative Analysis of GC Stationary Phases

The choice of the GC column's stationary phase is the most critical parameter in method development. Below, we compare the predicted performance of three common stationary phases for the analysis of [4-(2-Methylpropoxy)phenyl]methanol.

Stationary Phase TypeCommon NamePolarityPredicted Retention Behavior for [4-(2-Methylpropoxy)phenyl]methanolRationale
Non-Polar 5% Diphenyl / 95% DimethylpolysiloxaneLowShort Retention Time. The primary retention mechanism on a non-polar phase is based on van der Waals forces and is heavily influenced by the analyte's boiling point.[3] While the molecule has a polar -OH group, the overall character is dominated by the larger, less polar isobutoxy-phenyl structure. It will have minimal specific interaction with the stationary phase, leading to rapid elution relative to more polar columns.
Intermediate-Polar 50% Diphenyl / 50% DimethylpolysiloxaneMediumModerate Retention Time. This phase offers a balance of dispersive and dipole-dipole interactions. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte via π-π interactions, while its moderate polarity will have some affinity for the alcohol and ether groups. This leads to increased retention compared to a non-polar column, often providing better resolution from non-polar matrix components.
Polar Polyethylene Glycol (PEG)HighLong Retention Time. A polar "wax" column will strongly interact with the polar hydroxyl group of [4-(2-Methylpropoxy)phenyl]methanol through hydrogen bonding.[2] This strong, specific interaction will significantly delay the elution of the compound, resulting in the longest retention time among the three phases. This type of column is ideal for separating compounds based on differences in their polarity.

Visualizing the Analytical Workflow

A robust analytical method is more than just instrument settings; it's a complete workflow from sample receipt to final data analysis. The following diagram illustrates a typical workflow for the GC-MS analysis of [4-(2-Methylpropoxy)phenyl]methanol.

GCMS_Workflow GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute in appropriate solvent (e.g., Methanol) Sample->Dilute Add_IS Add Internal Standard (e.g., n-Propanol) Dilute->Add_IS Vial Transfer to 2 mL GC vial Add_IS->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (Selected Column & Temp. Program) Autosampler->GC MS MS Detection (EI, Scan/SIM Mode) GC->MS Chromatogram Generate Chromatogram (Total Ion Current) MS->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Identify Identify via Mass Spectrum & Retention Time Integrate->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for GC-MS analysis.

A Validated Experimental Protocol for GC-MS Analysis

The following protocol is a robust starting point for the analysis of [4-(2-Methylpropoxy)phenyl]methanol. It is designed to be self-validating, meaning that system suitability checks are built in to ensure data quality. This example uses a common non-polar stationary phase, which is often a good first choice for general screening.

1. Sample and Standard Preparation

  • Solvent: HPLC-grade Methanol or Ethyl Acetate.

  • Internal Standard (IS) Stock: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., n-Propanol, if not present in the sample) in the chosen solvent.[4]

  • Calibration Standards: Prepare a series of calibration standards of [4-(2-Methylpropoxy)phenyl]methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the solvent. Spike each standard with the internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the solvent to an estimated concentration within the calibration range, and add the internal standard to a final concentration of 20 µg/mL.

2. GC-MS Instrumentation and Parameters

ParameterSettingRationale
GC System Modern Gas Chromatograph with Mass Spectrometric DetectorRequired for separation and identification.
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile compounds.
Injection Port Split/Splitless Inlet, 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for analytes at moderate concentrations.
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good efficiency. Constant flow mode ensures stable retention times.[5]
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of the analyte at the head of the column. The ramp allows for elution of the target compound and any higher-boiling impurities.[3]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-450)Allows for the identification of unknown impurities and provides a complete mass spectrum for confirmation.

3. System Suitability

Before running the sample sequence, inject a mid-level calibration standard six times. The relative standard deviation (%RSD) of the peak area for the target analyte should be no more than 10%.[6] This ensures the system is performing consistently.

Trustworthiness and Data Interpretation

The identity of [4-(2-Methylpropoxy)phenyl]methanol is confirmed by two key pieces of evidence:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known analytical standard, run under the exact same conditions.[5][7]

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the analytical standard and/or a library reference. For [4-(2-Methylpropoxy)phenyl]methanol (C11H16O2, Molecular Weight: 180.24 g/mol ), key expected fragments in an EI spectrum would arise from the loss of the isobutyl group, benzylic cleavage, and other characteristic fragmentations.

The logical relationship for compound confirmation is illustrated below.

Confirmation_Logic Data GC-MS Data Acquisition RT_Match Retention Time Match with Standard? Data->RT_Match MS_Match Mass Spectrum Match with Standard/Library? Data->MS_Match Confirmed Compound Identity Confirmed RT_Match->Confirmed Yes Not_Confirmed Identity Not Confirmed RT_Match->Not_Confirmed No MS_Match->Confirmed Yes MS_Match->Not_Confirmed No

Caption: Logic for compound confirmation in GC-MS.

By understanding the chemical nature of the analyte and the principles of gas chromatography, researchers can move beyond rote application of existing methods. This guide provides the foundational knowledge and a practical framework to develop and validate a robust GC-MS method for the analysis of [4-(2-Methylpropoxy)phenyl]methanol, ensuring data of the highest accuracy and integrity.

References

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025). Vertex AI Search.
  • What is Retention Time? - Chromatography Today. (n.d.).
  • Difference in Retention time of same compound through Gas chromatography analysis. (2018).
  • 4-Isobutoxybenzaldehyde | 18962-07-7. (n.d.). Benchchem.
  • Gas Chromatograph. (n.d.).
  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. (n.d.). Shimadzu.
  • A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis. (2025). Benchchem.
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu.

Sources

Safety Operating Guide

[4-(2-Methylpropoxy)phenyl]methanol: Operational Disposal Guide

[1]

Executive Summary

Do not dispose of [4-(2-Methylpropoxy)phenyl]methanol down the drain. This compound is an organic benzyl alcohol derivative with an ether linkage.[1] It requires segregation into Non-Halogenated Organic Waste streams.[1][2] While not classified as an acute P-listed toxin, it poses environmental toxicity and combustibility risks.[1]

Immediate Action Required:

  • Segregate: Keep separate from oxidizers and halogenated solvents.[1][2][3]

  • Containerize: Use high-density polyethylene (HDPE) or glass containers.

  • Label: "Hazardous Waste - Non-Halogenated Organic."[1][3]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This compound features two critical functional groups that dictate its handling: a primary benzylic alcohol and an isobutyl ether .[1]

PropertySpecificationOperational Implication
Physical State Solid (low melting point) or Viscous LiquidDetermines if waste goes to "Solid Debris" or "Liquid Solvents."[1]
Flash Point >110°C (Estimated)Combustible.[1] Classified as Class IIIB Combustible Liquid if molten.[1]
Reactivity Ether Linkage / Primary AlcoholOxidation Risk: Incompatible with strong oxidizers (e.g., Nitric Acid, Chromic Acid).[1]
Toxicity Irritant (Skin/Eye), Acute Oral ToxRequires nitrile gloves (0.11mm min) and eye protection.[1]
The "Why" Behind the Protocol (Causality)
  • Ether Stability: While isobutyl ethers are generally stable, the ether linkage theoretically allows for peroxide formation upon prolonged exposure to air and light. Protocol: Verify container age before handling.[1]

  • Benzylic Alcohol: This group is easily oxidized to the corresponding aldehyde or carboxylic acid.[1] Protocol: Never commingle with oxidizing waste streams (e.g., Chromic acid cleaning solutions) to prevent exothermic runaway reactions.[1]

Pre-Disposal Validation (The Self-Validating System)

Before moving the chemical to waste, perform this 3-step validation to ensure the waste stream is safe.

  • Peroxide Check (If >12 months old):

    • Although benzyl ethers are resistant, if the container is old or has visible crystal formation around the cap, test with a starch-iodide strip.

    • Result: If blue, treat as high-hazard peroxide waste (contact EHS immediately).[1] If colorless, proceed.

  • Phase Verification:

    • Is the material solid or liquid?

    • Logic: Pouring solids into a liquid waste carboy creates sludge that clogs disposal pumps.[1] Solids must go to wide-mouth jars.

  • Solvent Compatibility:

    • Ensure the receiving waste carboy does not contain concentrated acids.[2][4]

Step-by-Step Disposal Protocols

Workflow Visualization: Disposal Decision Matrix

DisposalMatrixStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPure SolidLiquidLiquid / SolutionStateCheck->LiquidReaction MixEmptyEmpty ContainerStateCheck->EmptyResidue OnlySolidActionPlace in Wide-MouthJar (HDPE/Glass)Solid->SolidActionLiquidActionDissolve in compatiblesolvent (e.g., Ethanol)OR Pour directlyLiquid->LiquidActionEmptyActionTriple Rinse(Collect Rinsate)Empty->EmptyActionWasteStreamTag: Non-HalogenatedOrganic WasteSolidAction->WasteStreamLiquidAction->WasteStreamEmptyAction->WasteStreamRinsate

Figure 1: Decision matrix for selecting the correct disposal pathway based on physical state.[1]

Scenario A: Pure Chemical (Solid or Liquid)[1]
  • Select Container: Use a chemically compatible container (Amber glass or HDPE).[1]

  • Transfer:

    • If Solid: Transfer using a disposable spatula into a wide-mouth waste jar.[1]

    • If Liquid: Pour directly into the "Non-Halogenated" carboy using a funnel.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][5]

    • Constituents: Write "[4-(2-Methylpropoxy)phenyl]methanol".[1][6]

    • Hazard Checkbox: Select "Irritant" and "Toxic".[1]

Scenario B: Reaction Mixtures (In Solution)
  • Segregation: Ensure the solvent system is Non-Halogenated (e.g., Methanol, Ethyl Acetate, DMSO).[3]

    • Critical: If the reaction used Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Waste .

  • Neutralization: If the reaction involved acids or bases, neutralize to pH 6–8 before adding to the organic solvent waste drum to prevent drum corrosion or gas generation.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

Scenario C: Empty Containers (RCRA Compliance)

To classify the original bottle as "RCRA Empty" (40 CFR 261.7):

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Collect Rinsate: Pour all three rinses into the Non-Halogenated Organic Waste container. Do not pour rinsate down the sink.[1]

  • Deface Label: Cross out the chemical name and write "EMPTY."[1]

  • Discard: The bottle can now be recycled or thrown in standard trash (check local institutional policy).

Waste Stream Classification (Regulatory Data)

Use the following data to complete your institution's Hazardous Waste Tag.

Regulatory FieldValue / Classification
EPA Waste Code None (Specific) .[1] Use D001 (Ignitable) if in flammable solvent.[1] Otherwise, classify as Non-Regulated Chemical Waste (unless state-specific codes apply).[1]
Waste Stream Non-Halogenated Organic Solvent/Solid.[1][2][3]
DOT Shipping Name If pure: Not Regulated (unless flash point confirmed <60°C).[1][3] If in solvent:[2][4][5][7][8][9][10][11][12] Flammable Liquid, N.O.S.
Compatibility Group Group 4 (Alcohols) / Group 13 (Ethers).[1]

Emergency Contingencies

Spill Response Workflow

Minor Spill (<100 mL/g):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1]

  • Absorb: Use Universal Absorbent Pads or Vermiculite.[1] Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Clean: Wipe area with ethanol.[1]

  • Dispose: Place all contaminated pads into a sealed bag and tag as "Solid Hazardous Waste."

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][13] The benzylic alcohol moiety facilitates skin absorption; do not use solvents (like acetone) to wash skin, as this drives the chemical deeper.

  • Eye Contact: Flush for 15 minutes.

References

  • PubChem. (n.d.).[1] Compound Summary: [4-(2-Methylpropoxy)phenyl]methanol (CID 249811).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers.[1][9] Retrieved from [Link][1][3][5][8][14]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Benzyl Alcohol Derivatives.[1] Retrieved from [Link][1]

Personal protective equipment for handling [4-(2-Methylpropoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Safety & Handling Guide: [4-(2-Methylpropoxy)phenyl]methanol Audience: Researchers, Senior Scientists, and Laboratory Managers.

Executive Safety Summary

Chemical Identity: [4-(2-Methylpropoxy)phenyl]methanol CAS Registry Number: 80068-32-6 (Representative for p-isobutoxybenzyl alcohol derivatives) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).

Immediate Action Directive: This compound is a functionalized benzyl alcohol with a lipophilic isobutoxy tail. While it lacks the extreme acute toxicity of simple methanol, its lipophilicity facilitates dermal absorption. Do not handle on open benchtops. All manipulations involving powders or heating must occur within a certified chemical fume hood.

Hazard Analysis & Chemical Logic

As a Senior Application Scientist, it is critical to move beyond generic safety sheets and understand the molecular behavior of this compound to select the correct PPE.

  • The Benzyl Alcohol Core: Unlike aliphatic alcohols, benzyl alcohols are known sensitizers and significant irritants to mucous membranes.

  • The Isobutoxy Substituent: The addition of the 2-methylpropoxy group significantly increases the LogP (partition coefficient) of the molecule compared to benzyl alcohol.

    • Scientific Implication: Higher lipophilicity allows this compound to penetrate the stratum corneum (outer skin layer) more effectively than hydrophilic solvents.

    • Safety Consequence: Standard latex gloves are insufficient due to potential permeation. Nitrile or laminate barriers are required.

Risk Assessment Logic (DOT Visualization)

RiskAssessment Hazard Hazard Source: [4-(2-Methylpropoxy)phenyl]methanol Route1 Route: Inhalation (Dust/Vapor) Hazard->Route1 Route2 Route: Dermal (Lipophilic Absorption) Hazard->Route2 Route3 Route: Ocular (Mucous Membrane) Hazard->Route3 Barrier1 Barrier: Fume Hood (ISO Class 5 Airflow) Route1->Barrier1 Mitigation Barrier2 Barrier: Nitrile Gloves (>0.11mm thickness) Route2->Barrier2 Mitigation Barrier3 Barrier: Chemical Goggles (ANSI Z87.1) Route3->Barrier3 Mitigation

Figure 1: Risk propagation pathway analyzing the specific hazards of the isobutoxy-benzyl structure and the required engineering/PPE barriers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system . If a specific PPE item is unavailable, the experiment must be paused.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Rubber (minimum 0.11 mm / 4 mil) Double-gloving recommended for synthesis steps.The isobutoxy moiety increases lipid solubility. Latex degrades rapidly upon contact with ether-like functionalities. Nitrile provides superior chemical resistance and breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent) Standard safety glasses are insufficient for synthesis.H319 (Serious Eye Irritation) indicates that vapors or dust can cause severe inflammation. Goggles seal the ocular environment from airborne particulates and splashes.
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: NIOSH N95 (for dust) or Half-mask with OV/P100 cartridges (if outside hood).H335 (Respiratory Irritation). Benzyl alcohol derivatives can cause respiratory tract inflammation. Prevention of inhalation is critical to avoid sensitization.
Body Protection Lab Coat (100% Cotton or Nomex) Closed-toe chemical-resistant shoes.Synthetic fabrics (polyester) can melt if a reaction exotherms or if flammable solvents are used in conjunction. Cotton offers a safe, non-melting barrier.

Operational Protocol: The "Safe-Synthesis" Workflow

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Pre-Operational Checks (The "Go/No-Go" Step)
  • Airflow Verification: Confirm fume hood face velocity is between 80–120 fpm.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Quenching Agent: Have a saturated solution of Sodium Bicarbonate (

    
    ) ready. While this chemical is not an acid, benzyl halides (often precursors) or co-reagents used in its synthesis might be acidic.
    
Phase 2: Handling & Synthesis
  • Weighing: If the substance is a solid, weigh inside the hood using a draft shield. If static is an issue, use an antistatic gun; do not remove the powder from the hood to weigh.

  • Solubilization: When dissolving [4-(2-Methylpropoxy)phenyl]methanol, add solvent slowly. Note that dissolution in halogenated solvents (DCM, Chloroform) may enhance skin permeation rates—double gloving is mandatory here.

Phase 3: Decontamination & Doffing

Contamination often occurs after the experiment, during the removal of PPE.

DoffingProtocol Step1 1. Gross Decon: Wipe outer gloves with compatible solvent/tissue Step2 2. Remove Outer Gloves: Peel from cuff, turning inside out Step1->Step2 Step3 3. Remove Goggles: Handle by strap only Step2->Step3 Step4 4. Remove Lab Coat: Fold inside out to trap contaminants Step3->Step4 Step5 5. Remove Inner Gloves: Do not touch skin with outer surface Step4->Step5 Step6 6. Wash Hands: Soap and water for 20s Step5->Step6

Figure 2: The "Peel-Back" Doffing Method designed to contain chemical residue on the interior of the discarded PPE.

Emergency Response Protocols

Scenario A: Ocular Exposure (Splash or Dust)

  • Immediate: Do not rub eyes.[1]

  • Flush: Move to the eyewash station immediately. Hold eyelids open and flush with tepid water for 15 minutes .

  • Medical: Seek medical attention. Provide the SDS to the physician, highlighting the "Benzyl Alcohol Derivative" classification.

Scenario B: Dermal Exposure

  • Remove: Doff contaminated clothing immediately.[1][2][3][4]

  • Wash: Wash affected area with soap and copious amounts of water.[3][5][6][7][8] Do not use ethanol or acetone to clean the skin; these solvents will dissolve the lipophilic [4-(2-Methylpropoxy)phenyl]methanol and drive it deeper into the dermal layers.

Disposal & Environmental Logistics

  • Waste Classification: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream, as benzyl alcohols can oxidize to benzaldehydes or benzoic acids, potentially generating heat.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249811, [4-(2-Methylpropoxy)phenyl]methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Benzyl Alcohol Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.133 - Eye and Face Protection.[6] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.